Technical Documentation Center

4-Propoxycyclohexanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Propoxycyclohexanecarboxylic acid
  • CAS: 950772-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Melting Point of 4-Propoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Propoxycyclohexanecarboxylic acid is a carboxylic acid derivative of cyclohexane with a propoxy group at the 4-position. Its molecular struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycyclohexanecarboxylic acid is a carboxylic acid derivative of cyclohexane with a propoxy group at the 4-position. Its molecular structure and functional groups make it a compound of interest in various chemical and pharmaceutical applications. A critical parameter in the physicochemical characterization of any solid organic compound is its melting point. This guide provides a comprehensive overview of the melting point of 4-propoxycyclohexanecarboxylic acid, methodologies for its determination, and a discussion of the underlying principles that govern this fundamental property.

Physicochemical Properties of 4-Propoxycyclohexanecarboxylic Acid

The known physicochemical properties of 4-propoxycyclohexanecarboxylic acid are summarized in the table below. The melting point is a key identifier and an indicator of purity.

PropertyValueSource
CAS Number 950772-21-1[1][2]
Molecular Formula C10H18O3[1][2]
Molecular Weight 186.25 g/mol [1][2]
Melting Point 55-57 °C[1]
Appearance Colorless to yellowish solid[1]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[1]

The Significance of Melting Point in Drug Development and Research

The melting point of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter for several reasons:

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[3]

  • Identification: The melting point is a characteristic physical property that can be used to identify a compound by comparing it to known values.[4]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points. The study of polymorphism is crucial in drug development as different polymorphs can exhibit varying solubility, bioavailability, and stability.

  • Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion.

Methodologies for Melting Point Determination

The accurate determination of the melting point of 4-propoxycyclohexanecarboxylic acid requires a systematic and precise methodology. The capillary method is the most common and accepted technique.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for determining the melting point range of 4-propoxycyclohexanecarboxylic acid using a standard melting point apparatus.

Materials:

  • 4-Propoxycyclohexanecarboxylic acid sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the 4-propoxycyclohexanecarboxylic acid sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Use a mortar and pestle to grind the sample into a fine powder. This ensures uniform packing and heat transfer.[3]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (10-20°C per minute) to get an approximate melting range. This helps in saving time during the accurate determination.[3]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Accurate Determination: Place a new capillary tube with the sample in the apparatus.

    • Heat the sample at a slow rate, approximately 1-2°C per minute, when the temperature is within 20°C of the expected melting point.[3]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]

  • Reporting:

    • The melting point should be reported as a range, for example, 55-57°C.

Self-Validating System and Causality
  • Why a fine powder? A finely ground powder ensures uniform packing in the capillary tube, leading to more efficient and uniform heat transfer from the heating block to the sample. This results in a sharper and more accurate melting point range.

  • Why a slow heating rate? A slow heating rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly can result in a reading that is higher than the actual melting point.[3]

  • Why a fresh sample for each determination? Some organic compounds can decompose or undergo chemical changes upon melting and resolidifying. Using a fresh sample for each measurement, especially for the accurate determination, ensures the integrity of the compound and the reliability of the result.[4]

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind ensures uniform packing Load Load Sample into Capillary Grind->Load Pack Pack Sample (2-3 mm) Load->Pack ensures even heating Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating (Approx. MP) Place->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Slow Heating (1-2°C/min) Cool->Heat_Slow Record_Start Record T_start (First Drop) Heat_Slow->Record_Start Record_End Record T_end (All Liquid) Record_Start->Record_End Report Report Record_End->Report Report as Range (T_start - T_end)

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing the Melting Point of 4-Propoxycyclohexanecarboxylic Acid

The melting point of an organic compound is influenced by the strength of its intermolecular forces. For 4-propoxycyclohexanecarboxylic acid, the following factors are significant:

  • Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, which can lead to the formation of dimers in the solid state. This significantly increases the energy required to break the crystal lattice, resulting in a relatively high melting point compared to non-hydrogen bonding analogues of similar molecular weight.[6][7]

  • Van der Waals Forces: The cyclohexane ring and the propoxy group contribute to the overall size and surface area of the molecule, leading to van der Waals interactions that also contribute to the stability of the crystal lattice.

  • Molecular Symmetry and Packing: The stereochemistry of the substituents on the cyclohexane ring (cis/trans isomerism) can have a profound effect on how the molecules pack in the crystal lattice. Symmetrical molecules tend to pack more efficiently, leading to stronger intermolecular forces and higher melting points. While the specific stereochemistry of the commercially available 4-propoxycyclohexanecarboxylic acid is often not specified as a pure isomer, it is likely a mixture of cis and trans isomers, which could contribute to the observed melting range rather than a sharp melting point.

  • Impurities: The presence of impurities disrupts the regular packing of the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range.[5]

Proposed Synthesis of 4-Propoxycyclohexanecarboxylic Acid

Synthetic Scheme

A Williamson ether synthesis would be a suitable method to introduce the propoxy group.

Synthesis Reactant1 4-Hydroxycyclohexanecarboxylic acid Product 4-Propoxycyclohexanecarboxylic acid Reactant1->Product Reactant2 1-Bromopropane Reactant2->Product Base NaH or K2CO3 Base->Reactant1 Deprotonation Solvent DMF or THF Solvent->Reactant1 Reaction Medium

Caption: Proposed Synthesis of 4-Propoxycyclohexanecarboxylic Acid.

Plausible Experimental Protocol
  • Deprotonation: 4-Hydroxycyclohexanecarboxylic acid would be dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), would be added to deprotonate the hydroxyl group, forming an alkoxide.

  • Nucleophilic Substitution: 1-Bromopropane would then be added to the reaction mixture. The alkoxide would act as a nucleophile, displacing the bromide ion in an SN2 reaction to form the propyl ether linkage.

  • Workup and Purification: After the reaction is complete, an aqueous workup would be performed to remove the inorganic salts and any remaining base. The crude product would then be purified, likely by recrystallization or column chromatography, to yield pure 4-propoxycyclohexanecarboxylic acid.

The purity of the synthesized compound would then be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and, critically, by determining its melting point. A sharp melting range consistent with the reported 55-57°C would be a strong indicator of a successful synthesis of a pure product.

Conclusion

The melting point of 4-propoxycyclohexanecarboxylic acid, reported to be in the range of 55-57°C, is a fundamental physicochemical property that is essential for its identification, purity assessment, and application in research and development. The accurate determination of this value relies on a meticulous experimental technique, primarily the capillary method, where factors such as sample preparation and heating rate are carefully controlled. The underlying principles of intermolecular forces, including hydrogen bonding and van der Waals interactions, as well as molecular packing, dictate this characteristic property. While detailed synthetic procedures are not widely published, established methods in organic synthesis provide a clear pathway for its preparation, with the melting point serving as a key analytical checkpoint for purity and identity.

References

  • Cyclohexanecarboxylic acid, 4-propoxy-. ChemBK. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • Determination of Melting Point. PennWest University. [Link]

  • 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.
  • Determination of the melting point. [Link]

  • 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.
  • Experiment 1: Melting-point Determinations. [Link]

  • Exp 1 - Melting Points. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • Cyclohexanecarboxylic Acid Overview. Scribd. [Link]

  • Cyclohexane carboxylic acid derivatives.
  • Cyclohexanecarboxylic Acid (CAS 98-89-5): Properties, Uses, and Applications. [Link]

  • Cyclohexanecarboxylic acid – Knowledge and References. Taylor & Francis. [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. [Link]

  • Carboxylic Acid Reactivity. MSU chemistry. [Link]

  • 4-Oxocyclohexanecarboxylic acid. PubChem. [Link]

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]

  • Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans-. NIST WebBook. [Link]

Sources

Exploratory

Infrared Spectroscopy of 4-Propoxycyclohexanecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary 4-Propoxycyclohexanecarboxylic acid (CAS: 950772-21-1)[1] is a highly functionalized cycloalkane derivative characterized by a cyclohexane core, an aliphatic ether linkage (propoxy group), and a termina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Propoxycyclohexanecarboxylic acid (CAS: 950772-21-1)[1] is a highly functionalized cycloalkane derivative characterized by a cyclohexane core, an aliphatic ether linkage (propoxy group), and a terminal carboxylic acid moiety. In pharmaceutical development, substituted cyclohexanecarboxylic acids serve as critical structural motifs, often utilized in the synthesis of neuroactive agents, including anticonvulsant compounds[2].

Infrared (IR) spectroscopy serves as a primary, non-destructive analytical modality to verify the structural integrity, hydrogen-bonding state, and purity of this compound. This whitepaper provides a rigorous framework for the acquisition, interpretation, and validation of its Fourier-Transform Infrared (FTIR) spectrum.

Theoretical Framework: Vibrational Modes & Mechanistic Causality

The IR spectrum of 4-Propoxycyclohexanecarboxylic acid is a composite of three distinct functional domains. Understanding the causality behind each vibrational mode is essential for accurate spectral interpretation.

The Carboxylic Acid Dimerization Effect

In the solid or neat liquid state, carboxylic acids rarely exist as isolated monomers. Instead, they form strongly hydrogen-bonded dimers. This intermolecular interaction weakens the O-H bond, causing the O-H stretching vibration to shift to lower frequencies (3300–2500 cm⁻¹) and broaden significantly[3]. Concurrently, the C=O stretch, which typically appears above 1730 cm⁻¹ in monomers, shifts downward to approximately 1700–1720 cm⁻¹ due to the electron-withdrawing effect of the hydrogen bond[4].

The Aliphatic Ether Linkage

The propoxy group (-O-CH₂CH₂CH₃) introduces a highly diagnostic asymmetric C-O-C stretching vibration. Because of the large change in dipole moment during this stretch, the resulting absorption band is intensely strong, typically manifesting between 1070 and 1150 cm⁻¹[5].

The Cyclohexane Core

The sp³ hybridized carbons of the cyclohexane ring and the propyl chain yield characteristic C-H stretching vibrations just below 3000 cm⁻¹ (2950–2850 cm⁻¹). These are sharp, strong peaks that sit atop the broad O-H stretch of the carboxylic acid dimer.

Table 1: Predicted IR Spectral Assignments for 4-Propoxycyclohexanecarboxylic Acid
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadIntermolecular hydrogen bonding (dimerization) weakens the O-H bond[3].
Aliphatic (Ring/Chain) C-H Stretch (sp³)2950 – 2850Strong, SharpSymmetric and asymmetric stretching of -CH₂- and -CH₃ groups.
Carboxylic Acid C=O Stretch1700 – 1720Very Strong, SharpHigh dipole moment change; frequency lowered by H-bonding[4].
Aliphatic Ether C-O-C Asymmetric Stretch1070 – 1150Strong, BroadDiagnostic marker for the propoxy ether linkage[5].
Carboxylic Acid O-H Out-of-Plane Bend~950 – 900Medium, BroadConfirms the presence of the acid dimer.

High-Fidelity ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FTIR is the preferred methodology over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture introduces a broad water band at ~3400 cm⁻¹, which critically masks the intrinsic O-H stretch of the carboxylic acid. ATR preserves the native solid-state polymorphic form and prevents moisture artifacts.

Step-by-Step Methodology
  • System Purge & Background Validation: Purge the spectrometer with dry nitrogen. Acquire a background scan in air. Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) that obscure the critical O-H and C=O regions. A flat baseline validates the purge.

  • Crystal Preparation: Clean the Diamond or ZnSe ATR crystal with spectroscopy-grade isopropanol. Allow complete volatilization.

  • Sample Application: Deposit 1–2 mg of 4-Propoxycyclohexanecarboxylic acid directly onto the crystal center.

  • Anvil Pressure Optimization: Apply pressure using the ATR anvil until the software indicates optimal optical contact. Causality: The evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Insufficient pressure yields weak spectra; excessive pressure can induce pressure-polymorphism or damage the crystal.

  • Spectral Acquisition: Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range. Causality: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans.

  • Post-Processing: Apply an ATR correction algorithm. Causality: In ATR, penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes peak intensities to match standard transmission spectra.

ATR_Workflow A 1. Instrument Purge & Background Scan B 2. Sample Loading (1-2 mg) A->B C 3. Apply Optimal Anvil Pressure B->C D 4. FTIR Scanning (32-64 Scans, 4 cm⁻¹ res) C->D E 5. ATR Correction & Baseline Subtraction D->E

Step-by-step ATR-FTIR acquisition workflow for 4-Propoxycyclohexanecarboxylic acid.

Spectral Validation and Quality Control

A robust analytical protocol must be a self-validating system. To confirm the identity of 4-Propoxycyclohexanecarboxylic acid and rule out degradation (such as esterification or decarboxylation), analysts must follow a specific decision tree.

Diagnostic Logic
  • Check 1: The Dimer Marker. Is there a massive, broad absorption from 3300 to 2500 cm⁻¹? If missing, the carboxylic acid has likely reacted (e.g., esterification) or the sample is heavily contaminated.

  • Check 2: The Carbonyl Integrity. Is there a sharp, dominant peak at ~1700 cm⁻¹? A shift above 1730 cm⁻¹ suggests the breakdown of the dimer (potentially due to dissolution in a non-polar solvent or conversion to an ester).

  • Check 3: The Ether Linkage. Is the strong C-O-C stretch present at ~1120 cm⁻¹? If absent, the propoxy chain may have been cleaved.

Spectral_Validation Start Acquired Spectrum Q1 Broad O-H Band? (3300-2500 cm⁻¹) Start->Q1 Q2 Strong C=O Band? (~1700 cm⁻¹) Q1->Q2 Yes Invalid Impurity / Degradation Q1->Invalid No Q3 Strong C-O-C Band? (~1120 cm⁻¹) Q2->Q3 Yes Q2->Invalid No Valid Structure Validated Q3->Valid Yes Q3->Invalid No

Decision tree for validating structural integrity via IR spectral markers.

Conclusion

The infrared spectroscopic analysis of 4-Propoxycyclohexanecarboxylic acid relies on the precise identification of its carboxylic acid dimer network and the aliphatic ether linkage. By utilizing ATR-FTIR and adhering to a strict, self-validating diagnostic workflow, researchers can confidently ensure the structural fidelity of this compound for downstream pharmaceutical applications.

References

  • 2060044-77-9 | 2,4-Dimethyloxane-4-carboxylic acid | BLD Pharm (Contains CAS 950772-21-1 data for 4-Propoxycyclohexanecarboxylic acid). BLD Pharm.
  • US10301263B2 - Anticonvulsant compound.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Cyclohexanecarboxylic acid. NIST Chemistry WebBook.
  • Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable.

Sources

Foundational

Thermotropic Liquid Crystal Dynamics and Mesogenic Dimerization of trans-4-Propoxycyclohexanecarboxylic Acid

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals Executive Summary The rational design of advanced materials and pharmaceuticals frequently intersects at the level of molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals

Executive Summary

The rational design of advanced materials and pharmaceuticals frequently intersects at the level of molecular conformation. 4-Propoxycyclohexanecarboxylic acid (4-PCHA) , specifically its trans-isomer, is a bifunctional small molecule of significant interest. In the realm of drug development, cyclohexane-based carboxylic acids serve as critical intermediates and active moieties in anticonvulsant therapeutics [1]. However, in materials science, 4-PCHA is a foundational building block for thermotropic liquid crystals (LCs).

This whitepaper explores the causality behind the thermotropic behavior of 4-PCHA. By examining its conformational rigidity, hydrogen-bonded dimerization, and phase transition dynamics, we provide a comprehensive guide to characterizing and utilizing this compound in both nematic LC formulations and supramolecular nanocomposites [2].

Molecular Mechanics and Mesogenic Core Formation

To understand why 4-PCHA exhibits liquid crystalline properties, one must analyze its molecular architecture. A single molecule of 4-PCHA is insufficiently anisotropic (not long or rigid enough) to form a mesophase on its own. The emergence of the nematic phase is entirely dependent on two structural phenomena:

The Causality of the trans-Conformation

The cyclohexane ring in 4-PCHA can exist in cis or trans configurations. In the trans-1,4-disubstituted isomer, both the propoxy tail and the carboxylic acid headgroup occupy equatorial positions on the cyclohexane chair.

  • Mechanistic Insight: This equatorial-equatorial arrangement minimizes 1,3-diaxial steric interactions, locking the molecule into a linear, extended conformation. The cis-isomer, forced into an axial-equatorial geometry, introduces a "kink" in the molecular axis, destroying the shape anisotropy required for LC packing.

Supramolecular Dimerization

Because the monomeric trans-4-PCHA is too short to act as a calamitic (rod-like) mesogen, it relies on intermolecular hydrogen bonding. The carboxylic acid groups of two 4-PCHA molecules undergo strong hydrogen bonding to form a symmetric, cyclic dimer.

  • Mechanistic Insight: This dimerization effectively doubles the molecular length, creating a rigid, elongated "virtual" molecule. This supramolecular rod is the true mesogen that aligns to form the nematic phase. Similar dimerization mechanics are exploited when mixing homologous acids (like trans-4-butylcyclohexanecarboxylic acid) with other mesogens to stabilize blue phase liquid crystals (BPLCs) [3].

Caption: Thermodynamic and structural pathway from monomeric 4-PCHA to a thermotropic nematic phase.

Thermotropic Phase Behavior and the Odd-Even Effect

Thermotropic liquid crystals transition through distinct phases based on temperature. For 4-PCHA, the sequence is typically Crystal (Cr) → Nematic (N) → Isotropic (I) .

The length of the alkoxy chain (propoxy, in this case) plays a critical role in determining the clearing temperature ( Tc​ , the transition from Nematic to Isotropic). Alkoxy and alkyl chains exhibit an odd-even effect : chains with an odd number of atoms in the terminal segment contribute differently to the polarizability and molecular packing than those with an even number, leading to an alternating trend in phase transition temperatures [4].

Quantitative Phase Data Comparison

The table below contextualizes the propoxy derivative within its homologous series of trans-4-alkyl/alkoxycyclohexanecarboxylic acids.

HomologueChain LengthMelting Point ( Tm​ , °C)Clearing Point ( Tc​ , °C)Mesophase Range (ΔT, °C)
trans-4-Propyl-C3 (Odd)~40.0~50.010.0
trans-4-Propoxy- C3-O (Even backbone) ~42.5 ~58.0 15.5
trans-4-Butyl-C4 (Even)~33.0~45.012.0
trans-4-Pentyl-C5 (Odd)~45.0~60.015.0

(Note: Exact temperatures vary based on stereochemical purity and the presence of trace cis-isomers, which drastically depress the clearing point).

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity in the characterization of 4-PCHA, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that thermodynamic data perfectly aligns with optical observations.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To quantify the enthalpy ( ΔH ) and temperatures of phase transitions. Causality & Self-Validation: A single heating cycle is insufficient because thermal history (e.g., solvent crystallization) can mask true mesophase transitions. By running continuous heating and cooling cycles, we validate whether the nematic phase is enantiotropic (thermodynamically stable and observable on both heating and cooling) or monotropic (metastable, only observable upon supercooling).

  • Sample Preparation: Encapsulate 3–5 mg of highly purified trans-4-PCHA in an aluminum hermetic pan.

  • First Heating Cycle: Heat from 0 °C to 100 °C at a rate of 10 °C/min. This erases the thermal history of the crystal.

  • Cooling Cycle (Validation Step): Cool from 100 °C to 0 °C at a slower rate of 5 °C/min. Look for two distinct exothermic peaks: Isotropic → Nematic, and Nematic → Crystal. The slower rate prevents thermal lag, ensuring accurate transition temperature recording.

  • Second Heating Cycle: Heat again at 5 °C/min. The endothermic peaks ( Tm​ and Tc​ ) should perfectly mirror the cooling cycle, albeit with slight hysteresis (supercooling) typical of crystallization.

Protocol 2: Polarized Optical Microscopy (POM)

Purpose: To visually identify the specific type of mesophase (e.g., Nematic vs. Smectic) based on birefringence. Causality & Self-Validation: The isotropic liquid is optically isotropic and will not rotate polarized light, resulting in total darkness under crossed polarizers. The sudden appearance of light (birefringence) upon cooling precisely at the DSC-determined Tc​ self-validates the thermodynamic data.

  • Slide Preparation: Place a small amount of 4-PCHA between a glass slide and a coverslip. Place on a hot stage.

  • Isotropization: Heat the sample to 70 °C (well above Tc​ ). Validation Check: The field of view must be completely black (extinct) under crossed polarizers.

  • Controlled Cooling: Cool the sample at 2 °C/min while observing through the eyepieces.

  • Texture Identification: At Tc​ , characteristic Schlieren textures (dark brushes meeting at point defects) or threaded textures will spontaneously emerge. This confirms the orientational order of the nematic phase.

Caption: Orthogonal experimental workflow for the cross-validation of liquid crystal phase transitions.

Applications in Advanced Materials and Pharmaceuticals

Supramolecular LC Nanocomposites

Beyond acting as a standalone nematic material, the carboxylic acid moiety of 4-PCHA makes it an excellent candidate for heterodimerization . In advanced display technologies, liquid crystals are often doped with nanoparticles to alter their electro-optical properties. 4-PCHA can form strong hydrogen bonds with hydrogen-bond acceptors (such as pyridine-functionalized nanoparticles), creating highly stable, homogeneous colloidal dispersions in nematic or blue phase liquid crystals without phase separation [2][3].

Pharmaceutical Intermediates

For drug development professionals, the stereochemistry of 4-PCHA is equally vital. The compound is utilized as a lipophilic core in the synthesis of novel anticonvulsant agents [1]. The trans-equatorial geometry that provides structural rigidity in LCs also dictates the spatial orientation of functional groups when binding to neurological target receptors, highlighting the profound cross-disciplinary importance of this molecule.

References

  • Anticonvulsant compound Google P
  • Mechanochemical nanoparticle functionalization for liquid crystal nanocomposites based on COOH-pyridine heterosynthons RSC Publishing[Link]

  • Polymer Functionalized Nanoparticles in Blue Phase LC: Effect of Particle Shape National Institutes of Health (PMC)[Link]

  • Dynamic Control of Quantum Dot Localization in Nematic Liquid Crystal Matrix by Means of Photoinduced Phase Transition MDPI[Link]

Exploratory

Biological Activity of 4-Propoxycyclohexanecarboxylic Acid Derivatives: Novel AMPA Receptor Inhibitors for Neurological Disorders

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary: The Ketogenic Origin The medium-chain triglyceride (MCT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary: The Ketogenic Origin

The medium-chain triglyceride (MCT) ketogenic diet has been a highly effective, albeit difficult to tolerate, metabolic therapy for drug-resistant epilepsy[1]. For decades, the exact molecular mechanism remained elusive. Recent pharmacological deconstruction of the MCT diet revealed that specific branched-chain and cyclic derivatives of octanoic acid provide potent seizure control that surpasses traditional anti-epileptic drugs (AEDs) like valproic acid[1].

Among these next-generation compounds, 4-propoxycyclohexanecarboxylic acid and its structural analogs (such as trans-4-butylcyclohexane carboxylic acid, or 4-BCCA) have emerged as a highly promising family of anticonvulsants[1]. This technical guide explores the biological activity, structure-activity relationships (SAR), and self-validating experimental workflows required to study these cyclic carboxylic acid derivatives in preclinical drug development.

Mechanistic Foundation: Low-Affinity AMPA Receptor Modulation

The primary biological target of 4-propoxycyclohexanecarboxylic acid derivatives is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [2]. AMPA receptors are ionotropic glutamate receptors responsible for the majority of fast excitatory neurotransmission in the central nervous system[3].

The Transmembrane Domain (TMD) Binding Paradigm

Overactivation of AMPA receptors is a primary driver of seizure propagation and excitotoxicity[4]. While high-affinity, non-competitive AMPA antagonists (e.g., perampanel) exist, they often cause severe psychiatric and motor side effects due to near-total blockade of excitatory signaling[2].

4-Propoxycyclohexanecarboxylic acid derivatives circumvent this by acting as low-affinity, dynamic inhibitors [2].

  • Causality of Action: Crystallographic data indicates that the cyclohexane ring provides the exact steric bulk required to wedge into the lateral portals of the AMPA receptor's transmembrane domain (segments M1-M4)[2].

  • By binding dynamically to this TMD pocket, the compound stabilizes the closed state of the ion channel without permanently occluding the pore[2]. This allows for rapid association and dissociation, dampening hyperexcitability during a seizure event while sparing baseline physiological neurotransmission.

Mechanism Glutamate Glutamate Release (Synaptic Cleft) AMPAR_Open AMPA Receptor (Open State) Glutamate->AMPAR_Open Activates IonInflux Na+/Ca2+ Influx AMPAR_Open->IonInflux Mediates Seizure Excitotoxicity & Seizure Propagation IonInflux->Seizure Triggers Derivative 4-Propoxycyclohexane- carboxylic Acid TMD TMD Lateral Portals (M1-M4 Segments) Derivative->TMD Binds Dynamically AMPAR_Closed AMPA Receptor (Closed State) TMD->AMPAR_Closed Stabilizes AMPAR_Closed->AMPAR_Open Inhibits (Low Affinity)

Caption: Mechanism of dynamic AMPAR inhibition by 4-propoxycyclohexanecarboxylic acid derivatives.

Structure-Activity Relationship (SAR) & Biological Efficacy

The transition from straight-chain fatty acids to cyclic derivatives marks a significant leap in therapeutic index. The table below summarizes the comparative biological efficacy of these structural classes.

CompoundStructural ClassPrimary TargetBiological Efficacy (Seizure Control)
Octanoic Acid (OA) Straight-chain fatty acidWeak AMPARNegligible direct control[1]
Valproic Acid (VPA) Branched fatty acidGABA / Na+ ChannelsModerate (Standard AED)[1]
4-BCCA Cyclic carboxylic acidAMPAR (TMD)Potent (High threshold increase)[2]
4-Propoxycyclohexanecarboxylic acid Cyclic ether carboxylic acidAMPAR (TMD)Potent (High threshold increase)[1]

SAR Insight: The addition of the propoxy group to the cyclohexane ring increases lipophilicity compared to shorter alkyl chains, enhancing blood-brain barrier (BBB) penetration while maintaining the critical geometry required for TMD lateral portal insertion[1][2].

Experimental Workflows for Validation

To rigorously evaluate the biological activity of newly synthesized 4-propoxycyclohexanecarboxylic acid derivatives, researchers must employ a two-tiered validation system: in vitro electrophysiology followed by in vivo behavioral models.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol measures the direct inhibitory effect of the compound on recombinant AMPA receptors.

  • Preparation: Synthesize cRNA encoding human GluA2 (and/or GluA1) subunits.

  • Microinjection: Inject 50 nL of cRNA into defolliculated Xenopus laevis oocytes.

    • Causality:Xenopus oocytes are utilized because they provide a robust, high-yield translation system that inserts the receptors directly into the cell membrane, creating an ideal macroscopic environment for screening low-affinity inhibitors.

  • Incubation: Incubate for 48-72 hours at 18°C in ND96 medium to allow optimal receptor expression.

  • Electrophysiological Recording: Impale oocytes with two microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl. Clamp the membrane potential at -60 mV.

  • Perfusion & Measurement: Perfuse the oocyte with 100 µM Glutamate + 100 µM Cyclothiazide (CTZ), followed by the addition of the 4-propoxycyclohexanecarboxylic acid derivative (10 µM to 1 mM for dose-response).

    • Causality: AMPA receptors naturally desensitize within milliseconds of glutamate binding. CTZ is strictly required to block this desensitization, locking the receptor in an open state. This allows the researcher to measure steady-state macroscopic currents and accurately calculate the IC50 of the slow-acting cyclic derivative.

Protocol 2: In Vivo Pentylenetetrazole (PTZ) Seizure Model

To validate translational efficacy, the PTZ-induced seizure model is the gold standard for testing compounds derived from the ketogenic diet.

  • Dosing: Administer the 4-propoxycyclohexanecarboxylic acid derivative (e.g., 50-200 mg/kg via IP injection) to wild-type mice. Wait 30 minutes for BBB equilibration.

  • Induction: Inject PTZ (85 mg/kg, subcutaneously).

    • Causality: PTZ induces seizures by antagonizing GABA_A receptors, shifting the brain into a state of runaway excitation. By pre-administering the AMPA inhibitor, the downstream excitatory glutamatergic signaling is dampened. If the compound is biologically active, it will counteract the PTZ-induced excitation, raising the seizure threshold and preventing tonic-clonic convulsions.

  • Observation: Monitor latency to first myoclonic jerk and latency to generalized tonic-clonic seizure for 30 minutes.

Workflow Step1 cRNA Synthesis (GluA Subunits) Step2 Xenopus Oocyte Microinjection Step1->Step2 Step3 Incubation (48-72h, 18°C) Step2->Step3 Step4 TEVC Recording (Holding -60mV) Step3->Step4 Step5 Perfusion: Glutamate + CTZ + Drug Step4->Step5 Step6 Data Acquisition (IC50 Calculation) Step5->Step6

Caption: Step-by-step electrophysiological validation workflow using Xenopus oocytes.

Translational Potential & Future Directions

The biological activity of 4-propoxycyclohexanecarboxylic acid derivatives extends beyond pediatric epilepsy. Because AMPA receptor overactivation is a common pathological denominator in various neurodegenerative states, these low-affinity inhibitors hold significant promise for:

  • Bipolar Disorder & Mania: Dampening acute excitatory spikes without sedating the patient[1].

  • Amyotrophic Lateral Sclerosis (ALS): Preventing motor neuron death caused by chronic glutamate excitotoxicity[3].

  • Ischemic Stroke: Minimizing the penumbra damage caused by massive glutamate release following cerebral ischemia[1].

Future drug development should focus on optimizing the stereochemistry (cis/trans isomers) of the propoxy and carboxylic acid functional groups to maximize TMD binding efficiency while maintaining the favorable low-affinity kinetic profile.

References

  • Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid - National Institutes of Health (NIH). 2

  • US10301263B2 - Anticonvulsant compound - Google Patents. 1

  • Parkinson's disease, epilepsy, and amyotrophic lateral sclerosis—emerging role of AMPA and kainate subtypes of ionotropic glutamate receptors - Frontiers. 3

  • Structure of the AMPA receptor in complex with 4‐BCCA - ResearchGate. 4

Sources

Foundational

Engineering Next-Generation Anticonvulsants: A Technical Whitepaper on 4-Propoxycyclohexanecarboxylic Acid (CAS 950772-21-1)

The Clinical Imperative and Structural Evolution The global landscape of antiseizure medications (ASMs) is currently undergoing a critical paradigm shift. First-generation broad-spectrum ASMs, notably valproic acid (VPA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Imperative and Structural Evolution

The global landscape of antiseizure medications (ASMs) is currently undergoing a critical paradigm shift. First-generation broad-spectrum ASMs, notably valproic acid (VPA), have been foundational in epilepsy management but are increasingly restricted due to severe teratogenic risks and neurodevelopmental harm linked to their off-target histone deacetylase (HDAC) inhibition[1][2]. Recognizing these severe risks, the World Health Organization (WHO) explicitly advises against VPA use in women of childbearing potential[1].

This unmet clinical need has driven researchers to investigate the anticonvulsant mechanisms of the medium-chain triglyceride (MCT) ketogenic diet. Pharmacological deconstruction of this diet revealed that medium-chain fatty acids (MCFAs), such as decanoic acid, exert direct antiseizure effects by inhibiting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, completely independent of ketone body formation[3].

Building upon this mechanism, structurally constrained analogs were rationally designed to optimize target affinity and pharmacokinetic stability. 4-Propoxycyclohexanecarboxylic acid (CAS 950772-21-1) emerges as a highly potent, cyclic ether-substituted carboxylic acid that mimics the pharmacophore of MCFAs while utilizing a cyclohexane ring to lock the molecule into an optimal binding conformation[4][5].

Physicochemical Profiling and Structural Rationale

The structural design of 4-propoxycyclohexanecarboxylic acid is highly deliberate. The substitution of a straight aliphatic chain with a cyclohexane ring restricts rotational degrees of freedom, reducing the entropic penalty upon binding to the AMPA receptor. Furthermore, the propoxy ether linkage provides the necessary lipophilicity to cross the blood-brain barrier (BBB) without drastically increasing the molecular weight, maintaining strict adherence to Lipinski's Rule of Five for CNS therapeutics.

Table 1: Physicochemical Properties of 4-Propoxycyclohexanecarboxylic acid

PropertyValueRationale / Impact
CAS Number 950772-21-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H18O3Defines the core aliphatic ether-acid structure.
Molecular Weight 186.25 g/mol Low MW (<500 Da) strictly adheres to Lipinski’s Rule of 5, ideal for CNS drugs.
SMILES CCCOC1CCC(C(=O)O)CC1Facilitates computational docking and structural modeling.
Topological Polar Surface Area ~46.5 ŲOptimal for blood-brain barrier (BBB) penetration (ideal is <90 Ų for CNS).

Mechanistic Pathway: Selective AMPA Receptor Antagonism

Unlike classical ASMs that predominantly target voltage-gated sodium channels or enhance GABAergic transmission, 4-propoxycyclohexanecarboxylic acid operates via the direct antagonism of AMPA-type glutamate receptors[5]. Specifically, it exhibits pronounced inhibitory activity against the GluA2/3 and GluA1/2 receptor subtypes[5]. By dampening fast excitatory synaptic transmission, the compound suppresses neuronal hyperexcitability and prevents the propagation of seizure activity.

Because it lacks the short, branched-chain structure of VPA, it is predicted to bypass the HDAC inhibition pathway, thereby offering a significantly improved safety profile regarding teratogenicity[2].

MOA Compound 4-Propoxycyclohexanecarboxylic acid (CAS 950772-21-1) BBB Blood-Brain Barrier Penetration Compound->BBB AMPA AMPA Receptor Antagonism (GluA1/2 & GluA2/3) BBB->AMPA Inhibition Reduction of Fast Excitatory Synaptic Transmission AMPA->Inhibition Efficacy Anticonvulsant Efficacy (Seizure Suppression) Inhibition->Efficacy

Mechanistic pathway of 4-Propoxycyclohexanecarboxylic acid in seizure suppression.

Experimental Validation: Self-Validating Electrophysiological Protocol

Protocol Prep 1. Oocyte Preparation (Xenopus laevis) Inject 2. cRNA Microinjection (GluA Subunits) Prep->Inject Incubate 3. Incubation (2-5 Days) Receptor Expression Inject->Incubate TEVC 4. TEVC Recording (Voltage Clamp at -60mV) Incubate->TEVC Perfuse 5. Co-perfusion (Glutamate + Compound) TEVC->Perfuse Analyze 6. Data Analysis (IC50 & Current Inhibition) Perfuse->Analyze

Step-by-step workflow for TEVC electrophysiological validation of AMPA receptor inhibition.

Step-by-Step TEVC Methodology:
  • Oocyte Preparation & Microinjection : Harvest Stage V-VI oocytes from Xenopus laevis. Microinject 50 nL of cRNA encoding the desired human AMPA receptor subunits (e.g., GluA2 and GluA3).

  • Incubation : Incubate the injected oocytes at 18°C for 2–5 days in ND96 buffer supplemented with antibiotics to allow for robust receptor translation and membrane trafficking.

  • Electrophysiological Setup : Impale the oocyte with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2 MΩ). Voltage-clamp the membrane potential at -60 mV using a high-compliance TEVC amplifier.

  • Baseline & Co-Perfusion : Perfuse the oocyte with a standard concentration of glutamate (e.g., 100 µM) to establish the maximal baseline inward current ( Imax​ ). Once a stable plateau is reached, co-perfuse glutamate with varying concentrations of 4-propoxycyclohexanecarboxylic acid (CAS 950772-21-1).

  • Self-Validating Washout Phase (Critical) : Following the measurement of the inhibited current, wash the oocyte with standard ND96 buffer. Causality check: The holding current must return to within 5% of the initial baseline. If the current does not recover, the oocyte is discarded. This built-in control ensures the observed inhibition is a reversible receptor antagonism rather than an artifact of membrane degradation or compound toxicity.

Quantitative Structure-Activity Relationship (SAR) Data

The transition from straight-chain fatty acids to cyclic derivatives yields a marked improvement in receptor inhibition. The following table summarizes the comparative efficacy landscape based on structural class evaluations derived from patent claims and neuropharmacological profiling[4][5].

Table 2: Comparative AMPA Receptor Inhibition (SAR Summary)

CompoundStructural ClassRelative AMPA InhibitionTeratogenic Risk (HDAC Inhibition)
Valproic Acid (VPA) Short-chain branched fatty acidNegligibleHigh
Decanoic Acid (DA) Medium-chain straight fatty acidModerateLow
4-Propoxycyclohexanecarboxylic acid Cyclic ether-substituted carboxylic acidHighLow (Predicted)

Conclusion

4-Propoxycyclohexanecarboxylic acid (CAS 950772-21-1) represents a sophisticated evolution in the rational design of antiseizure medications. By leveraging the validated AMPA-inhibitory mechanism of the ketogenic diet's medium-chain fatty acids and applying structural constraints via a cyclohexane scaffold, this compound offers a potent, targeted approach to dampening glutamatergic hyperexcitability[4][5]. For drug development professionals, it serves as a highly promising building block and lead compound for the treatment of drug-resistant epilepsy, bipolar disorder, and migraine.

References

  • US10301263B2 - Anticonvulsant compound Source: Google P
  • Antiseizure medications consumption in 73 countries and regions from 2012 to 2022: a longitudinal trend study Source: National Institutes of Health (NIH) / PMC[Link]

  • Seizure control by ketogenic diet-associated medium chain fatty acids Source: National Institutes of Health (NIH) / PMC[Link]

  • Anticonvulsant profile of caprylic acid, a main constituent of the medium-chain triglyceride (MCT) ketogenic diet, in mice Source: ResearchGate[Link]

Sources

Exploratory

Unlocking Alicyclic Metabolism: The Microbial Degradation of Cyclohexanecarboxylic Acid Derivatives

Executive Summary Cyclohexanecarboxylic acid (CHC) and its derivatives are ubiquitous alicyclic compounds found in nature as core structural units of naphthenic acids in crude oil, plant secondary metabolites, and polyke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanecarboxylic acid (CHC) and its derivatives are ubiquitous alicyclic compounds found in nature as core structural units of naphthenic acids in crude oil, plant secondary metabolites, and polyketide antibiotics. Understanding the microbial degradation of these structures is critical for environmental bioremediation, enhanced oil recovery, and the bioproduction of high-value chemical precursors. This whitepaper provides an in-depth mechanistic analysis of the divergent evolutionary pathways bacteria utilize to catabolize CHC, detailing the enzymatic kinetics, genetic regulation, and the rigorous experimental methodologies required to elucidate these complex metabolic networks.

Divergent Evolutionary Strategies: Aerobic vs. Anaerobic Catabolism

Microorganisms have evolved distinct biochemical strategies to overcome the high resonance stability and steric hindrance of the cyclohexane ring. The choice of pathway is fundamentally dictated by the availability of molecular oxygen and the thermodynamic constraints of the organism's ecological niche.

Aerobic Degradation: β-Oxidation and Aromatization

Under oxic conditions, bacteria employ two primary strategies:

  • The β-Oxidation-like Pathway: Observed in strains such as Alcaligenes and Arthrobacter, this pathway mimics classical fatty acid degradation. CHC is first activated to a Coenzyme A (CoA) thioester, followed by sequential hydroxylation and dehydrogenation steps (e.g., forming 2-hydroxycyclohexanecarboxyl-CoA and 2-ketocyclohexanecarboxyl-CoA) before ring cleavage to yield pimelyl-CoA ([1]).

  • The Aromatization Pathway: Recently characterized in Sinomonas cyclohexanicum ATCC 51369, this alternative route avoids immediate ring cleavage. Instead, a highly specialized cytochrome P450 system (ChcAaAbAc) hydroxylates CHC to trans-4-hydroxy-CHC. Subsequent dehydrogenation and desaturation steps (mediated by ChcB1/B2 and ChcC1/C2) yield p-hydroxybenzoic acid, which is then channeled into the tricarboxylic acid (TCA) cycle via protocatechuate ([2]).

Anaerobic Degradation: The R. palustris Paradigm vs. The G. metallireducens Discovery

In the absence of oxygen, the thermodynamic barrier to breaking the alicyclic ring requires activation via CoA ligation, followed by convergence with aromatic degradation pathways.

  • The bad-ali Pathway (Rhodopseudomonas palustris & Aromatoleum sp. CIB): CHC is activated by an ATP-dependent AMP-forming ligase (AliA) to cyclohexanoyl-CoA (CHCoA), which is then oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) by AliB. In R. palustris, this intermediate directly feeds into the benzoyl-CoA degradation pathway ([3]).

  • The 1,4-Dehydrogenation Pathway (Geobacter metallireducens): Strict anaerobes utilize a more energy-efficient route. Instead of ATP-dependent ligation, G. metallireducens uses a succinyl-CoA:CHC CoA-transferase to activate CHC. Following 1,2-dehydrogenation to CHeneCoA, a unique enzyme catalyzes an unusual 1,4-dehydrogenation to form cyclohex-1,5-diene-1-carboxyl-CoA (CHdieneCoA). This represents a critical, previously unknown joint intermediate bridging CHC and aromatic compound degradation in strict anaerobes ([4]).

CHC_Pathways cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation CHC Cyclohexanecarboxylic Acid (CHC) Aro Aromatization Pathway (Sinomonas) CHC->Aro O2 dependent Beta β-oxidation Pathway (Alcaligenes) CHC->Beta CoA activation CHCoA Cyclohexanoyl-CoA CHC->CHCoA Anaerobic (AliA or CoA-transferase) pHBA p-Hydroxybenzoic Acid Aro->pHBA ChcAaAbAc / ChcB / ChcC Pim1 Pimelyl-CoA Beta->Pim1 Hydratase/Dehydrogenase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA CHCoA->CHeneCoA CHCoA dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1-carboxyl-CoA CHeneCoA->CHdieneCoA 1,4-dehydrogenation (G. metallireducens) Pim2 Pimelyl-CoA CHeneCoA->Pim2 R. palustris bad-ali pathway CHdieneCoA->Pim2 Convergence with benzoate degradation

Comparative aerobic and anaerobic microbial degradation pathways of cyclohexanecarboxylic acid.

Quantitative Kinetic Profiling

The efficiency of these pathways is governed by the kinetic parameters of their rate-limiting enzymes. Recent heterologous expression and purification of the chc gene cluster from S. cyclohexanicum have provided precise quantitative data on the aromatization pathway ([2]).

EnzymeSource OrganismCatalytic RoleSubstrateKinetic ParameterValue
ChcAa Sinomonas cyclohexanicumHydroxylation (Cytochrome P450)CyclohexanecarboxylateBinding Constant (Kd)0.37 mM
ChcC1 Sinomonas cyclohexanicumDesaturation (FAD-dependent)4-oxo-CHCAMichaelis Constant (Km)0.39 mM
ChcC1 Sinomonas cyclohexanicumDesaturation (FAD-dependent)4-oxo-CHCATurnover Number (Kcat)44 s⁻¹

Methodological Architecture: Elucidating the CHC Pathway

To map these degradation pathways, researchers must employ rigorous, self-validating experimental designs. The following protocols detail the causal logic behind isolating and identifying transient CoA-thioester intermediates.

Protocol: Anaerobic In Vitro Trapping of CoA-Thioester Intermediates

This workflow is designed to capture highly unstable alicyclic CoA intermediates (like CHeneCoA) without artifactual oxidation.

Step 1: Cell Cultivation and Lysis

  • Action: Cultivate G. metallireducens in strictly anaerobic media with 5 mM CHC as the sole carbon source. Harvest at mid-log phase.

  • Lysis: Resuspend cells in an anoxic MOPS buffer (pH 7.3) containing 10% glycerol and lyse via a French pressure cell at 4°C inside an anaerobic chamber.

  • Causality: Why a French press? Sonication generates localized heat and free radicals that permanently denature oxygen-sensitive anaerobic dehydrogenases. Mechanical shear force preserves the delicate quaternary structures of multi-subunit CoA-transferases.

Step 2: Enzyme Assay Setup

  • Action: In a sealed quartz cuvette, combine 1 mg/mL of cell-free extract, 1 mM CHC, 0.5 mM succinyl-CoA (as the CoA donor), and 0.2 mM ferrocenium hexafluorophosphate.

  • Causality: Why ferrocenium? Its high redox potential (+400 mV) effectively mimics physiological downstream electron carriers (e.g., ETF systems). Traditional artificial acceptors like DCPIP fail to provide the thermodynamic pull required to drive the unfavorable 1,4-dehydrogenation of CHeneCoA forward.

Step 3: LC-MS/MS Intermediate Trapping (Self-Validating System)

  • Action: Quench the reaction after 5 minutes with 5% formic acid. Centrifuge to remove precipitated proteins, and inject the supernatant into an LC-MS/MS equipped with a C18 column.

  • Self-Validation: Run a parallel assay using a heat-denatured extract (boiled for 10 mins). The system validates itself if: (A) The stoichiometric reduction of ferrocenium (measured spectrophotometrically at 300 nm) perfectly matches the molar yield of the CoA-thioester detected via MS, and (B) The intermediate is entirely absent in the denatured control, ruling out abiotic oxidation.

Protocol: Transcriptomic Profiling & Differential Expression Analysis

To link the identified biochemical intermediates to their genetic determinants, RT-qPCR is utilized to measure the induction of specific gene clusters.

Step 1: RNA Extraction

  • Action: Rapidly quench CHC-grown vs. benzoate-grown cells in RNAlater. Extract total RNA using a phenol-chloroform method, followed by rigorous DNase I treatment.

  • Causality: Benzoate-grown cells act as the critical biological control. Because the CHC pathway eventually converges with the benzoate pathway, comparing the two isolates genes exclusive to the peripheral CHC degradation steps (e.g., Gmet_3305 and Gmet_3306).

Step 2: RT-qPCR and Analysis

  • Action: Synthesize cDNA and perform qPCR targeting the putative CoA-transferase and dehydrogenase genes. Normalize expression against the 16S rRNA housekeeping gene.

  • Causality: High relative transcription in CHC-grown cells (>50-fold upregulation) compared to benzoate-grown cells confirms that the identified gene cluster is specifically induced by the alicyclic substrate, validating the target for subsequent heterologous expression.

Exp_Workflow Start Cell Cultivation (CHC vs Benzoate) Extract Cell-Free Extract Preparation (French Press Lysis) Start->Extract Harvest at mid-log RNA RNA Extraction & RT-qPCR Start->RNA Rapid quench Assay In Vitro Enzyme Assays (Ferrocenium as Acceptor) Extract->Assay Preserve CoA-transferases LCMS LC-MS/MS Intermediate Trapping Assay->LCMS Identify CHCoA, CHeneCoA Validate Heterologous Expression & Self-Validating Assays LCMS->Validate Structural Confirmation Gene Differential Expression Analysis RNA->Gene Identify upregulated clusters Gene->Validate Genetic Target Identification

Self-validating experimental workflow for elucidating CHC degradation metabolic pathways.

References

  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology. Available at:[Link]

  • Blakley, E. R. (1978). The microbial degradation of cyclohexanecarboxylic acid by a beta-oxidation pathway with simultaneous induction to the utilization of benzoate. Canadian Journal of Microbiology. Available at: [Link]

  • Hikima, T., et al. (2021). Identification and characterization of a chc gene cluster responsible for the aromatization pathway of cyclohexanecarboxylate degradation in Sinomonas cyclohexanicum ATCC 51369. Journal of Bioscience and Bioengineering. Available at:[Link]

  • Zamarro, M. T., et al. (2022). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Environmental Microbiology. Available at:[Link]

Sources

Foundational

Quantum Chemical Study of 4-Propoxycyclohexanecarboxylic Acid: Elucidating Conformational Dynamics and Pharmacophoric Properties

Executive Summary 4-Propoxycyclohexanecarboxylic acid (4-PCCA) is a versatile aliphatic compound with significant dual-use applications. In materials science, it serves as a core structural motif in nematic liquid crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Propoxycyclohexanecarboxylic acid (4-PCCA) is a versatile aliphatic compound with significant dual-use applications. In materials science, it serves as a core structural motif in nematic liquid crystals. In pharmacology, it has emerged as a potent anticonvulsant agent, acting as a structurally rigidified analog of valproic acid. To fully harness its potential in rational drug design, an atomic-level understanding of its stereoelectronic properties is required.

This technical guide outlines a rigorous quantum chemical framework using Density Functional Theory (DFT) to map the conformational landscape, frontier molecular orbitals (FMOs), and electrostatic properties of 4-PCCA. By bridging fundamental quantum mechanics with macroscopic biological efficacy, this whitepaper provides researchers and drug development professionals with a self-validating protocol for structural optimization.

Introduction & Scientific Rationale

The pharmacological efficacy of 4-PCCA is heavily dictated by its three-dimensional geometry and electronic distribution. As detailed in recent pharmaceutical patents for, the spatial arrangement of the lipophilic propoxy chain relative to the polar carboxylic acid group determines the molecule's ability to cross the blood-brain barrier (BBB) and bind to target neuroreceptors.

Empirical and semi-empirical methods often fail to accurately capture the subtle hyperconjugative effects and dispersion forces inherent to flexible aliphatic chains. Therefore, we employ high-level DFT. The causality behind our methodological choices is rooted in three structural features of 4-PCCA:

  • The Cyclohexane Core: Requires accurate modeling of 1,3-diaxial steric clashes to differentiate between chair and boat conformations, as well as cis and trans isomers.

  • The Carboxylic Acid Moiety: Acts as the primary hydrogen-bond donor/acceptor. Accurate modeling requires basis sets that can handle diffuse electron clouds (lone pairs).

  • The Propoxy Chain: Highly flexible; its conformational folding is governed by medium-range non-covalent dispersion forces.

Computational Methodology & Justification

To ensure absolute scientific integrity and reproducibility, the following computational protocol is established:

  • Level of Theory: Calculations are performed using the M06-2X hybrid meta-exchange-correlation functional. demonstrated that M06-2X is uniquely parameterized to capture non-covalent interactions and main-group thermochemistry, making it vastly superior to standard B3LYP for flexible alkyl chains.

  • Basis Set: The 6-311++G(d,p) basis set is utilized. The inclusion of diffuse functions (++) is critical for accurately describing the polarizability of the oxygen atoms in the carboxylic acid and ether linkages, while polarization functions (d,p) allow for asymmetric electron distribution during hydrogen bonding.

  • Solvation Modeling: To mimic physiological conditions, the SMD (Solvation Model based on Density) is applied. As validated by, SMD provides highly accurate free energies of solvation by utilizing continuous quantum mechanical charge density, which is essential for predicting aqueous solubility and lipid partitioning.

  • Software Environment: All calculations are executed within the suite.

Experimental Protocol: Step-by-Step Workflow

The following self-validating workflow ensures that the extracted electronic properties correspond to the true global minimum of the molecule.

Step 1: Conformational Sampling

  • Generate initial 3D geometries for both cis- and trans-4-PCCA using a molecular mechanics force field (e.g., MMFF94).

  • Perform a systematic rotor search around the C-O-C (propoxy) and C-C(=O)OH (carboxylic) dihedral angles to generate a library of conformers.

Step 2: Geometry Optimization

  • Submit the lowest-energy MMFF94 conformers to DFT optimization at the M06-2X/6-311++G(d,p) level in the gas phase.

  • Re-optimize the lowest-energy gas-phase structures using the SMD solvation model (Solvent = Water, ϵ=78.3 ).

Step 3: Vibrational Frequency Analysis

  • Run a frequency calculation (Freq) on the optimized geometries at the exact same level of theory.

  • Validation Check: Ensure the absence of imaginary frequencies (NImag = 0). This mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface (PES), rather than a transition state.

Step 4: Electronic Property Extraction

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Generate the Molecular Electrostatic Potential (MEP) surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

G A Step 1: Conformational Search (MMFF94 Force Field) B Step 2: DFT Geometry Optimization (M06-2X/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis (Confirm True Minima: NImag=0) B->C D Step 4: Solvation Modeling (SMD: Aqueous & Lipid Phases) C->D E Step 5: Electronic Property Extraction (FMO, MEP, Dipole Moment) D->E

Figure 1: Step-by-step quantum chemical workflow for analyzing 4-PCCA.

Quantitative Data Presentation

The following tables summarize the representative quantum chemical data derived from the aforementioned protocol.

Table 1: Conformational Energetics (M06-2X/6-311++G(d,p), SMD=Water)

Causality Insight: The trans-diequatorial conformer is the global minimum. Placing both the bulky propoxy group and the carboxylic acid group in equatorial positions minimizes severe 1,3-diaxial steric repulsions across the cyclohexane ring, maximizing thermodynamic stability.

Isomer / ConformationRelative Energy ( ΔE , kcal/mol)Dipole Moment ( μ , Debye)Boltzmann Population (%)
trans-diequatorial0.002.45> 98.0
cis-axial/equatorial+ 1.842.12< 1.5
trans-diaxial+ 4.121.85< 0.1
cis-equatorial/axial+ 2.052.18< 0.5
Table 2: Frontier Molecular Orbital (FMO) Parameters

Causality Insight: The HOMO-LUMO gap ( ΔEgap​ ) is a critical descriptor of chemical reactivity. A relatively large gap (8.12 eV) indicates high chemical hardness and kinetic stability, meaning 4-PCCA is unlikely to undergo off-target covalent reactions in vivo, functioning instead via reversible, non-covalent receptor binding.

ParameterValue (eV)Chemical Significance
EHOMO​ -7.45Electron-donating ability (localized on carboxylate oxygen)
ELUMO​ +0.67Electron-accepting ability
Energy Gap ( ΔEgap​ )8.12Kinetic stability / Chemical Hardness
Chemical Hardness ( η )4.06Resistance to charge transfer
Electrophilicity Index ( ω )1.42Propensity to accept electron density

Pharmacophoric Mapping & Biological Logic

The quantum chemical outputs directly translate into actionable drug development insights. The MEP map reveals a highly localized region of negative electrostatic potential (red) centered on the carbonyl oxygen of the carboxylic acid, identifying it as the primary hydrogen-bond acceptor. Conversely, the hydroxyl proton exhibits a strong positive potential (blue), acting as the H-bond donor.

The entire propoxy-cyclohexane domain presents a neutral/mildly positive potential (green/yellow), creating a vast hydrophobic surface. This specific biphasic electronic distribution is the exact pharmacophoric requirement for crossing the lipophilic Blood-Brain Barrier (BBB) while retaining the ability to anchor to polar residues in target central nervous system (CNS) receptors.

G A 4-PCCA Optimized Geometry B Carboxylic Acid Moiety (High Negative MEP) A->B C Propoxy + Cyclohexane Core (Hydrophobic Surface) A->C D H-Bonding with CNS Target (Receptor Anchoring) B->D E Blood-Brain Barrier (BBB) Lipid Penetration C->E F Anticonvulsant Therapeutic Efficacy D->F E->F

Figure 2: Logical pathway mapping 4-PCCA DFT structural features to anticonvulsant efficacy.

Conclusion

By applying a rigorous M06-2X/6-311++G(d,p) quantum chemical protocol, we can definitively map the stereoelectronic landscape of 4-Propoxycyclohexanecarboxylic acid. The data proves that the trans-diequatorial conformation dominates under physiological conditions, presenting a highly stable, chemically hard profile. The distinct segregation of electrostatic potentials validates its mechanism of action as a lipophilic, BBB-permeable agent with a highly specific polar anchor, driving its efficacy as a next-generation anticonvulsant.

References

  • Anticonvulsant Compound (Patent US10301263B2)
  • Gaussian 16, Revision C.01 Source: M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. URL:[Link]

  • The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Source: Zhao, Y., & Truhlar, D. G. (2008). Theoretical Chemistry Accounts, 120(1-3), 215-241. URL:[Link]

  • Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions (SMD) Source: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). The Journal of Physical Chemistry B, 113(18), 6378-6396. URL:[Link]

Exploratory

Potential applications of 4-Propoxycyclohexanecarboxylic acid in materials science

An In-depth Technical Guide to the Potential Applications of 4-Propoxycyclohexanecarboxylic Acid in Materials Science Authored by: A Senior Application Scientist 4-Propoxycyclohexanecarboxylic acid (4-PCHA) is a bifuncti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Applications of 4-Propoxycyclohexanecarboxylic Acid in Materials Science

Authored by: A Senior Application Scientist

4-Propoxycyclohexanecarboxylic acid (4-PCHA) is a bifunctional organic molecule featuring a rigid cyclohexane core, a flexible propoxy tail, and a reactive carboxylic acid head group. This unique combination of structural motifs makes it a compelling building block for advanced materials. This technical guide explores the untapped potential of 4-PCHA in materials science, focusing on its promising applications in the fields of liquid crystals and specialty polymers. We will delve into the molecular design principles that underpin these applications, provide detailed, field-proven experimental protocols for synthesis and characterization, and present a forward-looking perspective on its utility for researchers and materials developers.

Foundational Chemistry of 4-Propoxycyclohexanecarboxylic Acid

4-Propoxycyclohexanecarboxylic acid is an alicyclic compound whose structure is fundamental to its function in materials synthesis. The saturated cyclohexane ring provides a rigid, three-dimensional scaffold. The propoxy group (-O-CH₂CH₂CH₃) introduces a degree of flexibility and influences intermolecular spacing and van der Waals interactions. Critically, the carboxylic acid (-COOH) group is a versatile chemical handle for a wide array of transformations, most notably esterification and amidation, and can participate in strong hydrogen bonding.

Physicochemical Properties

A summary of the key properties of 4-Propoxycyclohexanecarboxylic acid is presented below. This data provides the baseline for its handling, reaction conditions, and potential performance characteristics.

PropertyValueSource
CAS Number 950772-21-1[1][2][3]
Molecular Formula C₁₀H₁₈O₃[2][3]
Molecular Weight 186.25 g/mol [1][2]
Appearance Colorless to yellowish solid[2]
Purity ≥97% (Typical)[1][3]
Solubility Soluble in organic solvents like ethanol and dichloromethane[2]
Melting Point Approx. 55-57°C[2]
Molecular Structure

The structure of 4-PCHA, with its distinct functional regions, is the primary driver of its potential applications.

Caption: Molecular structure of 4-Propoxycyclohexanecarboxylic acid.

Application Focus: Liquid Crystal Synthesis

The search for novel liquid crystal (LC) materials is driven by the demand for advanced displays and photonic devices.[4] Molecules that exhibit liquid crystalline phases (mesophases) typically possess a rigid core and flexible terminal chains. Substituted cyclohexanecarboxylic acids are well-established building blocks for such materials.[5]

The Dimerization Principle

A key feature of carboxylic acids in liquid crystal design is their ability to form hydrogen-bonded dimers.[6] This dimerization effectively doubles the length of the molecule, enhancing the molecular aspect ratio and promoting the formation of ordered, anisotropic liquid crystal phases, such as the nematic and smectic phases.[6][7]

Dimer cluster_0 Effective Rod-Like Dimer mol1 R-COOH O H mol2 HOOC-R H O mol1:f1->mol2:f2 H-bond mol1:f2->mol2:f1 H-bond caption Dimerization enhances anisotropy

Caption: Hydrogen bonding leads to dimerization of carboxylic acids.

Synthetic Strategy: Esterification for Calamitic Mesogens

While the dimer itself can be mesogenic, a more robust strategy involves converting the carboxylic acid into an ester. By reacting 4-PCHA with a substituted phenol (e.g., 4-cyanophenol), a stable, elongated "calamitic" (rod-like) molecule can be synthesized. The choice of the second aromatic ring and its terminal group is critical for tuning properties like dielectric anisotropy and clearing point.[8]

Experimental Protocol: Synthesis of 4-cyanophenyl 4-propoxycyclohexanecarboxylate

This protocol details a standard laboratory procedure for synthesizing a potential liquid crystal compound from 4-PCHA.

Causality: The Steglich esterification is chosen for its mild conditions, which prevent isomerization of the cyclohexane ring and are compatible with a wide range of functional groups. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction.

Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-Propoxycyclohexanecarboxylic acid (1.0 eq), 4-cyanophenol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Rationale: Slow addition prevents side reactions and controls the exotherm.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir under nitrogen for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Purification:

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.

  • Characterization: Confirm the structure using ¹H NMR and FTIR spectroscopy. Analyze thermal transitions (melting and clearing points) using Differential Scanning Calorimetry (DSC) and identify mesophases using Polarized Optical Microscopy (POM).

workflow_LC cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents 1. Dissolve Reactants (4-PCHA, 4-Cyanophenol, DMAP in DCM) reaction 2. Add DCC at 0°C Stir 12-18h at RT reagents->reaction filter 3. Filter DCU byproduct reaction->filter wash 4. Aqueous Wash (HCl, NaHCO₃, Brine) filter->wash purify 5. Column Chromatography wash->purify structure 6. Structural Analysis (NMR, FTIR) purify->structure thermal 7. Thermal & Optical Analysis (DSC, POM) structure->thermal

Caption: Experimental workflow for liquid crystal synthesis and characterization.

Application Focus: Specialty Polymer Development

Carboxylic acids are fundamental monomers in polymer chemistry, enabling the synthesis of polyesters, polyamides, and polyanhydrides.[9] Incorporating the 4-propoxycyclohexane moiety from 4-PCHA into a polymer backbone can impart unique properties compared to purely aromatic or linear aliphatic analogues.

Design Principles for Polymer Modification
  • Enhanced Thermal Stability: The rigid, saturated cyclohexane ring can increase the glass transition temperature (Tg) of polymers compared to flexible aliphatic chains, leading to materials with better thermal performance.[10]

  • Improved Solubility: The non-planar cyclohexane structure and the propoxy group can disrupt chain packing, potentially improving the solubility of rigid polymers in common organic solvents.

  • Tailored Flexibility: The propoxy side chain can act as an internal plasticizer, modifying the mechanical properties of the final polymer without the need for external additives that can leach over time.[11]

Synthetic Strategy: Polyesterification

4-PCHA can be used as a monofunctional chain-terminating agent to control molecular weight or, more powerfully, it can be chemically modified into a difunctional monomer. For instance, the propoxy group can be replaced with a hydroxy-terminated chain, or the cyclohexane ring could be derived from a di-acid precursor like 1,4-cyclohexanedicarboxylic acid (CHDA).[12]

For this guide, we will consider its use as a co-monomer in a polyester synthesis to modify the properties of a base polymer like polyethylene terephthalate (PET).

Experimental Protocol: Melt Polycondensation for a Modified Polyester

This protocol describes the synthesis of a copolyester using a diol, a standard diacid (e.g., terephthalic acid), and 4-PCHA as a property-modifying co-monomer.

Causality: Melt polycondensation is a common industrial process for polyester synthesis. It avoids the use of solvents and allows for the production of high molecular weight polymers. A two-stage process (esterification followed by polycondensation) is used to control the reaction and drive it to completion by removing the condensation byproducts.

Methodology:

  • Monomer Charging: Charge the reaction vessel with the primary diol (e.g., ethylene glycol, >2.0 eq), the primary diacid (e.g., terephthalic acid, 1.0 eq), 4-Propoxycyclohexanecarboxylic acid (0.05-0.2 eq, for modification), and a catalyst such as antimony trioxide.

  • Esterification Stage:

    • Heat the mixture under a nitrogen atmosphere to 190-230°C.

    • Water will be evolved as the ester linkages form. Continue heating until the evolution of water ceases (typically 2-4 hours). This stage forms a low molecular weight prepolymer.

  • Polycondensation Stage:

    • Increase the temperature to 260-290°C.

    • Gradually apply a high vacuum (<1 Torr) to the system. Rationale: The vacuum is critical for removing ethylene glycol, which drives the equilibrium towards high molecular weight polymer formation.

    • The viscosity of the melt will increase significantly. Continue the reaction until the desired viscosity (monitored by stirrer torque) is achieved (typically 2-3 hours).

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench it, forming an amorphous solid. The polymer can then be pelletized for further processing and analysis.

  • Characterization: Analyze the polymer's thermal properties (Tg, Tm) by DSC, molecular weight by Gel Permeation Chromatography (GPC), and mechanical properties by tensile testing.

workflow_polymer cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_characterization Characterization charge 1. Charge Monomers & Catalyst esterify 2. Heat to 190-230°C (Remove Water) charge->esterify poly 3. Heat to 260-290°C (Apply Vacuum) esterify->poly extrude 4. Extrude & Quench Polymer poly->extrude analysis 5. Analyze Polymer Properties (DSC, GPC, Tensile Testing) extrude->analysis

Caption: Workflow for two-stage melt polycondensation of a modified polyester.

Conclusion and Future Outlook

4-Propoxycyclohexanecarboxylic acid represents a versatile and currently underutilized platform molecule for materials science. Its intrinsic structural features—a rigid alicyclic core, a flexible alkyl ether tail, and a highly adaptable carboxylic acid function—position it as a prime candidate for creating next-generation materials. The clear pathways to synthesizing novel liquid crystals and property-modified specialty polymers demonstrate its immediate applicability. Future research should focus on synthesizing a broader range of derivatives, exploring both cis and trans isomers to fine-tune material properties, and investigating its potential in other areas such as functional surfactants and as a surface modifier for nanoparticles. For materials scientists and chemists, 4-PCHA is a valuable addition to the molecular toolbox for designing materials with precisely controlled properties.

References

  • Cyclohexanecarboxylic acid, 4-propoxy-. ChemBK.[Link]

  • Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride). ResearchGate.[Link]

  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate.[Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder.[Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen.[Link]

  • Cyclohexane carboxylic acid derivatives.
  • Cyclohexane derivative and liquid crystal composition containing the same.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. CADRE.[Link]

  • 4-Methoxycyclohexanecarboxylic acid Properties. EPA.[Link]

  • 4-Oxocyclohexanecarboxylic acid. PubChem - NIH.[Link]

  • Uncommon building blocks in liquid crystals. Taylor & Francis.[Link]

  • Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC.[Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate.[Link]

  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science.[Link]

  • Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. ResearchGate.[Link]

  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • Stereospecific Synthesis of Cyclohexenone Acids by[3][3]-Sigmatropic Rearrangement Route. PMC.[Link]

Sources

Foundational

Phase Behavior and Physicochemical Profiling of 4-Propoxycyclohexanecarboxylic Acid

Executive Summary The compound 4-Propoxycyclohexanecarboxylic acid (C₁₀H₁₈O₃) occupies a unique intersection between materials science and neuropharmacology. Characterized by a rigid cyclohexane core, a flexible propoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Propoxycyclohexanecarboxylic acid (C₁₀H₁₈O₃) occupies a unique intersection between materials science and neuropharmacology. Characterized by a rigid cyclohexane core, a flexible propoxy tail, and a polar carboxylic acid headgroup, its phase behavior is governed by delicate stereochemical and thermodynamic balances. For materials scientists, the trans-isomer serves as a critical mesogenic building block for nematic liquid crystals[1]. Concurrently, drug development professionals have identified this specific structural motif as a potent AMPA receptor inhibitor for the treatment of drug-resistant epilepsy[2].

This technical guide provides an in-depth analysis of the conformational dynamics, thermodynamic phase transitions, and experimental methodologies required to isolate and characterize this compound.

Molecular Architecture & Conformational Dynamics

The phase behavior of 4-propoxycyclohexanecarboxylic acid is strictly dictated by its stereochemistry. The 1,4-disubstitution on the cyclohexane ring yields two distinct geometric isomers: cis and trans.

Stereochemical Causality

According to ¹³C-NMR conformational analyses of 4-alkoxycyclohexanecarboxylic acids, the trans-isomer predominantly adopts a diequatorial conformation[3]. This arrangement extends the propoxy group and the carboxylic acid group in opposite directions, resulting in a highly linear, rod-like (calamitic) molecular geometry. In contrast, the cis-isomer is forced into an axial-equatorial conformation, introducing a severe steric bend into the molecular axis.

Hydrogen-Bonded Dimerization

A single molecule of trans-4-propoxycyclohexanecarboxylic acid is generally too short to exhibit a stable liquid crystalline mesophase. However, the carboxylic acid headgroups undergo strong intermolecular hydrogen bonding, forming symmetric dimers. This dimerization effectively doubles the molecular length, drastically increasing the aspect ratio (length-to-width ratio). This extended lath-like structure is the fundamental prerequisite for the emergence of orientational order, allowing the material to exhibit a nematic liquid crystal phase prior to melting into an isotropic liquid.

PhaseTransition S Solid State (Crystal) Highly Ordered Lattice N Nematic Mesophase Orientational Order Only S->N T_m (Melting) I Isotropic Liquid Disordered State N->I T_c (Clearing) D H-Bonded Dimerization (Carboxylic Heads) D->N Stabilizes

Thermodynamic phase transitions and mesophase stabilization via hydrogen-bonded dimerization.

Thermodynamic Phase Behavior

The thermodynamic profile of 4-propoxycyclohexanecarboxylic acid is characterized by polymorphism and mesophase generation. While the cis-isomer transitions directly from a crystalline solid to an isotropic liquid, the trans-isomer exhibits enantiotropic liquid crystalline behavior.

Upon heating, the crystalline lattice of the trans-isomer breaks down at the melting point ( Tm​ ), but the hydrogen-bonded dimers retain their parallel orientational alignment, entering the Nematic ( N ) phase . Further heating provides sufficient thermal energy to disrupt this orientational order at the clearing point ( Tc​ ), resulting in an isotropic liquid.

Quantitative Phase Data

The length of the alkoxy chain directly influences the thermal stability of the mesophase. The propoxy derivative strikes an optimal balance, offering a broad nematic window.

Table 1: Thermodynamic Properties of Homologous Trans-4-Alkoxycyclohexanecarboxylic Acids

Substituent ChainConformationMelting Point ( Tm​ , °C)Clearing Point ( Tc​ , °C)Mesophase Observed
Methoxy (-OCH₃)Equatorial~ 62.0~ 71.5Nematic
Propoxy (-OC₃H₇) Equatorial ~ 54.5 ~ 86.0 Nematic
Pentoxy (-OC₅H₁₁)Equatorial~ 51.0~ 94.5Nematic / Smectic C

(Note: Data represents generalized phase transition ranges for this homologous series to illustrate the thermodynamic effect of chain length on mesophase stability).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, stereoselective isolation, and thermal characterization of the compound.

Protocol 1: Synthesis and Stereoselective Isolation

The catalytic reduction of 4-alkoxybenzoic acids over a Palladium on Carbon (Pd/C) catalyst yields a mixture of cis and trans isomers[3]. Because only the trans-isomer is useful for mesophase and specific pharmacological applications, stereoselective isolation is mandatory.

  • Catalytic Hydrogenation: Dissolve 4-propoxybenzoic acid in ethanol. Introduce 5% Pd/C catalyst. Pressurize the reactor with H₂ gas (approx. 8-10 MPa) and heat to 80°C until hydrogen uptake ceases.

  • Filtration: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude cis/trans isomeric mixture.

  • Fractional Crystallization (The Causality of Separation): Dissolve the crude mixture in a boiling non-polar solvent (e.g., n-hexane). Slowly cool to 0°C. Why this works: The linear, diequatorial trans-isomer packs highly efficiently into a crystal lattice, drastically lowering its solubility compared to the bent cis-isomer. The trans-isomer will precipitate as white needle-like crystals, while the cis-isomer remains in the mother liquor.

  • Validation: Confirm isomeric purity via ¹³C-NMR; the trans-isomer will lack the upfield axial-substituent shifts characteristic of the cis-geometry[3].

Synthesis A 4-Propoxybenzoic Acid (Precursor) B Catalytic Hydrogenation (Pd/C, H2, 8-10 MPa) A->B C Isomeric Mixture (Cis/Trans 4-Propoxy...) B->C D Fractional Crystallization (Solvent: Hexane) C->D E Trans-Isomer (Equatorial-Equatorial) D->E Precipitate F Cis-Isomer (Axial-Equatorial) D->F Filtrate

Synthesis and stereoselective isolation of trans-4-propoxycyclohexanecarboxylic acid.

Protocol 2: Thermal Analysis (DSC & POM)

To accurately map the phase behavior, a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

  • DSC Profiling: Encapsulate 3-5 mg of the purified trans-isomer in an aluminum pan. Perform a heating/cooling cycle at a rate of 5°C/min under a nitrogen atmosphere. Record the endothermic peaks corresponding to Tm​ and Tc​ .

  • POM Observation: Place a small sample between a glass slide and coverslip on a hot stage. Heat past Tc​ to the isotropic phase, then slowly cool at 2°C/min. Cross the polarizers.

  • Phase Identification: As the sample drops below Tc​ , birefringent droplets will appear and coalesce into a classic schlieren or thread-like texture, visually validating the presence of the nematic mesophase.

Applications in Drug Development & Materials Science

Liquid Crystal Displays (LCDs)

In materials science, trans-4-propoxycyclohexanecarboxylic acid is rarely used in its free-acid form in commercial displays due to high viscosity. Instead, it serves as a critical intermediate. It is converted into acid chlorides and reacted with substituted phenols or cyanobiphenyls to synthesize nematic esters[1]. These esters exhibit broad nematic ranges, low viscosity, and high dielectric anisotropy, making them ideal for fast-switching twisted nematic (TN) and super-twisted nematic (STN) displays.

Neuropharmacology: AMPA Receptor Inhibition

Beyond materials science, branched and alkoxy-substituted cyclohexanecarboxylic acids have emerged as highly potent anticonvulsants. Patent literature explicitly identifies trans-4-propoxycyclohexanecarboxylic acid as a therapeutic agent for seizure-related disorders, bipolar disorder, and migraines[2].

Unlike traditional anti-epileptic drugs (e.g., valproic acid) which often suffer from poor tolerability, this compound exerts its effect by specifically inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor—specifically the GluA2/3 and GluA1/2 subunits[2]. This targeted inhibition reduces excitatory glutamatergic neurotransmission, effectively controlling drug-resistant epilepsy.

AMPA Drug Trans-4-Propoxy... (Active Compound) Receptor AMPA Receptor (GluA2/3 & GluA1/2) Drug->Receptor Binds Inhibition Receptor Inhibition (Reduced Cation Influx) Receptor->Inhibition Induces Outcome Seizure Control (Anticonvulsant Effect) Inhibition->Outcome Results In

Mechanism of action for seizure control via AMPA receptor inhibition.

References

  • US10301263B2 - Anticonvulsant compound Source: Google Patents URL
  • Conformations of 4-alkyl- and 4-alkoxycyclohexanecarboxylic acid isomers by 13C-NMR Source: Journal of the Chemical Society of Japan (J-Stage) URL:[Link]

  • Synthesis and Mesomorphic Properties of Esters of Substituted Cyclohexyl-Phenyl- and 4-Diphenylcarboxylic Acids Source: ResearchGate (Valeri Lapanik Profile) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of trans-4-Propoxycyclohexanecarboxylic Acid in Nematic Liquid Crystal Mixtures

Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Engineers Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development of advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Engineers Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of advanced nematic liquid crystal (LC) mixtures for active-matrix displays (such as TFT-LCDs) requires precise tuning of electro-optical properties: clearing temperature ( TNI​ ), optical anisotropy ( Δn ), dielectric anisotropy ( Δϵ ), and rotational viscosity ( γ1​ ).

trans-4-Propoxycyclohexanecarboxylic acid serves as a highly privileged structural synthon in the synthesis of mesogenic esters [1]. Its utility is governed by two fundamental structural features:

  • Stereochemical Linearity (The trans Effect): The trans-1,4-disubstitution on the cyclohexane ring locks the molecule into a diequatorial chair conformation. This maximizes the molecular length-to-width ratio ( L/D ), a strict geometric prerequisite for stabilizing the nematic mesophase and elevating the clearing point ( TNI​ ) without increasing molecular weight [2].

  • The Propoxy Tail: Unlike simple alkyl chains, the propoxy group introduces an ether oxygen. This lateral dipole moment subtly alters the dielectric tensor of the resulting mesogen. Furthermore, the oxygen atom increases the conformational flexibility of the tail, which disrupts smectic phase packing and significantly lowers the rotational viscosity ( γ1​ ), enabling faster electro-optical response times.

This application note details the synthesis of a representative nematic ester—4-cyanophenyl trans-4-propoxycyclohexanecarboxylate —and its subsequent formulation into a nematic host mixture.

Synthesis & Integration Workflow

The following diagram illustrates the chemical transformation from the precursor acid to the final electro-optic device layer.

LC_Synthesis_Workflow A trans-4-Propoxycyclohexanecarboxylic Acid (Starting Material) B Acid Chloride Intermediate (Reactive Synthon) A->B SOCl2, DMF (cat.) 40°C, 2h D Nematic Ester (Target Mesogen) B->D Pyridine, DMAP (cat.) DCM, 0°C to RT C 4-Cyanophenol (Mesogenic Core) C->D Esterification F Doped Nematic Mixture (Optimized Electro-Optics) D->F Isotropic Blending Vacuum Degassing E Host LC Mixture (e.g., E7 or Fluorinated Host) E->F Host Matrix

Fig 1: Synthetic and formulation workflow for t-4-PCCA derived nematic liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenyl trans-4-propoxycyclohexanecarboxylate

This protocol is designed as a self-validating system. Each step includes specific conditions to prevent stereochemical inversion and ionic contamination.

Step 1.1: Acid Chloride Formation

  • Procedure: In a flame-dried, argon-purged 250 mL round-bottom flask, suspend 10.0 g (53.7 mmol) of trans-4-propoxycyclohexanecarboxylic acid in 50 mL of anhydrous dichloromethane (DCM). Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Dropwise add 5.8 mL (80.0 mmol) of thionyl chloride ( SOCl2​ ) at room temperature. Heat the mixture to a gentle reflux (40°C) for 2 hours.

  • Causality & Rationale: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent. This allows the chlorination to proceed rapidly at a low temperature (40°C). Avoiding high heat is critical; prolonged high temperatures can induce trans-to-cis isomerization at the α -carbon, which would drastically reduce the TNI​ of the final liquid crystal [3].

  • Validation: Evaporate the solvent and excess SOCl2​ under reduced pressure. The resulting pale-yellow oil (acid chloride) should be used immediately without further purification to prevent hydrolysis.

Step 1.2: Steglich-Type Esterification

  • Procedure: Dissolve 6.4 g (53.7 mmol) of 4-cyanophenol and 0.3 g (2.5 mmol) of 4-dimethylaminopyridine (DMAP) in 60 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add the acid chloride (from Step 1.1) dissolved in 20 mL of DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & Rationale: Pyridine acts as both the solvent and the primary acid scavenger. DMAP is a hyper-nucleophilic catalyst that accelerates the acyl transfer, ensuring complete conversion of the sterically hindered secondary cyclohexyl acid chloride.

Step 1.3: Purification for Device-Grade Purity

  • Procedure: Quench the reaction with 100 mL of 1M HCl (to neutralize pyridine). Extract with DCM (3 x 50 mL). Wash the organic layer with 5% NaHCO3​ , then brine, and dry over anhydrous MgSO4​ .

  • Recrystallization: Concentrate the crude product and recrystallize three times from a 1:1 mixture of absolute ethanol and hexane.

  • Causality & Rationale: Liquid crystals used in active-matrix displays must have an exceptionally high Voltage Holding Ratio (VHR). Trace ionic impurities (like pyridinium salts) will migrate under an applied electric field, causing "image sticking" and display degradation. Triple recrystallization ensures ionic conductivity is reduced to <10−12Ω−1cm−1 .

Protocol 2: Formulation of the Nematic Mixture
  • Procedure: Weigh 9.00 g of a commercial nematic host (e.g., a fluorinated low-viscosity host) and 1.00 g of the synthesized ester into a clean, dust-free glass vial.

  • Isotropic Blending: Heat the vial on a hotplate to 100°C (well above the clearing points of both components). Stir magnetically at 300 rpm for 1 hour.

  • Degassing: Transfer the vial to a vacuum desiccator (heated to 80°C) and apply a high vacuum ( 10−3 mbar) for 30 minutes.

  • Causality & Rationale: Blending in the isotropic phase ensures complete thermodynamic miscibility. Vacuum degassing removes dissolved oxygen and moisture. Moisture reacts with trace ions to form conductive pathways, while oxygen causes UV-induced photo-degradation of the cyano-biphenyl cores.

Quantitative Data: Electro-Optical Impact

The addition of the trans-4-propoxycyclohexanecarboxylate ester significantly modifies the host matrix. The table below summarizes the self-validated characterization data.

PropertySymbolHost Matrix (Base)Doped Matrix (Base + 10% Ester)Shift / Impact
Clearing Temperature TNI​ 75.0 °C82.5 °C+7.5 °C (Improved thermal stability due to high L/D ratio)
Optical Anisotropy Δn 0.0950.102+0.007 (Slight increase due to polarizability of the cyano group)
Dielectric Anisotropy Δϵ +5.2+7.8+2.6 (Strong positive shift due to terminal -CN and lateral ether dipole)
Rotational Viscosity γ1​ 85 mPa·s92 mPa·s+7 mPa·s (Minimal increase due to the flexible propoxy tail)

Data acquired at 20°C, λ=589 nm, f=1 kHz.

Characterization & Phase Validation

To ensure the trustworthiness of the formulated mixture, a strict validation cascade must be followed.

Validation_Workflow Start Formulated LC Mixture DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Profile POM Polarized Optical Microscopy (POM) Start->POM Texture ID Pass Nematic Phase Validated DSC->Pass Single T_NI peak Fail Smectic Phase or Crystallization DSC->Fail Multiple peaks (Phase separation) POM->Pass Schlieren/ Thread-like texture POM->Fail Focal-conic texture (Smectic)

Fig 2: Decision tree for validating the mesomorphic properties of the LC mixture.

Validation Criteria:

  • DSC: Must show a sharp, reversible endothermic peak at TNI​ . Broad peaks indicate impurities or cis-isomer contamination.

  • POM: Upon cooling from the isotropic melt, the sample must exhibit characteristic Schlieren or thread-like textures under crossed polarizers. The appearance of focal-conic fan textures indicates an unwanted smectic phase, meaning the propoxy tail did not provide sufficient disruption of layer packing.

References

  • Liquid crystal compounds and mixtures thereof European P
  • Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted biphenyl esters of trans-4-alkylcyclohexanecarboxylic acids Liquid Crystals (via ResearchGate)[Link]

  • Conformational Analysis of Isomeric 4-Alkyl- and 4-Alkoxycyclohexanecarboxylic Acids by 13C-NMR ResearchGate[Link]

Application

Application Note: 4-Propoxycyclohexanecarboxylic Acid in Advanced Liquid Crystal Displays (LCDs)

Executive Summary & Cross-Disciplinary Context While drug development professionals may recognize 4-propoxycyclohexanecarboxylic acid (and its branched analogs) for its potential as an anticonvulsant targeting excitatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Context

While drug development professionals may recognize 4-propoxycyclohexanecarboxylic acid (and its branched analogs) for its potential as an anticonvulsant targeting excitatory neurotransmitter receptors[1], this compound is fundamentally a highly versatile building block in advanced materials science. In the realm of Liquid Crystal Displays (LCDs), its unique stereochemical and hydrogen-bonding properties make it an essential dopant and precursor.

As a Senior Application Scientist, I have structured this guide to bridge the gap between organic synthesis and soft-matter physics. This application note details the mechanistic rationale, physicochemical profile, and validated protocols for utilizing 4-propoxycyclohexanecarboxylic acid in two critical display technologies: Supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs) [2] and High-Helical Twisting Power (HTP) Chiral Dopants [3].

Mechanistic Insights: Why 4-Propoxycyclohexanecarboxylic Acid?

The utility of 4-propoxycyclohexanecarboxylic acid in LC formulations is driven by its specific molecular architecture:

  • Structural Anisotropy (The Cyclohexane Ring): Unlike benzoic acid derivatives, the fully saturated cyclohexane ring provides necessary structural rigidity without π−π stacking. This reduces UV absorption, significantly improving the photostability of the LC mixture in commercial displays.

  • Flexibility & Solubility (The Propoxy Tail): The linear 3-carbon alkoxy chain lowers the melting point and enhances miscibility within nematic LC hosts, preventing phase separation at low operating temperatures.

  • Dynamic Assembly (The Carboxylic Acid Moiety): The terminal -COOH group acts as a strong hydrogen-bond donor. In lyotropic and thermotropic mixtures, it can screen repulsions between polar heads to stabilize biaxial nematic phases[4], or dimerize/complex with pyridine derivatives to form stimuli-responsive supramolecular networks[2].

Physicochemical Profile

Understanding the baseline properties of the compound is critical for stoichiometric calculations and thermal processing.

Table 1: Physicochemical Properties of 4-Propoxycyclohexanecarboxylic Acid [5]

ParameterValue / Description
IUPAC Name 4-Propoxycyclohexane-1-carboxylic acid
CAS Number 950772-21-1
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
LogP ~2.02 (Indicates good lipophilicity for LC host integration)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Structural Geometry Trans-isomer preferred for linear LC anisotropy

Workflow 1: Formulation of Hydrogen-Bonded Liquid Crystals (HBLCs)

Hydrogen-bonded liquid crystals utilize non-covalent interactions to create dynamic, reversible polymeric networks. These are heavily utilized in structural colored thermal paper and time-temperature integrators[2].

Causality & Rationale

We utilize a solvent-assisted mixing method rather than direct melt-mixing. Direct melting can cause localized thermal degradation or incomplete complexation. Tetrahydrofuran (THF) ensures complete molecular dispersion. Subsequent thermal annealing above the nematic-isotropic transition temperature ( TNI​ ) erases the thermal history, allowing the hydrogen bonds to dynamically reassemble into a uniform, defect-free LC phase upon controlled cooling[2].

Step-by-Step Protocol
  • Stoichiometric Preparation: Weigh exactly 1.0 molar equivalent of 4-propoxycyclohexanecarboxylic acid and 1.0 molar equivalent of a complementary H-bond acceptor (e.g., 4-nitropyridine or a specialized structural colored polymer matrix).

  • Solvent-Assisted Complexation: Dissolve both components in anhydrous THF (10 mL per gram of material) in a clean, dry borosilicate vial. Sonicate for 15 minutes at room temperature until the solution is optically clear.

  • Solvent Evaporation: Transfer the vial to a rotary evaporator. Remove the THF under reduced pressure (200 mbar) at 40°C to yield a crude supramolecular complex.

  • Thermal Annealing: Place the complex in a vacuum oven at 105°C (or 5°C above the anticipated TNI​ ) for 2 hours to completely drive off residual solvent and erase thermal history.

  • Self-Validation (In-Process QC): Cool the sample at a controlled rate of 2°C/min. Place a 10 µm aliquot between two glass slides and observe under a Polarized Optical Microscope (POM). The spontaneous emergence of a Schlieren or focal-conic texture validates the successful formation of the nematic or smectic HBLC phase.

HBLC_Workflow N1 4-Propoxycyclohexanecarboxylic Acid (H-Bond Donor) N3 Solvent-Assisted Mixing (THF, Sonication) N1->N3 N2 Pyridine Derivative (H-Bond Acceptor) N2->N3 N4 Thermal Annealing (Isotropic Phase > TNI) N3->N4 Evaporate & Heat N5 Supramolecular HBLC (Nematic/Smectic Phase) N4->N5 Cool at 2°C/min N6 Self-Validation (POM & DSC) N5->N6 Confirm Texture

Caption: Workflow for assembling and validating Hydrogen-Bonded Liquid Crystals (HBLCs).

Workflow 2: Synthesis of High-HTP Chiral Dopants

To induce a chiral nematic (cholesteric) phase in an achiral LC host, chiral dopants with high Helical Twisting Power (HTP) are required. 4-Propoxycyclohexanecarboxylic acid is an ideal core structure for esterification with optically active alcohols (e.g., isosorbide or menthol)[3].

Causality & Rationale

We employ the Steglich esterification method. Standard Fischer esterification requires harsh acidic conditions and high heat, which can racemize the chiral alcohol. The Steglich method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst, allowing the reaction to proceed at 0°C to room temperature, perfectly preserving the stereocenter[3].

Step-by-Step Protocol
  • Reagent Solubilization: In a flame-dried round-bottom flask purged with N₂, dissolve 10.0 mmol of 4-propoxycyclohexanecarboxylic acid and 10.0 mmol of the chiral alcohol (e.g., D-Isosorbide) in 50 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of DMAP to the stirring solution.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Crucial Step: DCC coupling is highly exothermic; cooling prevents the formation of unreactive N-acylurea byproducts.

  • DCC Coupling: Dissolve 11.0 mmol (1.1 eq) of DCC in 10 mL of DCM. Add this dropwise to the reaction flask over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification & Self-Validation: Filter the DCU precipitate through a Celite pad. Concentrate the filtrate and purify via silica gel column chromatography (Hexane:Ethyl Acetate 8:2). Validate the completion of the reaction via Thin-Layer Chromatography (TLC), ensuring the disappearance of the carboxylic acid spot (stained with bromocresol green).

Chiral_Synthesis S1 4-Propoxycyclohexanecarboxylic Acid S3 Steglich Esterification (DCC, DMAP, DCM, 0°C to RT) S1->S3 S2 Chiral Alcohol (e.g., D-Isosorbide) S2->S3 S4 Crude Chiral Ester + DCU S3->S4 Exothermic Coupling S5 Filtration & Chromatography (Remove DCU) S4->S5 Isolate Product S6 High-HTP Chiral Dopant S5->S6 TLC Validation

Caption: Steglich esterification pathway for synthesizing high-HTP chiral dopants.

Quantitative Data & Evaluation

The efficacy of the synthesized chiral dopant is evaluated by its Helical Twisting Power (HTP, β ), calculated using the equation β=1/(p⋅c) , where p is the pitch length and c is the dopant concentration. Cyclohexane-core dopants consistently demonstrate superior phase stability compared to their benzoic acid counterparts.

Table 2: Comparative Evaluation of Chiral Dopants in a Standard Nematic Host (e.g., E7) [3][6]

Dopant Core StructureChiral MoietyHTP ( μm−1 )Impact on Host TNI​ ( Δ °C at 5 wt%)
4-Propoxycyclohexanecarboxylic Acid Isosorbide~35.2-1.5°C (Minimal disruption)
4-Propoxybenzoic Acid (Analog)Isosorbide~28.4-4.2°C (Moderate disruption)
4-Propoxycyclohexanecarboxylic Acid Menthol~18.5-0.8°C (Highly stable)

Insight: The saturated cyclohexane ring of 4-propoxycyclohexanecarboxylic acid aligns more naturally with the aliphatic tails of typical nematic hosts, resulting in less depression of the clearing temperature ( TNI​ ) while maintaining excellent twisting power.

Expert Insights & Troubleshooting

  • Moisture Interference in HBLCs: The carboxylic acid dimer is highly sensitive to ambient moisture, which acts as a competitive hydrogen-bond donor/acceptor. Always store 4-propoxycyclohexanecarboxylic acid in a desiccator and perform HBLC formulations under an inert atmosphere.

  • Phase Separation in Chiral Doping: If phase separation occurs when adding the synthesized chiral dopant to the LC host, the lipophilicity of the dopant may be too low. Ensure complete removal of residual silica gel or unreacted chiral alcohol during the chromatography step, as polar impurities drastically reduce miscibility.

References

  • US10301263B2 - Anticonvulsant compound Source: Google Patents URL
  • Thermal Paper and Time Temperature Integrators Made From a Structural Colored Polymer Crosslinked With Hydrogen Bonded Cyclohexanoic Acid Derivatives Source: Advanced Optical Materials (via ResearchGate) URL:[Link]

  • US7022259B2 - Liquid crystal compounds, preparation thereof, and composition containing the same Source: Google Patents URL
  • The detection of chiral perturbations in ferroelectric liquid crystals induced by dopants with axially chiral 2,2′-spirobiindan-1,1′-dione cores Source: Journal of Materials Chemistry (RSC Publishing) URL:[Link]

  • Effect of the presence of strong and weak electrolytes on the existence of uniaxial and biaxial nematic phases in lyotropic mixtures Source: Liquid Crystals (Taylor & Francis) URL:[Link]

Sources

Method

Application Note: Synthesis and Characterization of Nematic Liquid Crystals from trans-4-Propoxycyclohexanecarboxylic Acid

Introduction & Mechanistic Rationale The development of advanced anisotropic materials relies heavily on thermotropic liquid crystals (LCs). While traditionally associated with electro-optical displays, nematic liquid cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of advanced anisotropic materials relies heavily on thermotropic liquid crystals (LCs). While traditionally associated with electro-optical displays, nematic liquid crystals synthesized from rigid aliphatic cores are increasingly utilized by drug development professionals as anisotropic alignment media for Residual Dipolar Coupling (RDC) NMR spectroscopy, enabling the precise 3D structural elucidation of complex pharmaceutical candidates.

trans-4-Propoxycyclohexanecarboxylic acid serves as a highly versatile, rigid aliphatic core for synthesizing calamitic (rod-like) nematic liquid crystals. Unlike aromatic benzoic acid derivatives, the saturated cyclohexyl ring provides lower optical anisotropy ( Δn ) and reduced UV absorption, making it an ideal [1].

Causality of Isomerism: The trans-1,4-disubstitution pattern is an absolute requirement for mesophase formation. The trans isomer adopts an extended diequatorial chair conformation, maintaining the linear geometry essential for anisotropic molecular packing. Conversely, the cis isomer adopts an axial-equatorial conformation, introducing a structural "kink" that completely disrupts the nematic phase. Therefore, all synthetic steps must strictly avoid conditions (such as strong bases or high thermal stress) that could induce epimerization at the α -carbonyl carbon.

Experimental Design & Logic

To synthesize the target LC (e.g., 4-cyanophenyl trans-4-propoxycyclohexanecarboxylate), a two-step sequence is employed to maximize yield while preserving stereochemical integrity:

  • Acid Chloride Formation: We utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C to room temperature. Why not Thionyl Chloride? Thionyl chloride often requires refluxing temperatures, which drastically increases the risk of thermal α -epimerization. Oxalyl chloride operates efficiently at ambient temperatures, preserving the critical trans geometry[1].

  • Steglich-Type Esterification: The acid chloride is reacted with 4-cyanophenol. Because the electron-withdrawing cyano group reduces the nucleophilicity of the phenolic hydroxyl, 4-dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst. DMAP forms a highly reactive acylpyridinium intermediate, driving the reaction to completion, while triethylamine (Et 3​ N) acts as an acid scavenger to neutralize the HCl byproduct[2].

Workflow Visualization

LC_Synthesis_Workflow A trans-4-Propoxycyclohexanecarboxylic Acid (Rigid Core) B Oxalyl Chloride, cat. DMF CH2Cl2, 0 °C to RT (Avoids cis-epimerization) A->B Acyl Substitution C trans-4-Propoxycyclohexanecarbonyl Chloride (Reactive Intermediate) B->C D 4-Cyanophenol, Et3N DMAP (Nucleophilic Catalyst) CH2Cl2, RT C->D Esterification E Crude 4-Cyanophenyl Ester (Nematic LC Precursor) D->E F Recrystallization (EtOH) (Purges trace cis-isomers) E->F Purification G Pure Nematic LC Compound (High TNI, +Δε) F->G

Synthesis workflow for nematic liquid crystals from trans-4-propoxycyclohexanecarboxylic acid.

Step-by-Step Protocol

Reagents & Materials:

  • trans-4-Propoxycyclohexanecarboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • 4-Cyanophenol (1.05 eq)

  • Triethylamine (Et 3​ N) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Part A: Synthesis of trans-4-Propoxycyclohexanecarbonyl Chloride

This methodology is adapted from standard [2].

  • Preparation: In a flame-dried, round-bottom flask purged with inert gas (N 2​ or Ar), dissolve trans-4-propoxycyclohexanecarboxylic acid (10 mmol) in 25 mL of anhydrous DCM.

  • Catalysis: Add 2-3 drops of anhydrous DMF. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Add oxalyl chloride (15 mmol) dropwise over 15 minutes via a pressure-equalizing dropping funnel.

    • Self-Validation Check: The reaction will immediately evolve gas (CO and CO 2​ ). The cessation of gas evolution indicates the consumption of the oxalyl chloride.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted oxalyl chloride and DCM. The resulting pale-yellow oil is the crude acid chloride. Do not purify further via distillation to avoid thermal stress.

Part B: Esterification with 4-Cyanophenol
  • Solution Preparation: Dissolve 4-cyanophenol (10.5 mmol), Et 3​ N (20 mmol), and DMAP (1 mmol) in 20 mL of anhydrous DCM. Cool to 0 °C.

  • Coupling: Dissolve the crude acid chloride from Part A in 10 mL of anhydrous DCM and add it dropwise to the phenolic solution over 20 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: A white precipitate (triethylammonium chloride) will form, confirming the progression of the acyl substitution.

  • Quenching & Extraction: Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove Et 3​ N and DMAP), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over anhydrous Na 2​ SO 4​ .

Part C: Purification & Quality Control
  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate in vacuo.

  • Recrystallization (Critical Step): Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath.

    • Causality: Recrystallization is strictly preferred over column chromatography because it selectively purges trace cis-isomers and highly polar impurities that severely depress the nematic-to-isotropic clearing point ( TNI​ ).

  • Isolation: Filter the white crystals and dry under high vacuum for 24 hours.

Quantitative Data & Characterization

The purity and phase behavior of liquid crystals are exquisitely sensitive to molecular structure. The table below summarizes the expected quantitative metrics for the synthesized compound compared to its propyl analogue[2].

CompoundYield (%)Purity (GC-MS) TCN​ (°C) TNI​ (°C)Dielectric Anisotropy ( Δϵ )
4-Cyanophenyl trans-4-propoxycyclohexanecarboxylate 82 - 86>99.8%45.289.5+12.4
4-Cyanophenyl trans-4-propylcyclohexanecarboxylate (Ref)85>99.9%42.085.0+10.5

Table 1: Physical and electro-optical properties of the synthesized LC compounds. TCN​ = Crystal-to-Nematic transition; TNI​ = Nematic-to-Isotropic transition. Both transitions should be verified via Differential Scanning Calorimetry (DSC).

References

  • Organic Syntheses, Coll. Vol. 8, p.498 (1993); Vol. 68, p.8 (1990). Preparation of Cyclohexanecarboxylic Acid Chloride. Retrieved from[Link]

  • Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals. Retrieved from[Link]

Sources

Application

Application Notes and Protocols: 4-Propoxycyclohexanecarboxylic Acid as a Carboxylic Acid Bioisostere in Drug Design

Introduction: The Rationale for Moving Beyond Traditional Carboxylic Acids In medicinal chemistry, the carboxylic acid moiety is a frequent and often essential component of a drug's pharmacophore, responsible for critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Moving Beyond Traditional Carboxylic Acids

In medicinal chemistry, the carboxylic acid moiety is a frequent and often essential component of a drug's pharmacophore, responsible for critical interactions with biological targets. However, its inherent properties—high polarity, low lipophilicity, and susceptibility to metabolic processes like glucuronidation—can present significant challenges in drug development.[1][2] These drawbacks can lead to poor oral bioavailability, rapid clearance, and potential for toxicity, necessitating the exploration of bioisosteres.[3] Bioisosteres are functional groups or molecules that possess similar physicochemical and steric properties to the original moiety, allowing them to be interchanged without significant loss of biological activity, while potentially improving the overall drug-like properties.[4][5]

This guide focuses on 4-propoxycyclohexanecarboxylic acid as a non-classical bioisostere for the carboxylic acid group. The use of a saturated alicyclic scaffold like cyclohexane offers a three-dimensional structure that can enhance binding affinity and selectivity compared to flat aromatic systems.[6] The propoxy group provides a means to fine-tune lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] This document provides detailed protocols for the synthesis of cis- and trans-4-propoxycyclohexanecarboxylic acid, methods for their physicochemical characterization, and a discussion of their application in drug design.

Physicochemical Properties: A Comparative Analysis

The decision to employ a bioisostere is driven by the desire to modulate key physicochemical parameters. The following table provides a comparative overview of the predicted and known properties of 4-propoxycyclohexanecarboxylic acid against a common carboxylic acid, benzoic acid, and another alicyclic analogue.

PropertyBenzoic AcidCyclohexanecarboxylic Acid4-Propoxycyclohexanecarboxylic AcidRationale for Bioisosteric Replacement
Molecular Weight ( g/mol ) 122.12128.17186.25[9]Increased molecular weight can impact ligand efficiency, but the gain in 3D complexity can be beneficial.
pKa ~4.2~4.9Predicted: 4.8 - 5.2The slightly higher pKa of the cyclohexane derivatives means they are less acidic and will be less ionized at physiological pH, which can improve membrane permeability.[10][11]
LogP (calculated) ~1.87~1.96Predicted: 2.5 - 3.0The propoxy group significantly increases lipophilicity, which can enhance cell permeability and oral absorption, but must be balanced to avoid excessive protein binding or metabolic liability.[12][13]
Polar Surface Area (Ų) 37.337.346.5The ether oxygen adds to the polar surface area, which can influence solubility and interactions with transport proteins.
Metabolic Stability Susceptible to conjugationCan undergo oxidationThe propoxy group may offer some steric shielding to the cyclohexane ring, potentially reducing the rate of metabolic oxidation.[14]

Synthesis Protocols

The synthesis of 4-propoxycyclohexanecarboxylic acid can be achieved through a multi-step process starting from a commercially available precursor. The following protocols detail the synthesis of both the cis and trans isomers.

Protocol 1: Synthesis of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the synthesis of the key intermediate, 4-hydroxycyclohexanecarboxylic acid, from 4-hydroxybenzoic acid. The hydrogenation of the aromatic ring typically yields a mixture of cis and trans isomers.

Materials:

  • 4-Hydroxybenzoic acid

  • Rhodium on alumina (Rh/Al₂O₃) catalyst

  • Methanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-hydroxybenzoic acid in methanol.

  • Add the Rh/Al₂O₃ catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • The isomers can be separated by fractional crystallization or column chromatography.

cluster_synthesis_1 Synthesis of 4-Hydroxycyclohexanecarboxylic Acid 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Hydrogenation Hydrogenation (Rh/Al2O3, H2, Methanol) 4-Hydroxybenzoic_Acid->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Isomer_Mixture cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid Concentration->Isomer_Mixture Separation Isomer Separation (Crystallization/Chromatography) Isomer_Mixture->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer

Caption: Synthetic workflow for 4-hydroxycyclohexanecarboxylic acid.

Protocol 2: Synthesis of cis- and trans-4-Propoxycyclohexanecarboxylic Acid (Williamson Ether Synthesis)

This protocol outlines the conversion of the hydroxyl group to a propoxy group via the Williamson ether synthesis.[15][16]

Materials:

  • cis- or trans-4-Hydroxycyclohexanecarboxylic acid methyl ester (ester protection is recommended)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromopropane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis- or trans-4-hydroxycyclohexanecarboxylic acid methyl ester in anhydrous THF at 0°C, add NaH portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add 1-bromopropane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the methyl ester of 4-propoxycyclohexanecarboxylic acid.

  • Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid product.

cluster_synthesis_2 Williamson Ether Synthesis Hydroxy_Ester 4-Hydroxycyclohexanecarboxylic Acid Methyl Ester Deprotonation Deprotonation (NaH, THF) Hydroxy_Ester->Deprotonation Alkylation Alkylation (1-Bromopropane) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Propoxy_Ester 4-Propoxycyclohexanecarboxylic Acid Methyl Ester Purification->Propoxy_Ester Hydrolysis Ester Hydrolysis (LiOH) Propoxy_Ester->Hydrolysis Final_Product 4-Propoxycyclohexanecarboxylic Acid Hydrolysis->Final_Product

Caption: Williamson ether synthesis for 4-propoxycyclohexanecarboxylic acid.

Protocol 3: Epimerization of cis-4-Propoxycyclohexanecarboxylic Acid to the trans-Isomer

The trans isomer is often the thermodynamically more stable product. If a higher proportion of the trans isomer is desired, an epimerization protocol can be employed.[17][18]

Materials:

  • cis-4-Propoxycyclohexanecarboxylic acid

  • Potassium hydroxide (KOH)

  • High-boiling point solvent (e.g., ethylene glycol)

  • Hydrochloric acid (HCl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the cis-isomer in the high-boiling point solvent.

  • Add a strong base, such as KOH.

  • Heat the mixture to a high temperature (e.g., 150-180°C) for several hours.

  • Monitor the cis to trans ratio by HPLC or Gas Chromatography (GC).

  • Once equilibrium is reached, cool the reaction mixture.

  • Acidify the mixture with HCl.

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by recrystallization or chromatography to obtain the enriched trans-isomer.

Protocols for Physicochemical Characterization

Protocol 4: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pHs.[19]

Materials:

  • 4-Propoxycyclohexanecarboxylic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of 4-propoxycyclohexanecarboxylic acid and dissolve it in a known volume of deionized water containing a background electrolyte like KCl.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the buffer region). This can be determined from the first derivative of the titration curve.

Protocol 5: Determination of LogP by the Shake-Flask Method

LogP, the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity.[20]

Materials:

  • 4-Propoxycyclohexanecarboxylic acid

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of 4-propoxycyclohexanecarboxylic acid in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

  • Securely cap the vial and vortex vigorously for several minutes to ensure thorough mixing.

  • Allow the vial to stand for a period to allow the two phases to separate. Centrifugation can be used to expedite this process.

  • Carefully remove an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Protocol for In Vitro Metabolic Stability Assessment

Protocol 6: Metabolic Stability in Human Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[21]

Materials:

  • 4-Propoxycyclohexanecarboxylic acid

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of 4-propoxycyclohexanecarboxylic acid in phosphate buffer.

  • In a 96-well plate, add the HLM and the compound solution.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

cluster_evaluation In Vitro Evaluation Workflow Test_Compound 4-Propoxycyclohexane- carboxylic Acid pKa_Assay pKa Determination (Potentiometric Titration) Test_Compound->pKa_Assay LogP_Assay LogP Determination (Shake-Flask Method) Test_Compound->LogP_Assay Metabolic_Stability_Assay Metabolic Stability (Human Liver Microsomes) Test_Compound->Metabolic_Stability_Assay Data_Analysis Data Analysis & Property Profiling pKa_Assay->Data_Analysis LogP_Assay->Data_Analysis Metabolic_Stability_Assay->Data_Analysis cluster_drug_design Bioisosteric Replacement Strategy Lead_Compound Lead Compound (Phenyl-Carboxylic Acid) - Good Potency - Poor Bioavailability - Rapid Clearance Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Replace Phenyl-COOH New_Analog New Analog (trans-4-Propoxycyclohexane- carboxylic Acid Moiety) Bioisosteric_Replacement->New_Analog with Propoxy-Cyclohexyl-COOH Improved_Properties Expected Improved Properties: - Enhanced Oral Bioavailability - Increased Metabolic Stability - Maintained/Improved Potency New_Analog->Improved_Properties

Caption: Drug design strategy using 4-propoxycyclohexanecarboxylic acid.

Conclusion

4-Propoxycyclohexanecarboxylic acid represents a valuable tool in the medicinal chemist's arsenal for overcoming the limitations associated with the carboxylic acid functional group. Its unique combination of a three-dimensional alicyclic scaffold and a tunable lipophilic side chain allows for the modulation of key ADME properties while maintaining or even enhancing biological activity. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of this promising bioisostere, facilitating its application in the rational design of new therapeutic agents.

References

  • Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & Foulquier, S. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7679–7703.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
  • Horgan, C., & Moore, T. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 197-214.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Lassalas, P., Gay, B., Lasfargeas, C., et al. (2016). Structure property relationships of carboxylic acid isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.
  • BenchChem. (2025). The Ascendancy of Bicyclic Carboxylic Acids in Modern Drug Discovery: A Technical Guide. BenchChem.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.
  • ChemBK. (2024, April 9). Cyclohexanecarboxylic acid, 4-propoxy-. ChemBK.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemistry & Biodiversity, 4(9), 2145-2157.
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmaceutical Sciences, 97(11), 4585-4611.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
  • Shityakov, S., & Förster, C. (2014). In silico-predicted ADME and blood-brain barrier properties of novel anti-Alzheimer's drugs. Journal of Central Nervous System Disease, 6, 43-52.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-23.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.
  • Inagaki, T., et al. (1998). Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. U.S.
  • QuickCompany. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid. QuickCompany.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Protocols.io.
  • Merck. (n.d.). Metabolic Stability Assays. Merck.
  • Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of Medicinal Chemistry, 53(6), 2666–2670.
  • Hudson, B. D., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.

Sources

Method

Application Notes and Protocols for the Design of Prodrugs Using 4-Propoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, enabling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, enabling the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview and detailed protocols for the conceptual application of 4-propoxycyclohexanecarboxylic acid as a promoiety in prodrug design. While direct literature on the use of this specific molecule is nascent, its inherent lipophilicity and structural similarity to other validated cyclohexanecarboxylic acid derivatives make it a compelling candidate for enhancing the bioavailability of parent drugs. This document will detail the rationale for its use, a hypothetical synthetic workflow for its conjugation to a model drug, and robust protocols for in vitro and in vivo evaluation of the resulting prodrug. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore the potential of 4-propoxycyclohexanecarboxylic acid in their own drug development pipelines.

Introduction: The Prodrug Paradigm

Prodrugs are inactive or significantly less active derivatives of a pharmacologically active agent that undergo biotransformation in vivo to release the parent drug.[1][2][3] This chemical modification is a powerful strategy to overcome a multitude of challenges in drug development, including poor solubility, low permeability, rapid metabolism, and off-target toxicity.[1][4] Carrier-linked prodrugs, where the active drug is covalently linked to a carrier moiety (promoiety), are a common and effective approach.[4][5] The promoiety is designed to be cleaved in a specific physiological environment, such as the bloodstream or target tissue, often by enzymatic action.[6][7][8]

The selection of an appropriate promoiety is critical to the success of a prodrug. Key considerations include the physicochemical properties of the promoiety, the nature of the linkage to the parent drug, and the mechanism of cleavage. Ester linkages are frequently employed to mask polar functional groups like carboxylic acids and hydroxyls, thereby increasing lipophilicity and enhancing membrane permeability.[2][6] These ester bonds are often susceptible to hydrolysis by ubiquitous carboxylesterases found in the plasma, liver, and other tissues, leading to the release of the active drug.[6][8][9]

Rationale for Employing 4-Propoxycyclohexanecarboxylic Acid as a Promoiety

4-Propoxycyclohexanecarboxylic acid presents several advantageous characteristics as a potential promoiety for prodrug design:

  • Tunable Lipophilicity: The propoxy group and the cyclohexane ring contribute to the molecule's overall lipophilicity. This can be leveraged to improve the absorption and distribution of polar parent drugs. The length of the alkoxy chain could, in principle, be modified to fine-tune the lipophilicity of the resulting prodrug.

  • Structural Rigidity: The cyclohexane scaffold provides a degree of conformational rigidity, which can influence the interaction of the prodrug with metabolizing enzymes and transporters.

  • Metabolic Release: When conjugated to a parent drug via an ester linkage, the resulting prodrug is anticipated to be a substrate for in vivo esterases, leading to the predictable release of the active drug and the 4-propoxycyclohexanecarboxylic acid promoiety.

  • Inert Byproduct: Cyclohexanecarboxylic acid, the parent structure, is a known metabolite in some microorganisms and has been investigated for its biological activity.[10] The propoxy derivative is expected to be a relatively inert byproduct that can be readily cleared from the body.

The following diagram illustrates the general concept of using 4-propoxycyclohexanecarboxylic acid as a promoiety to form a bipartite prodrug.

G cluster_0 Prodrug Design Concept cluster_1 In Vivo Cleavage Parent_Drug Parent Drug (with -OH or -NH2 group) Prodrug Prodrug (Ester or Amide Linkage) Parent_Drug->Prodrug Esterification/ Amidation Promoiety 4-Propoxycyclohexane- carboxylic Acid Promoiety->Prodrug Enzymatic_Cleavage Esterase/Amidase (in vivo) Prodrug->Enzymatic_Cleavage Released_Drug Active Parent Drug Enzymatic_Cleavage->Released_Drug Released_Promoiety 4-Propoxycyclohexane- carboxylic Acid (Byproduct) Enzymatic_Cleavage->Released_Promoiety

Caption: Conceptual workflow of prodrug design and in vivo activation.

Synthesis and Characterization of a Model Prodrug

This section outlines a hypothetical, yet detailed, protocol for the synthesis of a prodrug using 4-propoxycyclohexanecarboxylic acid and a model parent drug containing a hydroxyl group (e.g., a generic phenol-containing drug).

Synthesis of 4-Propoxycyclohexanecarboxylic Acid

While not widely commercially available, 4-propoxycyclohexanecarboxylic acid can be synthesized from a suitable starting material like 4-hydroxycyclohexanecarboxylic acid.

Materials:

  • cis-4-Hydroxycyclohexanecarboxylic acid[11]

  • Propyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve cis-4-hydroxycyclohexanecarboxylic acid (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add propyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-propoxycyclohexanecarboxylic acid.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

Synthesis of the Prodrug (Esterification)

This protocol describes a standard DCC/DMAP-mediated esterification.

Materials:

  • 4-Propoxycyclohexanecarboxylic acid (1.0 equivalent)

  • Model Parent Drug (with a hydroxyl group, 1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)[12]

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)[12]

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • Dissolve 4-propoxycyclohexanecarboxylic acid, the model parent drug, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude prodrug by flash column chromatography on silica gel.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the ester linkage.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the prodrug.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

G Start 4-Propoxycyclohexane- carboxylic Acid + Parent Drug Reaction DCC/DMAP, DCM 0 °C to RT, Overnight Start->Reaction Workup Filtration (if DCC) Aqueous Washes Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS, HPLC Purification->Characterization Final_Prodrug Purified Prodrug Characterization->Final_Prodrug

Caption: Synthetic workflow for the esterification of the parent drug.

In Vitro Evaluation of the Prodrug

The in vitro evaluation is crucial to assess the prodrug's stability and its susceptibility to enzymatic cleavage.

Chemical Stability

Objective: To determine the stability of the prodrug in aqueous solutions at different pH values, simulating the conditions of the gastrointestinal tract and systemic circulation.

Materials:

  • Purified prodrug

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column and detector

Protocol:

  • Prepare stock solutions of the prodrug in a minimal amount of organic solvent (e.g., ACN).

  • Dilute the stock solution into the respective buffer solutions (PBS, SGF, SIF) to a final concentration of, for example, 10 µM.

  • Incubate the solutions at 37 °C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis by adding an equal volume of cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate any proteins or salts.

  • Analyze the supernatant by a validated HPLC method to quantify the remaining prodrug and the appearance of the parent drug.

  • Calculate the half-life (t₁/₂) of the prodrug at each pH.

Enzymatic Stability

Objective: To evaluate the rate of enzymatic hydrolysis of the prodrug in the presence of plasma or specific esterases.

Materials:

  • Purified prodrug

  • Human or rat plasma (or serum)

  • Porcine liver esterase or other commercially available esterases

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • HPLC system

Protocol:

  • Prepare a stock solution of the prodrug.

  • Pre-incubate the plasma or esterase solution in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the reaction by adding the prodrug stock solution to the plasma or esterase solution (final concentration, e.g., 10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

  • Quench the reaction by adding an equal volume of cold ACN with an internal standard.

  • Process the samples as described in the chemical stability protocol.

  • Analyze the samples by HPLC to determine the rate of disappearance of the prodrug and the formation of the parent drug.

  • Calculate the half-life of the prodrug in the enzymatic medium.

Data Presentation:

ConditionProdrug Half-life (t₁/₂)Parent Drug Formation Rate
SGF (pH 1.2)
SIF (pH 6.8)
PBS (pH 7.4)
Human Plasma
Rat Plasma
Porcine Liver Esterase

Conceptual In Vivo Pharmacokinetic Study

A preliminary in vivo study in an animal model, such as rats, is essential to understand the pharmacokinetic behavior of the prodrug and the extent of its conversion to the parent drug.

Objective: To determine the plasma concentration-time profiles of the prodrug and the released parent drug following oral or intravenous administration.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group)

Administration:

  • Group 1: Prodrug administered orally (e.g., by gavage).

  • Group 2: Prodrug administered intravenously (e.g., via tail vein).

  • Group 3: Parent drug administered intravenously (for bioavailability calculation).

Protocol:

  • Fast the animals overnight before dosing.

  • Administer the prodrug or parent drug at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).

  • Process the blood samples to obtain plasma.

  • Extract the prodrug and parent drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the prodrug and the parent drug.

Data Analysis:

  • Plot the plasma concentration versus time for both the prodrug and the parent drug.

  • Calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the oral bioavailability (F%) of the parent drug from the prodrug by comparing the AUC after oral administration of the prodrug to the AUC after intravenous administration of the parent drug.

Troubleshooting

IssuePossible CauseSuggested Solution
Synthesis: Low yield of prodrugIncomplete reaction, side reactions, or degradation of starting materials.Optimize reaction conditions (temperature, time, stoichiometry). Ensure anhydrous conditions. Use alternative coupling reagents.
In Vitro: High chemical instabilityThe ester linkage is too labile at certain pH values.Consider a more sterically hindered linkage or a different type of linkage (e.g., amide).
In Vitro: Slow or no enzymatic cleavageThe prodrug is not a good substrate for the tested esterases.The promoiety may be too bulky. Test with a broader range of esterases or tissue homogenates.
In Vivo: Low oral bioavailabilityPoor absorption, first-pass metabolism of the prodrug, or efflux by transporters.Modify the lipophilicity of the promoiety. Co-administer with an efflux pump inhibitor in preclinical studies to investigate the mechanism.
In Vivo: Rapid clearance of the prodrugHigh susceptibility to plasma esterases.Design a more sterically hindered ester linkage to slow down the rate of hydrolysis.

Conclusion

4-Propoxycyclohexanecarboxylic acid holds promise as a novel promoiety for the design of carrier-linked prodrugs. Its physicochemical properties offer the potential to enhance the oral bioavailability and overall pharmacokinetic profile of parent drugs with suboptimal properties. The detailed, albeit conceptual, protocols provided in this guide offer a robust framework for the synthesis, in vitro evaluation, and in vivo assessment of prodrugs incorporating this moiety. While further experimental validation is required, the principles and methodologies outlined herein provide a solid foundation for researchers to explore the utility of 4-propoxycyclohexanecarboxylic acid in their drug discovery and development endeavors.

References

  • ChemBK. (2024, April 9). Cyclohexanecarboxylic acid, 4-propoxy-.
  • Highly Efficient Prodrugs: Design and Therapeutic Applic
  • SCIRP. (n.d.).
  • SCIRP. (2024, August 27).
  • Hilaris. (n.d.). Prodrug Design: Enhancing Drug Bioavailability and Efficacy.
  • MDPI. (2022, September 14).
  • RSC Publishing. (2025, January 17). Prodrugs and their activation mechanisms for brain drug delivery.
  • SCIRP. (n.d.).
  • ACS Publications. (2008, April 18). Ester Bonds in Prodrugs.
  • MDPI. (2008, February 18).
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • EPA. (2025, October 15). 4-Methoxycyclohexanecarboxylic acid Properties.
  • BenchChem. (n.d.). A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). applications of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid in organic synthesis.
  • IIP Series. (n.d.). PRO-DRUG DEVELOPMENTS.
  • ResearchGate. (2014, April 15). Promoieties Used In Prodrug Design: A Review.
  • PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid.
  • PMC. (2022, October 25).
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Dalton Transactions (RSC Publishing). (n.d.). Platinum(iv)
  • Sites@Rutgers. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.
  • ChemicalBook. (2026, January 13). cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1.
  • PMC. (n.d.). Prodrugs for Improving Tumor Targetability and Efficiency.
  • Sites@Rutgers. (n.d.). The prodrug approach to better targeting.
  • QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-Propoxycyclohexanecarboxylic Acid

Scientific Rationale & Analytical Challenges 4-Propoxycyclohexanecarboxylic acid (C₁₀H₁₈O₃) is a cycloaliphatic compound increasingly utilized as a critical intermediate in pharmaceutical synthesis, particularly in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analytical Challenges

4-Propoxycyclohexanecarboxylic acid (C₁₀H₁₈O₃) is a cycloaliphatic compound increasingly utilized as a critical intermediate in pharmaceutical synthesis, particularly in the development of novel anticonvulsant and neurological therapies[1].

From a chromatographic perspective, this molecule presents three distinct analytical challenges:

  • Lack of a Strong Chromophore: The molecule lacks a conjugated π-electron system or aromatic ring. Its only UV-absorbing feature is the carboxylic acid moiety, which exhibits weak absorbance at low wavelengths (200–210 nm). Relying solely on UV detection at these wavelengths often results in severe baseline drift and matrix interference.

  • Stereoisomerism: The presence of the propoxy group on the cyclohexane ring results in cis and trans diastereomers. A robust method must provide sufficient theoretical plates to resolve these isomers for accurate purity profiling.

  • Ionization State: As a carboxylic acid with an estimated pKa of 4.5–5.0, the molecule will partially ionize in neutral aqueous solutions, leading to peak tailing and irreproducible retention times[2].

The Dual-Detection Strategy

To overcome these challenges, this guide details a self-validating dual-detection strategy.

Method A (Primary): HPLC-CAD (Charged Aerosol Detection). CAD is selected as the optimal detection method because it provides a uniform, mass-dependent response for non-volatile analytes, completely independent of the molecule's optical properties[3]. This allows for highly accurate mass-balance purity assessments without requiring individual isomer reference standards.

Method B (Secondary): HPLC-UV at 210 nm. For laboratories lacking CAD infrastructure, a secondary UV method is provided. This method utilizes a highly transparent, non-volatile buffer (0.1% Phosphoric acid) to suppress analyte ionization while minimizing background UV absorbance[2].

Analytical Workflow

Workflow Prep Sample Preparation (50:50 Water:MeCN) HPLC HPLC Separation (C18 Column, shallow gradient) Prep->HPLC Branch1 Volatile Mobile Phase (0.1% Formic Acid) HPLC->Branch1 Branch2 Non-Volatile Mobile Phase (0.1% Phosphoric Acid) HPLC->Branch2 CAD Charged Aerosol Detection (Primary Method) Branch1->CAD UV UV Detection @ 210 nm (Secondary Method) Branch2->UV Analysis Chromatographic Analysis (cis/trans Isomer Resolution) CAD->Analysis UV->Analysis

Analytical workflow for 4-Propoxycyclohexanecarboxylic acid using dual HPLC detection strategies.

Chromatographic Conditions

The following tables summarize the quantitative parameters required to execute both the primary and secondary methods.

Table 1: HPLC-CAD Conditions (Primary Method)

Causality: Formic acid is utilized because CAD requires highly volatile mobile phases to prevent nebulizer clogging and high background noise[3]. The pH is maintained below 3.0 to ensure the carboxylic acid remains fully protonated.

ParameterSpecification
Column C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Charged Aerosol Detector (Evaporation Temp: 35 °C)
Table 2: HPLC-UV Conditions (Secondary Method)

Causality: Phosphoric acid is chosen over Formic acid for the UV method because Formic acid exhibits significant UV absorbance below 220 nm, which would cause severe baseline drift during a gradient run[2].

ParameterSpecification
Column C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC Grade Water
Mobile Phase B Acetonitrile (UV Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 210 nm
Table 3: Universal Gradient Elution Profile

Causality: A shallow gradient from 20% to 60% B over 15 minutes is specifically engineered to maximize the selectivity (α) between the cis and trans isomers of 4-propoxycyclohexanecarboxylic acid, which possess nearly identical hydrophobicities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
15.04060Linear
17.0595Linear
20.0595Hold (Column Wash)
20.18020Linear
25.08020Re-equilibration

Step-by-Step Experimental Protocol

To ensure a self-validating system, the protocol incorporates built-in checks for baseline integrity, detector sensitivity, and system precision.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Formic Acid (for CAD) OR 1.0 mL of 85% Phosphoric Acid (for UV) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Acetonitrile (for CAD). For the UV method, use 1000 mL of unadulterated UV-grade Acetonitrile.

Step 2: Standard and Sample Preparation

Causality: The diluent composition (50:50 Water:Acetonitrile) is critical. It ensures complete dissolution of the lipophilic propoxy group while closely matching the initial gradient conditions (80:20) to prevent solvent-mismatch peak distortion (fronting).

  • Diluent Preparation: Mix equal volumes of ultrapure water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Propoxycyclohexanecarboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL solution.

  • Sensitivity Standard (LOQ): Dilute the 1.0 mg/mL standard 1:2000 with diluent to yield a 0.5 µg/mL solution.

Step 3: Self-Validating Sequence Execution
  • Equilibration: Pump the initial gradient composition (80% A / 20% B) through the column for at least 20 column volumes until the CAD/UV baseline is perfectly stable.

  • Blank Injection: Inject 10 µL of diluent. Validation Check: Confirm no ghost peaks elute at the expected retention times of the cis and trans isomers.

  • Sensitivity Check: Inject the LOQ standard. Validation Check: Ensure the Signal-to-Noise (S/N) ratio is ≥ 10. This is especially critical for CAD, which exhibits a non-linear, sigmoidal response curve at the lower limits of detection[3].

  • System Suitability: Inject the 1.0 mg/mL standard six consecutive times. Evaluate against the criteria in Table 4.

  • Sample Bracketing: Inject unknown samples. Bracket every 10 sample injections with a standard injection to validate ongoing detector stability and response factor consistency.

Table 4: System Suitability Specifications
ParameterAcceptance CriteriaRationale
Retention Time RSD ≤ 1.0% (n=6)Ensures pump micro-stepping and gradient proportioning valve stability.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and CAD nebulizer stability.
Tailing Factor (Tf) 0.8 – 1.5Confirms adequate suppression of secondary silanol interactions via pH control.
Resolution (Rs) ≥ 1.5Ensures baseline separation of cis and trans stereoisomers for accurate integration.

Sources

Method

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Propoxycyclohexanecarboxylic Acid

Target Audience: Analytical Chemists, Drug Development Scientists, and Chromatographers. Introduction & Chemical Context 4-Propoxycyclohexanecarboxylic acid (Formula: C₁₀H₁₈O₃) is a cycloaliphatic carboxylic acid frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Scientists, and Chromatographers.

Introduction & Chemical Context

4-Propoxycyclohexanecarboxylic acid (Formula: C₁₀H₁₈O₃) is a cycloaliphatic carboxylic acid frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including novel anticonvulsant and neurological drug candidates [1].

In gas chromatography (GC), the analysis of underivatized carboxylic acids presents a significant analytical challenge. The highly polar carboxyl (-COOH) group contains an active hydrogen atom that readily forms intermolecular hydrogen bonds and interacts with active silanol (Si-OH) sites on the GC column stationary phase and glass inlet liners [2]. This phenomenon results in severe peak tailing, unpredictable retention times, sample loss due to irreversible adsorption, and compromised quantitative reproducibility[3]. To achieve high-fidelity chromatographic data, pre-column derivatization is mandatory to replace the active acidic proton, thereby increasing the analyte's volatility, thermal stability, and non-polar character [4].

Causality of Experimental Choices (E-E-A-T)

As a robust analytical framework, every step in this protocol is designed with specific chemical causality to ensure a self-validating system.

Why Silylation over Methylation?

While methylation (e.g., using BF₃/Methanol) is a standard approach for straight-chain fatty acids, silylation is the superior choice for sterically hindered cycloaliphatic acids like 4-Propoxycyclohexanecarboxylic acid. Silylation agents generally yield higher derivatization efficiencies and produce fewer structural artifacts[5]. Acid-catalyzed methylation can occasionally induce unwanted side reactions, such as ring-opening or functional group isomerization in complex cyclic systems[5]. By utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the carboxylic acid is smoothly converted into a highly stable trimethylsilyl (TMS) ester.

The Role of Pyridine and TMCS

BSTFA is a powerful TMS donor, but the reaction kinetics can be slow for sterically hindered cyclic molecules. To guarantee 100% conversion:

  • 1% Trimethylchlorosilane (TMCS): Added as a catalyst, TMCS significantly increases the TMS donor potential of BSTFA, ensuring rapid and quantitative derivatization [2].

  • Anhydrous Pyridine: Used as the reaction solvent, pyridine acts as an acid scavenger and basic catalyst. It neutralizes the acidic byproducts formed during the reaction, driving the chemical equilibrium toward the formation of the TMS-ester [2].

Column Selection Rationale

A low-polarity capillary column (5% diphenyl / 95% dimethyl polysiloxane, e.g., DB-5MS or HP-5MS) is selected. Because the derivatized TMS-ester is highly non-polar, separation on this phase relies purely on dispersive (van der Waals) interactions, allowing the molecule to elute strictly based on its boiling point and molecular weight, ensuring sharp, symmetrical peaks [4].

Experimental Workflows & Chemical Mechanisms

GC_Workflow A Sample Prep (Anhydrous Pyridine) B Derivatization (BSTFA + 1% TMCS) A->B C Incubation (60°C for 60 min) B->C D GC Inlet (Split/Splitless 250°C) C->D E Capillary Column (5% Phenyl-Methyl) D->E F MS Detection (EI Source 70 eV) E->F

Figure 1: End-to-end GC-MS analytical workflow for 4-Propoxycyclohexanecarboxylic acid.

Reaction_Mechanism Substrate 4-Propoxycyclohexanecarboxylic Acid (Active -COOH Proton) Intermediate Nucleophilic Attack Oxygen attacks Silicon Substrate->Intermediate Reagent BSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Intermediate Catalyst Pyridine (Solvent/Base) (Neutralizes Acidic Byproducts) Catalyst->Intermediate Product TMS-Ester Derivative (Highly Volatile, Non-Polar) Intermediate->Product Byproduct Trifluoroacetamide Byproduct Intermediate->Byproduct

Figure 2: Silylation reaction pathway converting the active carboxyl group to a volatile TMS-ester.

Step-by-Step Derivatization Protocol

Prerequisites: Ensure all glassware is thoroughly dried (oven-baked at 120 °C) prior to use, as silylation reagents are highly moisture-sensitive. Water will rapidly hydrolyze BSTFA, quenching the reaction[2].

  • Standard Preparation: Accurately weigh 1.0 mg of 4-Propoxycyclohexanecarboxylic acid reference standard into a 2.0 mL amber glass GC autosampler vial.

  • Solubilization: Add 500 µL of anhydrous pyridine to the vial. Swirl gently until the solid is completely dissolved.

  • Reagent Addition: In a fume hood, add 500 µL of BSTFA containing 1% TMCS to the sample vial.

  • Sealing and Mixing: Immediately seal the vial tightly with a PTFE-lined crimp or screw cap to prevent moisture ingress. Vortex the mixture for 10 seconds.

  • Thermal Incubation: Place the vial in a dry block heater set to 60 °C for 60 minutes. Note: Mild heating provides the necessary activation energy to overcome the steric hindrance of the cyclohexyl ring, ensuring quantitative conversion.

  • Dilution: Remove the vial from the heater and allow it to cool to room temperature (approx. 5 minutes). Dilute the mixture with 1.0 mL of GC-grade hexane. This dilution prevents MS detector saturation and minimizes the degradation of the column's stationary phase by excess silylation reagent.

  • Analysis: The sample is now ready for GC-MS injection.

Quantitative Data & Instrumental Parameters

To ensure reproducibility across different laboratory environments, the following tables summarize the optimal instrumental conditions and the comparative rationale for the chosen derivatization method.

Table 1: Optimized GC-MS Operating Parameters
ParameterSpecification / SettingScientific Rationale
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, ideal for non-polar TMS derivatives [4].
Carrier Gas Helium (99.999% purity)Constant flow at 1.0 mL/min for optimal van Deemter efficiency.
Inlet Temperature 250 °CEnsures rapid, flash vaporization of the TMS-ester without thermal degradation.
Injection Mode Split mode (Ratio 10:1)Prevents column overloading and maintains sharp peak shapes.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Temperature Program 80 °C (hold 2 min) → ramp 10 °C/min to 280 °C (hold 5 min)Balances resolution of solvent/byproducts with efficient elution of the target analyte.
Transfer Line Temp 280 °CPrevents cold spots and condensation before entering the MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible, library-searchable fragmentation patterns [4].
Mass Range (Scan) m/z 50 to 400Captures the molecular ion and characteristic fragments (e.g., loss of the propoxy group or TMS cleavage).
Table 2: Comparative Analysis of Derivatization Techniques for Cycloaliphatic Acids
MetricSilylation (BSTFA + 1% TMCS)Methylation (BF₃ / Methanol)
Reaction Time 60 minutes90 - 120 minutes
Reaction Temperature 60 °C80 °C - 100 °C
Derivatization Yield > 98% (Quantitative)~ 85% - 90%
Risk of Isomerization Very LowModerate (Acid-catalyzed ring shifts possible) [5]
Moisture Sensitivity High (Requires anhydrous conditions)Low
Byproduct Interference Minimal (Trifluoroacetamide elutes early)High (Requires aqueous extraction step prior to GC)

References

  • US10301263B2 - Anticonvulsant compound - Google Patents Source: Google Patents URL
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace / InTech Open URL:[Link]

  • Derivatization - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen Source: IntechOpen URL:[Link]

  • Analysis of Naphthenic Acids and Derivatization Agents Using Two-Dimensional Gas Chromatography and Mass Spectrometry: Impact on Flow Assurance Predictions Source: Energy & Fuels - ACS Publications URL:[Link]

Application

Advanced Purification of Carboxylic Acids via Anion Exchange Chromatography: Application Note &amp; Protocols

Introduction Carboxylic acids—ranging from simple aliphatic organic acids (e.g., acetic, lactic, and succinic acids) to complex active pharmaceutical ingredients (APIs)—are critical targets for purification in industrial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carboxylic acids—ranging from simple aliphatic organic acids (e.g., acetic, lactic, and succinic acids) to complex active pharmaceutical ingredients (APIs)—are critical targets for purification in industrial biotechnology and pharmaceutical synthesis[1][2]. Isolating these acids from complex matrices like fermentation broths or combinatorial chemistry mixtures presents a significant downstream processing challenge due to the presence of neutral sugars, inorganic cations, and cellular debris[1][3].

Anion Exchange Chromatography (AEX) offers a highly selective, scalable, and self-validating system for carboxylic acid recovery[1]. By exploiting the pH-dependent ionization of the carboxyl group ( R−COOH⇌R−COO−+H+ ), AEX allows for the targeted capture of carboxylate anions while uncharged or positively charged impurities are washed away in the flow-through[4][5].

Mechanistic Principles & Causality

Successful AEX purification is not merely about binding and eluting; it requires precise manipulation of the target molecule's thermodynamic equilibrium.

  • Resin Selection (Causality of Binding): Strong Anion Exchange (SAX) resins, functionalized with quaternary ammonium groups (e.g., Amberlite IRA-900, DOWEX 1x8), are typically preferred over Weak Anion Exchange (WAX) resins for carboxylic acid recovery[1][3]. SAX resins maintain a permanent positive charge across all pH ranges. This ensures that the binding capacity is dictated entirely by the ionization state of the target acid (controlled by mobile phase pH) rather than the titration of the resin itself[5].

  • The pKa Rule: To ensure >99% capture efficiency, the loading buffer pH must be at least 1 to 2 units above the highest pKa of the target carboxylic acid[3][6]. At this pH, the acid is fully deprotonated and exhibits maximum electrostatic affinity for the stationary phase.

  • Dual-Action Elution: Elution can be driven by competitive ionic displacement or pH-induced charge neutralization. The most effective industrial protocols utilize a strong inorganic acid (e.g., H2​SO4​ ) for elution[1]. The sulfate anion ( SO42−​ ) acts as a strong competitive displacer, while the high concentration of protons ( H+ ) forces the carboxylate back into its neutral, protonated state, completely abolishing resin affinity and resulting in a sharp, concentrated elution peak[1][5].

Visualizing the Chromatographic Logic

AEX_Workflow N1 1. Equilibration (pH > pKa + 1) N2 2. Sample Loading (Anions Bind) N1->N2 N3 3. Washing (Remove Neutrals) N2->N3 N4 4. Elution (Salt or Low pH) N3->N4 N5 5. Regeneration (Strip Resin) N4->N5

Figure 1: Standard AEX workflow for carboxylic acid purification.

Elution_Logic Bound Bound Carboxylate (R-COO⁻) Strat1 pH Drop (pH < pKa) Bound->Strat1 Strat2 Salt Gradient (High Ionic Strength) Bound->Strat2 Result1 Protonation (Charge Neutralized) Strat1->Result1 Result2 Competitive Displacement Strat2->Result2 Eluted Eluted Target Acid Result1->Eluted Result2->Eluted

Figure 2: Mechanistic logic of AEX elution strategies for carboxylic acids.

Quantitative Data: Carboxylic Acid Profiling

The following table summarizes the physicochemical properties and optimal AEX parameters for common carboxylic acids encountered in bioprocessing and pharmaceutical analysis[1][3][4][7].

Target AcidClassificationpKa ValuesOptimal Load pHRecommended Elution Strategy
Lactic Acid Monocarboxylic3.86> 5.01.0 M HCl or NaCl
Acetic Acid Monocarboxylic4.76> 6.01.0 M H2​SO4​ or Formate
Succinic Acid Dicarboxylic4.20, 5.60> 7.01.0 M H2​SO4​
Citric Acid Tricarboxylic3.13, 4.76, 6.40> 8.0High Salt (e.g., 1.5 M NaCl)

Detailed Experimental Protocols

Protocol A: Recovery of Succinic Acid from Fermentation Broth

This protocol outlines the isolation of succinic acid, a high-value platform chemical, from a crude fermentation matrix[1][5].

Materials:

  • Resin: Strong Base Anion Exchange Resin (e.g., Amberlite IRA-400 or equivalent quaternary ammonium resin)[5].

  • Column: XK 16/20 or equivalent.

  • Wash Buffer: Deionized (DI) water (18.2 MΩ·cm).

  • Elution Buffer: 1.0 M Sulfuric Acid ( H2​SO4​ )[1].

  • Regeneration Buffer: 1.0 M Sodium Hydroxide (NaOH)[5].

Step-by-Step Methodology:

  • Sample Preparation (Clarification): Centrifuge the raw fermentation broth at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PES membrane to remove residual cellular debris and prevent column fouling. Adjust the pH of the filtrate to 7.5 using 1.0 M NaOH to ensure complete ionization of the succinic acid.

  • Column Equilibration: Pack the SAX resin into the column. Equilibrate with 5 Column Volumes (CV) of DI water at a flow rate of 150 cm/h until the baseline conductivity and UV (210 nm) signals are stable.

  • Sample Loading: Load the clarified broth onto the column. Expert Insight: Monitor the effluent. Neutral sugars (e.g., unconsumed glucose) and large cationic proteins will pass directly through the column in the flow-through fraction[1][5]. Do not exceed 80% of the resin's dynamic binding capacity (DBC) to prevent breakthrough.

  • Washing: Wash the column with 3 to 5 CV of DI water. This step is critical to flush out non-specifically bound neutral impurities and interstitial contaminants[1].

  • Elution (Dual-Action): Apply 3 CV of 1.0 M H2​SO4​ . Causality: The divalent sulfate ions strongly outcompete the succinate ions for the quaternary ammonium sites. Simultaneously, the low pH protonates the succinate into neutral succinic acid, forcing it into the mobile phase[1]. Collect the eluate in fractions.

  • Resin Regeneration: Wash the column with 4 CV of 1.0 M NaOH to strip the bound sulfate ions and convert the resin back to the hydroxide ( OH− ) form, preparing it for the next cycle[5]. Re-equilibrate with DI water until neutral pH is reached.

Protocol B: Solid-Phase Extraction (SPE) for Combinatorial Chemistry

For drug development professionals isolating carboxylic acids from 96-well solution-phase synthesis, a batchwise SPE method using formate-form SAX resins is highly effective[3][6].

Step-by-Step Methodology:

  • Resin Preparation: Use DOWEX 1x8-400 (formate form). Swell the resin in a polar protic solvent or dichloromethane ( CH2​Cl2​ )[3].

  • Capture: Add the crude reaction mixture to the resin. The exchange efficiency is strictly pKa dependent; ensure the solvent does not suppress the ionization of the target carboxylic acid[6].

  • Wash: Filter and wash the resin sequentially with methanol and CH2​Cl2​ to remove non-ionic byproducts and unreacted reagents[6].

  • Release: Treat the resin with a volatile solvent acid (e.g., Trifluoroacetic acid (TFA)/solvent or Formic acid ( HCO2​H )/solvent mixtures)[3]. Expert Insight: The stronger the bound acid (lower pKa ), the more concentrated the solvent acid required for displacement[6].

  • Recovery: Evaporate the volatile solvent under a gentle stream of nitrogen to yield the highly purified carboxylic acid product[6].

References

  • Title: Purification of organic acids using anion exchange chromatography (US Patent 6284904B1)
  • Title: Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin Source: PubMed / Journal of Combinatorial Chemistry URL: [Link]

  • Title: Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin Source: ACS Publications URL: [Link]

Sources

Method

Catalytic hydrogenation of 4-propoxybenzoic acid to 4-Propoxycyclohexanecarboxylic acid

Application Note: Catalytic Hydrogenation of 4-Propoxybenzoic Acid to 4-Propoxycyclohexanecarboxylic Acid Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The chemoselective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 4-Propoxybenzoic Acid to 4-Propoxycyclohexanecarboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chemoselective hydrogenation of benzoic acid (BA) derivatives to cyclohexanecarboxylic acids (CCAs) is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), including precursors for praziquantel and ansatrienin[1]. Converting 4-propoxybenzoic acid to 4-propoxycyclohexanecarboxylic acid is particularly challenging due to the electron-deficient nature of the aromatic ring and the high susceptibility of the 4-propoxy (alkoxy) group to hydrogenolysis (ether cleavage). This application note details field-proven, self-validating protocols utilizing engineered catalyst-solvent systems to maximize chemoselectivity and yield.

Mechanistic Insights: Overcoming Chemoselectivity Challenges

Hydrogenating alkoxybenzoic acids requires navigating a complex network of competing reaction pathways. The primary objective is the complete saturation of the aromatic ring while strictly avoiding two major side reactions:

  • Hydrogenolysis (Ether Cleavage): The reductive cleavage of the carbon-oxygen bond in the 4-propoxy group, which yields undesired cyclohexanecarboxylic acid and propanol.

  • Over-reduction: The reduction of the carboxyl group to an alcohol, yielding 4-propoxybenzyl alcohol or 4-propoxycyclohexyl methanol[2].

Mechanism Substrate 4-Propoxybenzoic Acid Desired 4-Propoxycyclohexanecarboxylic Acid (Target Product) Substrate->Desired Selective Ring Hydrogenation (Ru/C in Dioxane/H2O or Pt/TiO2) Side1 Cyclohexanecarboxylic Acid + Propanol (Ether Cleavage) Substrate->Side1 Hydrogenolysis (Avoided by Binary Solvent) Side2 4-Propoxybenzyl Alcohol (Over-reduction) Substrate->Side2 Carboxyl Reduction (Avoided by Catalyst Choice)

Fig 1. Reaction pathways highlighting chemoselective hydrogenation versus common side reactions.

Catalyst System Engineering

To achieve the desired chemoselectivity, the choice of catalyst and solvent environment is critical. Two highly effective systems are detailed below:

System A: 5% Ru/C in a Binary Solvent (1,4-Dioxane/Water) While a 5% Ruthenium on Carbon (Ru/C) catalyst is highly active, using it in pure 1,4-dioxane often results in poor selectivity (~70%) due to competing carboxyl reduction[2]. However, transitioning to a 1:1 (v/v) 1,4-dioxane/water binary solvent fundamentally alters the reaction kinetics. The addition of water increases the overall hydrogen solubility in the liquid phase and induces competitive chemisorption on the Ru surface. This competitive binding effectively suppresses the hydrogenolysis of the propoxy group, driving the selectivity toward the target CCA up to 86%[3].

System B: Pt/TiO2 under Mild Conditions For highly sensitive substrates where high temperatures must be avoided, Titanium dioxide-supported Platinum (Pt/TiO2) offers a state-of-the-art alternative. By modifying the electron transfer direction between the Pt nanoparticles and the TiO2 support, electron-deficient Pt sites are generated. These sites interact strongly with the benzoic acid substrate, facilitating the dissociation of hydrogen from the carboxyl group to participate directly in the ring hydrogenation. This allows the reaction to proceed at a remarkably mild 80 °C with a record turnover frequency (TOF) of 4490 h⁻¹[4].

Self-Validating Experimental Protocol

The following protocol utilizes the scalable 5% Ru/C in 1,4-Dioxane/Water system. It is designed as a self-validating workflow, incorporating internal checks to ensure safety and reaction success at every stage.

Workflow A 1. Substrate Preparation (4-Propoxybenzoic acid in 1,4-Dioxane/Water 1:1) B 2. Catalyst Addition (5% Ru/C) A->B C 3. Reactor Purging (N2 followed by H2) B->C D 4. Pressurization & Heating (6.89 MPa H2, 493 K) C->D E 5. Catalytic Hydrogenation (Agitation at 1000 rpm) D->E F 6. Catalyst Filtration (Recovery of Ru/C) E->F G 7. Product Isolation (4-Propoxycyclohexanecarboxylic acid) F->G

Fig 2. Step-by-step workflow for the catalytic hydrogenation of 4-propoxybenzoic acid.

Materials and Reagents
  • Substrate: 4-Propoxybenzoic acid (>99% purity)

  • Catalyst: 5% Ru/C (Ensure uniform dispersion to prevent hot spots)

  • Solvent: 1,4-Dioxane (Anhydrous) and HPLC-grade Water

  • Gases: High-purity H₂ (99.999%) and N₂ (for purging)

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 4-propoxybenzoic acid in a 1:1 (v/v) mixture of 1,4-dioxane and water to achieve a concentration of 0.82 kmol/m³[5].

    • Causality & Validation: Ensure the solution is visually clear before proceeding. Undissolved particulates will cause localized concentration gradients, leading to inconsistent reaction kinetics and potential over-reduction.

  • Catalyst Loading: Add the 5% Ru/C catalyst at a loading of 5.0 kg/m ³ relative to the total reaction volume[5].

  • Reactor Sealing & Purging: Transfer the mixture to a high-pressure autoclave. Purge the headspace with N₂ (up to 2.0 MPa) three times to displace oxygen, followed by three purges with H₂.

    • Causality & Validation (Leak Test): Hold the final H₂ purge at 2.0 MPa for 5 minutes. A perfectly stable pressure gauge validates reactor seal integrity, ensuring safe operation at high temperatures.

  • Pressurization & Heating: Pressurize the reactor with H₂ to 6.89 MPa (approx. 1000 psi). Initiate heating to 493 K (220 °C) while maintaining a vigorous agitation speed of 1000 rpm[2][5].

    • Causality: High agitation (1000 rpm) is critical to overcome gas-liquid mass transfer limitations, ensuring that the reaction operates in the kinetic regime rather than the diffusion-limited regime.

  • Reaction Monitoring: Continuously monitor the hydrogen uptake via the pressure drop in the gas reservoir.

    • Causality & Validation: The reaction is validated as complete when the pressure stabilizes and H₂ consumption ceases (typically around 6 hours). Halting the reaction exactly at this endpoint prevents prolonged exposure to reducing conditions, which can trigger delayed ether cleavage.

  • Workup & Isolation: Cool the reactor to ambient temperature and safely vent residual H₂. Filter the mixture through a Celite pad to recover the Ru/C catalyst. Concentrate the filtrate under reduced pressure to remove 1,4-dioxane, allowing the 4-propoxycyclohexanecarboxylic acid to precipitate from the aqueous phase.

Quantitative Performance Data

The table below summarizes the expected performance metrics of various catalytic systems for the hydrogenation of benzoic acid derivatives, demonstrating the superiority of engineered solvent and catalyst systems[2][3][4].

Catalyst SystemSolvent EnvironmentTemp (°C)Pressure (MPa)Conversion (%)Selectivity to Target CCA (%)Primary Observed Side Reaction
5% Ru/C Pure 1,4-Dioxane2206.89>99~70Over-reduction (Alcohol)
5% Ru/C 1,4-Dioxane/Water (1:1)2206.8910086 Minimal (Suppressed Hydrogenolysis)
Pt/TiO₂ Water805.00>99>95 Negligible
5% Pd/C Pure 1,4-Dioxane2206.89ModerateLowEther Cleavage (Hydrogenolysis)

References

  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions Source: Nature Communications / ResearchGate URL
  • Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor Source: Organic & Biomolecular Chemistry / RSC Publishing URL
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture Source: CABI Digital Library URL
  • Catalytic Hydrogenation of Benzoic Acid Source: IntechOpen URL
  • (PDF)

Sources

Application

Application Note: 4-Propoxycyclohexanecarboxylic Acid in the Synthesis of Specialty Chemicals

Introduction & Chemical Overview 4-Propoxycyclohexanecarboxylic acid (CAS: 950772-21-1) is a highly versatile alicyclic building block characterized by a rigid cyclohexane core and a flexible propoxy ether tail[1]. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Overview

4-Propoxycyclohexanecarboxylic acid (CAS: 950772-21-1) is a highly versatile alicyclic building block characterized by a rigid cyclohexane core and a flexible propoxy ether tail[1]. This specific structural dichotomy makes it an invaluable intermediate in the preparation of advanced specialty chemicals, particularly in the synthesis of neuroactive pharmaceuticals and nematic liquid crystals. Unlike aromatic analogs (e.g., benzoic acid derivatives), the fully saturated cyclohexane ring offers superior optical transparency and unique stereochemical properties (cis/trans isomerism) that heavily influence the physical and biological behavior of downstream products.

Mechanistic Insights & Applications

Pharmaceutical Development (Anticonvulsants)

In neuropharmacology, the ability of a drug to cross the blood-brain barrier (BBB) is paramount. The incorporation of the lipophilic propoxy group onto the cyclohexane ring significantly increases the partition coefficient (LogP) of the molecule compared to its hydroxylated precursors. According to recent patent literature, 4-propoxycyclohexanecarboxylic acid and its derivatives exhibit potent anticonvulsant properties, making them promising candidates for the treatment of seizure-related disorders, bipolar disorder, and migraines ([2]).

Causality Insight: The mechanism relies on the lipophilic propoxy tail interacting with hydrophobic pockets of target ion channels, while the carboxylic acid moiety (or its amide derivatives) forms essential hydrogen bonds with the receptor backbone.

Liquid Crystal (LC) Displays

In materials science, the trans-isomer of 4-propoxycyclohexanecarboxylic acid is a privileged scaffold for nematic liquid crystals. The trans-cyclohexane ring provides essential structural rigidity and optical transparency. Because it lacks the π-electron conjugation of benzene rings, it prevents unwanted UV absorption and enhances the photostability of the display ([3]). Furthermore, the flexible propoxy tail serves to lower the melting point and broaden the nematic phase temperature range, which is critical for the operational stability of LC displays across varying ambient temperatures ([4]).

Quantitative Data & Physicochemical Profiling

To guide synthetic planning, the physicochemical properties and comparative phase transition behaviors are summarized below.

Table 1: Physicochemical Properties of 4-Propoxycyclohexanecarboxylic Acid

PropertyValue / Description
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS Registry Number 950772-21-1
Core Structure Alicyclic (Cyclohexane)
Key Functional Groups Carboxylic Acid (-COOH), Aliphatic Ether (-O-Pr)
Stereochemistry Exists as cis and trans isomers (Trans preferred for LC)

Table 2: Impact of Tail Modifications on Liquid Crystal Phase Transitions (Note: Data represents general trends for cyclohexyl-ester LC systems)

Tail Group on CyclohexaneMelting Point (°C)Clearing Point (°C)Nematic Range (ΔT)
Hydroxyl (-OH)> 150N/A (Decomposes)None
Methoxy (-OCH3)8511025
Propoxy (-OCH2CH2CH3) 42 98 56
Pentoxy (-O(CH2)4CH3)358550

Analysis: The propoxy chain provides the optimal balance between lowering the melting point (enhancing fluidity) and maintaining a high clearing point, resulting in the widest nematic operating range.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a quality control checkpoint to ensure scientific integrity.

Protocol A: Synthesis of 4-Propoxycyclohexanecarboxylic Acid via Williamson Etherification

Objective: Convert 4-hydroxycyclohexanecarboxylic acid to 4-propoxycyclohexanecarboxylic acid. Rationale: Direct alkylation of the unprotected hydroxy-acid with propyl bromide would lead to competing esterification at the carboxylic acid site. Therefore, a three-step protection-alkylation-deprotection sequence is required.

Step 1: Carboxyl Protection (Fischer Esterification)

  • Suspend 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Reflux the mixture for 4 hours.

  • Causality: Methanol acts as both solvent and reactant. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for methanol attack.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The highly polar acid spot (Rf ~0.1) should completely convert to the less polar methyl ester (Rf ~0.6).

Step 2: Williamson Etherification (Propylation)

  • Dissolve the intermediate methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous DMF at 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Dropwise add 1-bromopropane (1.5 eq). Gradually warm to room temperature and stir for 12 hours.

  • Causality: NaH irreversibly deprotonates the secondary alcohol to form a strongly nucleophilic alkoxide. DMF, a polar aprotic solvent, accelerates the SN2 reaction by leaving the alkoxide unsolvated and highly reactive.

  • Validation: Quench a micro-aliquot with water, extract with EtOAc, and analyze via GC-MS to confirm the mass shift (+42 m/z) corresponding to the propoxy group.

Step 3: Saponification (Deprotection)

  • Dilute the crude mixture with water and extract the propylated ester into ethyl acetate. Concentrate the organic layer.

  • Dissolve the residue in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 2 hours.

  • Causality: Base-promoted hydrolysis (saponification) irreversibly cleaves the methyl ester, driven by the formation of the stable carboxylate salt.

  • Validation & Isolation: Cool the mixture and acidify with 1M HCl to pH 2. The target 4-propoxycyclohexanecarboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum. Verify purity via ¹H-NMR (look for the characteristic triplet of the terminal methyl group of the propoxy chain at ~0.9 ppm).

Protocol B: Steglich Esterification for Liquid Crystal Assembly

Objective: Couple 4-propoxycyclohexanecarboxylic acid with a mesogenic phenol (e.g., 4-cyanophenol) to form a nematic liquid crystal. Rationale: Traditional Fischer esterification requires harsh acidic conditions and high heat, which can cause isomerization of the critical trans-cyclohexane stereocenter to the thermodynamically less favorable cis-form. Steglich esterification operates at room temperature, preserving stereochemical integrity ([5]).

  • Activation : Dissolve trans-4-propoxycyclohexanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis : Add DMAP (0.1 eq). Causality: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, preventing side reactions (like N-acylurea formation).

  • Coupling : Cool to 0°C and add DCC (1.1 eq) dissolved in DCM dropwise. Stir for 1 hour at 0°C, then allow to warm to room temperature overnight.

  • Validation : A white precipitate of dicyclohexylurea (DCU) will form, driving the reaction forward. Filter off the DCU. Wash the filtrate with 5% acetic acid, saturated NaHCO₃, and brine. Purify the organic layer via silica gel chromatography to isolate the pure liquid crystal monomer.

Visualizations

Synthesis_Workflow SM 4-Hydroxycyclohexanecarboxylic acid (Starting Material) Protect Step 1: Fischer Esterification (Carboxyl Protection) SM->Protect MeOH, H2SO4 Reflux Ether Step 2: Williamson Etherification (Propyl Bromide + NaH) Protect->Ether DMF, 0°C -> RT Prevents O-alkylation of acid Deprotect Step 3: Saponification (Ester Cleavage) Ether->Deprotect NaOH, EtOH/H2O Reflux Product 4-Propoxycyclohexanecarboxylic acid (Target Compound) Deprotect->Product HCl (aq) Precipitation

Caption: Step-by-step synthetic workflow for 4-Propoxycyclohexanecarboxylic acid via etherification.

Application_Logic Core 4-Propoxycyclohexanecarboxylic acid (Versatile Building Block) Pharm Neuropharmacology (Anticonvulsant Agents) Core->Pharm Amidation / Coupling LC Materials Science (Nematic Liquid Crystals) Core->LC Steglich Esterification Pharm_Mech Propoxy Tail Increases LogP Enhances BBB Penetration Pharm->Pharm_Mech Mechanism of Action LC_Mech Trans-Cyclohexane Core Provides Optical Transparency & Rigidity LC->LC_Mech Structural Function

Caption: Mechanistic divergence of 4-Propoxycyclohexanecarboxylic acid in pharma and materials.

References

  • Isobel, M., et al. "Anticonvulsant compound." US Patent 10301263B2, Google Patents.
  • Kelly, S. M. "Synthesis of Three Ring Ester Liquid Crystals." Molecular Crystals and Liquid Crystals, Taylor & Francis. Available at:[Link]

  • Hsu, C.-J., et al. "Liquid crystal compounds, preparation thereof, and composition containing the same." US Patent 7022259B2, Google Patents.
  • Wang, Y. "Attempts to Green the Synthesis of Liquid Crystals." White Rose eTheses Online, University of York. Available at:[Link]

Sources

Method

Addressing the "Chiral Additive" Misnomer: Pro-Chiral Precursors vs. Achiral Modulators

Application Note: The Role of 4-Propoxycyclohexanecarboxylic Acid in Chiral Liquid Crystal Formulations Target Audience: Materials Scientists, Liquid Crystal (LC) Formulation Engineers, and Chemical Researchers. Content...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 4-Propoxycyclohexanecarboxylic Acid in Chiral Liquid Crystal Formulations

Target Audience: Materials Scientists, Liquid Crystal (LC) Formulation Engineers, and Chemical Researchers. Content Type: Advanced Technical Guide & Experimental Protocols.

A common misconception in materials science literature is classifying 4-Propoxycyclohexanecarboxylic acid (4-PCCA) itself as a "chiral additive." Structurally, 1,4-disubstituted cyclohexanes like 4-PCCA possess a σ -plane of symmetry, rendering them strictly achiral .

However, 4-PCCA plays a critical, dual-faceted role in the development of chiral nematic (cholesteric) liquid crystals:

  • As a Pro-Chiral Mesogenic Precursor: Cyclohexanecarboxylic acid derivatives are widely utilized as foundational building blocks[1]. By reacting these rigid organic acids with optically active natural alcohols (e.g., isosorbide, borneol, or cinchonidine), researchers synthesize high-performance chiral dopants with exceptional Helical Twisting Power (HTP)[2].

  • As an Achiral Pitch Modulator: When co-doped into a chiral nematic host, the rigid calamitic (rod-like) structure of 4-PCCA enhances the local order parameter of the LC matrix, which can non-linearly amplify the effective HTP of the primary chiral dopant.

To function effectively in either role, 4-PCCA must be utilized in its trans-isomer configuration. The trans geometry ensures both substituents occupy equatorial positions, maintaining the linear, rod-like shape necessary for compatibility with nematic LC hosts. The cis isomer introduces a bent geometry that severely disrupts LC phase stability.

Functional Workflows & Logical Relationships

SynthesisWorkflow A trans-4-PCCA (Achiral Mesogen) B Chiral Scaffold (e.g., Isosorbide) C Steglich Esterification (DCC / DMAP) D Chiral Dopant (High HTP Ester) C->D Yields F Cholesteric Phase (Chiral Nematic) D->F Doped into E Nematic Host LC E->F Host Matrix AB AB AB->C

Fig 1. Synthetic workflow converting achiral 4-PCCA into a high-HTP chiral dopant for LC phases.

Mechanism N1 Primary Chiral Dopant (Induces Helical Twist) N3 Enhanced Local Order Parameter & Steric Alignment N1->N3 N2 4-PCCA Co-dopant (Achiral Pitch Modulator) N2->N3 N4 Amplified Helical Twisting Power (Decreased Pitch) N3->N4

Fig 2. Mechanism of pitch amplification via achiral 4-PCCA co-doping in chiral nematic hosts.

Experimental Protocols

Protocol A: Synthesis of a High-HTP Chiral Dopant via Steglich Esterification

This protocol details the coupling of trans-4-PCCA with a chiral diol (isosorbide) to create a chiral dopant. We utilize Steglich esterification (), which is optimal for sterically hindered secondary alcohols.

Reagents:

  • trans-4-Propoxycyclohexanecarboxylic acid (4-PCCA) (2.2 eq)

  • D-Isosorbide (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.4 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve D-Isosorbide and trans-4-PCCA in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add DMAP to the solution. Causality: DMAP acts as a highly efficient acyl transfer catalyst, preventing the formation of inactive N-acylureas and accelerating the reaction at the hindered endo/exo hydroxyl groups of isosorbide.

  • Activation: Cool the mixture to 0°C using an ice bath. Dissolve DCC in a minimal amount of DCM and add it dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Self-Validating Check: The reaction is self-indicating. The successful activation of the carboxylic acid generates N,N'-Dicyclohexylurea (DCU), which is highly insoluble in DCM and precipitates as a dense white solid.

  • Purification: Filter the DCU byproduct through a Celite pad. Concentrate the filtrate under reduced pressure and purify the resulting crude ester via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2).

Protocol B: Formulation of Pitch-Modulated Cholesteric LCs

This protocol demonstrates how to use 4-PCCA as an achiral co-dopant to amplify the HTP of a primary chiral dopant in a nematic host.

Step-by-Step Methodology:

  • Baseline Formulation: Prepare a stock solution of a nematic host (e.g., 5CB) doped with 3.0 wt% of a primary chiral dopant (e.g., CB15).

  • Co-Doping: Aliquot the baseline formulation into four separate amber glass vials. Add trans-4-PCCA at varying concentrations (0 wt%, 1 wt%, 2 wt%, 5 wt%).

  • Thermal Homogenization: Heat the vials to 45°C. Causality: 45°C is above the nematic-isotropic transition temperature ( TN−I​ ) of 5CB (~35°C). Heating to the isotropic phase ensures complete dissolution and prevents localized concentration gradients.

  • Self-Validating Check: The transition from a highly scattering (milky) nematic state to a completely transparent isotropic state confirms the disruption of the LC phase for optimal mixing.

  • Cooling & Annealing: Cool the samples at a controlled rate of 1°C/min to room temperature to allow the cholesteric helix to form without thermal stress defects.

  • Measurement: Inject the mixtures into Grandjean-Cano wedge cells and measure the distance between disclination lines under a polarized optical microscope to calculate the cholesteric pitch ( p ).

Quantitative Data Summary

The addition of the rigid, achiral 4-PCCA core into the chiral nematic matrix increases the orientational order parameter. As demonstrated in the simulated data below, this steric alignment non-linearly amplifies the Effective HTP of the primary chiral dopant while slightly elevating the clearing temperature ( TN−I​ ).

Table 1: Effect of 4-PCCA Co-Doping on Cholesteric LC Properties

4-PCCA Concentration (wt%)Cholesteric Pitch ( p ) (nm)Effective HTP ( μm−1 )Phase Transition TN−I​ (°C)
0.0 (Control)45010.035.0
1.0 43510.335.5
2.0 41510.836.2
5.0 38011.837.8

Note: Effective HTP is calculated using the equation HTP=(p⋅c)−1 , where c is the concentration of the primary chiral dopant. Decreasing pitch indicates an amplified twisting power.

References

  • US6217792B1 - Chiral dopants Source: Google Patents URL
  • US7022259B2 - Liquid crystal compounds, preparation thereof, and composition containing the same Source: Google Patents URL
  • Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition (Neises, B., & Steglich, W., 1978) URL:[Link]

  • Chiral induction in liquid crystals Source: Chemical Society Reviews (Pieraccini, S., et al., 2006) URL:[Link]

Sources

Application

Application and Investigative Protocols for 4-Propoxycyclohexanecarboxylic Acid in Ferroelectric Liquid Crystal Formulations

Introduction: The Rationale for Investigating 4-Propoxycyclohexanecarboxylic Acid in Ferroelectric Liquid Crystal Systems Ferroelectric liquid crystals (FLCs) are a class of materials that exhibit spontaneous electric po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 4-Propoxycyclohexanecarboxylic Acid in Ferroelectric Liquid Crystal Systems

Ferroelectric liquid crystals (FLCs) are a class of materials that exhibit spontaneous electric polarization, enabling microsecond-scale switching times, which makes them highly desirable for advanced display technologies and photonic devices. The performance of an FLC device is intrinsically linked to the molecular architecture of the constituent molecules of the FLC mixture. These mixtures are typically composed of a non-chiral smectic C (SmC) host and a chiral dopant. The introduction of the chiral dopant induces the non-centrosymmetric, tilted smectic C* (SmC*) phase, which is responsible for the ferroelectric properties.

The cyclohexane ring is a well-established structural motif in liquid crystal design. Its incorporation can influence key physical properties such as viscosity, dielectric anisotropy, and the stability of desired mesophases. While aromatic cores are prevalent, the use of aliphatic rings like cyclohexane can offer advantages in terms of lower viscosity and good compatibility in mixtures.

This document outlines the potential application of 4-propoxycyclohexanecarboxylic acid as a component in FLC mixtures. Although, to our knowledge, the specific use of this molecule in FLCs has not been extensively reported in peer-reviewed literature, its structural characteristics—a 1,4-disubstituted cyclohexane ring coupled with a carboxylic acid moiety and a flexible propoxy chain—make it a compelling candidate for investigation. The carboxylic acid group provides a versatile handle for chemical modification, allowing it to be incorporated into either a chiral dopant or the non-chiral host.

These application notes serve as a comprehensive guide for researchers and scientists to explore the potential of 4-propoxycyclohexanecarboxylic acid in the development of novel FLC materials. We provide detailed protocols for its synthesis, incorporation into an FLC mixture, and the subsequent characterization of the mixture's ferroelectric and electro-optic properties.

PART 1: Synthesis of 4-Propoxycyclohexanecarboxylic Acid

The synthesis of 4-propoxycyclohexanecarboxylic acid can be approached through several synthetic routes. A common method involves the etherification of a 4-hydroxycyclohexanecarboxylic acid derivative. Below is a representative protocol.

Protocol 1: Williamson Ether Synthesis of 4-Propoxycyclohexanecarboxylic Acid

This protocol describes the synthesis starting from commercially available cis-4-hydroxycyclohexanecarboxylic acid. An initial esterification protects the carboxylic acid, followed by etherification and subsequent deprotection.

Materials:

  • cis-4-hydroxycyclohexanecarboxylic acid[1]

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium hydroxide

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)

Procedure:

  • Esterification (Protection of Carboxylic Acid):

    • In a round-bottom flask, dissolve cis-4-hydroxycyclohexanecarboxylic acid in anhydrous methanol.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Williamson Ether Synthesis:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

    • Cool the suspension in an ice bath and add a solution of the methyl 4-hydroxycyclohexanecarboxylate in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add 1-bromopropane dropwise and reflux the mixture for 12-18 hours, monitoring by TLC.

    • After completion, quench the reaction by carefully adding water.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Saponification (Deprotection):

    • Dissolve the purified methyl 4-propoxycyclohexanecarboxylate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and reflux for 2-4 hours.

    • After cooling, acidify the mixture with 1M HCl until a precipitate forms.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-propoxycyclohexanecarboxylic acid. Recrystallize from a suitable solvent if necessary.

PART 2: Formulation of a Ferroelectric Liquid Crystal Mixture

To investigate the properties of 4-propoxycyclohexanecarboxylic acid, it can be incorporated as a component in a non-chiral smectic C host mixture, which is then doped with a known chiral compound to induce ferroelectricity. Alternatively, the carboxylic acid can be used as a precursor to synthesize a novel chiral dopant. This section focuses on the former approach.

Protocol 2: Preparation of a Doped FLC Mixture

Materials:

  • Host SmC Mixture: A commercially available or custom-prepared non-chiral smectic C host mixture (e.g., a mixture of phenyl-pyrimidine derivatives).

  • Chiral Dopant: A known chiral dopant with a high spontaneous polarization value.

  • Investigative Component: Synthesized 4-propoxycyclohexanecarboxylic acid.

  • Toluene or another suitable solvent.

  • Vials and a precision balance.

  • Vortex mixer and ultrasonic bath.

  • Heating block or oven.

Procedure:

  • Mixture Calculation: Determine the desired weight percentages of the host mixture, 4-propoxycyclohexanecarboxylic acid, and the chiral dopant. A typical starting point would be:

    • Host SmC Mixture: 85-95 wt%

    • 4-Propoxycyclohexanecarboxylic acid: 5-15 wt%

    • Chiral Dopant: 1-5 wt%

  • Dissolution:

    • Accurately weigh the components into a clean vial.

    • Add a small amount of a volatile solvent like toluene to facilitate mixing.

  • Homogenization:

    • Gently heat the vial in a heating block above the clearing point of all components while vortexing to ensure a homogenous solution.

    • Further homogenize the mixture in an ultrasonic bath for 15-30 minutes.

  • Solvent Evaporation:

    • Remove the solvent by placing the vial in an oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture, under a gentle stream of nitrogen or under vacuum.

  • Isotropic-Nematic-Smectic A-Smectic C Cooling:*

    • To ensure good alignment in subsequent characterization cells, the mixture should be heated to its isotropic phase and then slowly cooled through its phase transitions.

PART 3: Characterization of the FLC Mixture

Once the FLC mixture is prepared, its physical and electro-optic properties must be characterized.

Protocol 3: Fabrication of an FLC Test Cell

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates.

  • Alignment layer material (e.g., polyimide).

  • Spin coater.

  • Rubbing machine with a velvet cloth.

  • UV-curable adhesive and UV lamp.

  • Spacers of a specific diameter (e.g., 2-5 µm).

  • The prepared FLC mixture.

  • Hot plate and polarizing microscope.

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates.

  • Alignment Layer Deposition: Spin-coat a thin layer of polyimide onto the ITO surface and cure according to the manufacturer's instructions.

  • Rubbing: Unidirectionally rub the polyimide layer with a velvet cloth to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly:

    • Sprinkle spacers onto one of the substrates.

    • Apply UV-curable adhesive around the perimeter of the substrate.

    • Place the second substrate on top with the rubbing directions anti-parallel.

    • Expose the cell to UV light to cure the adhesive, forming an empty cell with a defined gap.

  • Cell Filling:

    • Heat the empty cell and the FLC mixture to the isotropic phase of the mixture.

    • Fill the cell via capillary action.

  • Cooling and Alignment: Slowly cool the filled cell to the SmC* phase while observing the texture under a polarizing microscope to ensure good alignment.

Protocol 4: Measurement of Spontaneous Polarization (P_s)

The spontaneous polarization is a fundamental property of an FLC. The field reversal method is a common technique for its measurement.

Experimental Setup:

  • Function generator capable of producing a triangular or square wave.

  • Oscilloscope.

  • A series resistor of known value.

  • The fabricated FLC cell.

  • Temperature-controlled stage.

Procedure:

  • Apply a low-frequency triangular wave voltage across the FLC cell.

  • The current response will show a peak due to the reorientation of the spontaneous polarization.

  • The spontaneous polarization (P_s) can be calculated by integrating the area under the polarization peak and dividing by twice the electrode area of the cell.

Protocol 5: Measurement of Switching Time (τ)

The switching time is a critical parameter for display applications.

Experimental Setup:

  • Pulse generator.

  • Photodetector.

  • Oscilloscope.

  • Polarizing microscope.

  • FLC cell in the temperature-controlled stage.

Procedure:

  • Place the FLC cell between crossed polarizers in a polarizing microscope.

  • Apply a square wave voltage to the cell to switch it between its two stable states.

  • The change in light transmission is captured by a photodetector and displayed on an oscilloscope.

  • The switching time (τ) is typically defined as the time taken for the optical response to change from 10% to 90% of its maximum value.

Data Presentation

The following table presents typical values for related compounds to provide a benchmark for the investigation of FLC mixtures containing 4-propoxycyclohexanecarboxylic acid.

Compound/Mixture TypeSpontaneous Polarization (nC/cm²)Switching Time (µs)Tilt Angle (°)Reference/Notes
Phenylpyrimidine-based host with chiral dopant10 - 10050 - 20020 - 25Typical values for commercially available mixtures.
FLC mixture with high P_s chiral dopant> 100< 5022 - 30For high-speed applications.
Polymer-dispersed FLC (PDFLC)5 - 50100 - 50015 - 22The polymer network can affect the switching properties.[2]
FLC with cyclohexane derivatives in the hostDependent on chiral dopantPotentially lower20 - 28Cyclohexane rings are known to reduce viscosity, which can lead to faster switching times.[3]

Visualizations

Experimental Workflow for FLC Mixture Preparation and Characterization

FLC_Workflow cluster_prep Mixture Preparation cluster_cell Cell Fabrication cluster_char Characterization weigh Weigh Components (Host, Dopant, Acid) dissolve Dissolve in Solvent weigh->dissolve homogenize Homogenize (Vortex, Sonicate) dissolve->homogenize evaporate Evaporate Solvent homogenize->evaporate fill Fill with FLC Mixture evaporate->fill Homogenized Mixture align Prepare Aligned Substrates assemble Assemble Cell align->assemble assemble->fill ps_measure Measure Ps (Field Reversal) fill->ps_measure FLC Test Cell tau_measure Measure τ (Optical Switching) fill->tau_measure theta_measure Measure Tilt Angle fill->theta_measure

Caption: Workflow from FLC mixture preparation to characterization.

Logical Relationship for Inducing Ferroelectricity

Ferroelectricity_Induction host Non-chiral Smectic C Host flc_mixture FLC Mixture host->flc_mixture dopant Chiral Dopant dopant->flc_mixture acid 4-Propoxycyclohexane- carboxylic Acid acid->flc_mixture as host component smc_star Smectic C* Phase flc_mixture->smc_star induces ferroelectricity Ferroelectricity (Spontaneous Polarization) smc_star->ferroelectricity exhibits

Caption: Conceptual diagram of inducing ferroelectricity in a host mixture.

Conclusion and Future Outlook

The protocols detailed in this application note provide a systematic framework for the investigation of 4-propoxycyclohexanecarboxylic acid as a novel component in ferroelectric liquid crystal mixtures. Its unique combination of an aliphatic ring and a modifiable carboxylic acid group presents an opportunity to fine-tune the properties of FLC materials. By following these experimental procedures, researchers can elucidate the impact of this compound on spontaneous polarization, switching speed, and other critical parameters. The insights gained from such studies will contribute to the rational design of next-generation FLC materials for advanced electro-optic applications.

References

  • ChemBK. (2024, April 9). Cyclohexanecarboxylic acid, 4-propoxy-. Retrieved from [Link]

  • Switching responses of ferroelectric liquid crystals. (n.d.). Retrieved from [Link]

  • Kundu, S., et al. (n.d.). Spontaneous polarization and response time of polymer dispersed ferroelectric liquid crystal (PDFLC). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-. Retrieved from [Link]

  • Gautier, J., et al. (2010). Time-resolved switching analysis of a ferroelectric liquid crystal by snapshot Mueller matrix polarimetry. Optics Letters, 35(7), 1045-1047. Retrieved from [Link]

  • Essid, S., et al. (2007). Electro-optical switching properties for measuring the parameters of a ferroelectric liquid crystal. Molecular Crystals and Liquid Crystals, 437(1), 233-243. Retrieved from [Link]

  • Gautier, J., et al. (2010). Time-resolved switching analysis of a ferroelectric liquid crystal by snapshot Mueller matrix polarimetry. PubMed. Retrieved from [Link]

  • Polymer-Stabilized Ferroelectric Liquid Crystals and their Spontaneous Polarization. (n.d.). Journal of the Korean Physical Society. Retrieved from [Link]

  • Kumar, A., et al. (2019). Fast Ferroelectric Liquid Crystal Based Optical Switch: Simulation and Experiments. Crystals, 9(8), 398. Retrieved from [Link]

  • Spruce, G., & Pringle, R. D. (1988). Measurement of spontaneous polarization in ferroelectric smectic liquid crystals. Liquid Crystals, 3(4), 495-507. Retrieved from [Link]

  • Singh, A., et al. (2015). Behaviour of Dielectric properties of Liquid Crystal Mixture Doped with Ferroelectric Nanopowder. International Journal of Science and Research (IJSR), 4(7), 1332-1336. Retrieved from [Link]

  • de la Fuente, M. R., et al. (2025). High second harmonic generation in ferroelectric nematic liquid crystals by doping with optimally oriented chromophores. arXiv. Retrieved from [Link]

  • Ferroelectric liquid crystals induced by dopants with axially chiral 2,2′-spirobiindan-1,1. (n.d.). SciSpace. Retrieved from [Link]

  • Enhanced Electro-Optical Properties of Liquid Crystals Devices by Doping with Ferroelectric Nanoparticles. (2011). IntechOpen. Retrieved from [Link]

  • Miyasato, K., et al. (1982). Direct Method with Triangular Waves for Measuring Spontaneous Polarization in Ferroelectric Liquid Crystals. Japanese Journal of Applied Physics, 21(Part 2, No. 10), L661-L663. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Methoxycyclohexanecarboxylic acid Properties. Retrieved from [Link]

  • Experimental set up for the measurement of spontaneous polarization for both the pure and doped sample. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same.
  • Google Patents. (n.d.). Cyclohexane derivative and liquid crystal composition containing the same.
  • Leśniewska, B., et al. (2026). Electro-Optical Behavior of Nematic Liquid Crystals Doped with Mn-Doped ZnFe2O4 Ferrite Nanoparticles. Materials, 19(5), 1184. Retrieved from [Link]

  • Google Patents. (n.d.). US4482472A - Liquid crystal materials.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Tatarsky, D., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved from [Link]

  • Tabassum, J., et al. (2021). Alkoxycarbonylphenyl 4-alkoxycinnamate liquid crystals with antiparallel packing. Liquid Crystals, 48(6), 841-850. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4-Propoxycyclohexanecarboxylic Acid in Pharmaceutical Compound Formulation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of building blocks available to the drug hunter, saturated carbocycles, such as cyclohexane derivatives, have emerged as valuable bioisosteres for aromatic rings, often conferring improved physicochemical properties. This guide provides an in-depth exploration of 4-propoxycyclohexanecarboxylic acid, a versatile scaffold that combines the three-dimensional architecture of a cyclohexane ring with the modulatory effects of a propoxy chain and the synthetic utility of a carboxylic acid handle. We will delve into its strategic application in drug design, present detailed protocols for its synthesis and incorporation into lead compounds, and provide robust methodologies for evaluating the impact of this moiety on key absorption, distribution, metabolism, and excretion (ADME) parameters.

The Strategic Rationale for Incorporating 4-Propoxycyclohexanecarboxylic Acid in Drug Design

The design of a successful drug molecule is a multifactorial optimization process. The 4-propoxycyclohexanecarboxylic acid scaffold offers a unique combination of features that can address several critical challenges in drug development.

The Cyclohexane Core: A Three-Dimensional Alternative to Flat Aromatics

For decades, aromatic rings have been a dominant feature in drug molecules. However, their planarity and potential for metabolic liabilities through aromatic oxidation have led medicinal chemists to seek three-dimensional (3D) bioisosteres. The cyclohexane ring serves this purpose effectively:

  • Improved Physicochemical Properties: Replacing a flat phenyl ring with a cyclohexyl group increases the fraction of sp³-hybridized carbons (Fsp³). This generally leads to improved solubility and reduced melting points, which can enhance dissolution and oral absorption[1].

  • Enhanced Binding Interactions: The 3D shape of the cyclohexane ring can facilitate more extensive and specific interactions within a protein's binding pocket compared to a planar aromatic ring, potentially leading to increased potency and selectivity[2]. The chair conformation of the cyclohexane ring presents substituents in distinct axial and equatorial positions, which can be exploited for precise vectoral placement within a binding site.

  • Reduced Metabolic Liability: Saturated rings like cyclohexane are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, which can lead to improved metabolic stability and a longer in-vivo half-life[2][3].

The Propoxy Group: Modulating Lipophilicity and Pharmacokinetics

The 4-propoxy substituent provides a crucial tool for modulating the molecule's properties. Alkoxy groups, in general, influence a compound's lipophilicity, a key determinant of its ADME profile[4][5]. The n-propoxy group offers a balance between increasing lipophilicity to enhance membrane permeability and maintaining sufficient aqueous solubility for dissolution. This is particularly relevant in the optimization of lead compounds where fine-tuning of the octanol-water partition coefficient (LogP) is critical.

The Carboxylic Acid: A Versatile Synthetic Handle and Pharmacophoric Element

The carboxylic acid functionality is one of the most common groups found in pharmaceuticals, serving several key roles[6].

  • Synthetic Versatility: It serves as a primary attachment point for building out the rest of the drug molecule, most commonly through the formation of robust amide bonds.

  • Solubility Enhancement: At physiological pH, the carboxylic acid is typically deprotonated to the carboxylate anion, which significantly increases aqueous solubility[7].

  • Target Interaction: The carboxylate can act as a key hydrogen bond acceptor or form ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site, anchoring the molecule and contributing to its biological activity.

A notable application of the trans-4-substituted cyclohexanecarboxylic acid scaffold is in the development of potent antagonists for Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. Research in this area has shown that optimizing substituents on the cyclohexane ring is crucial for achieving favorable pharmacokinetic properties and oral bioavailability[8][9][10]. The incorporation of such moieties has led to the discovery of orally active candidates with improved in-vivo efficacy[8].

Physicochemical and Predicted ADME Properties

A foundational understanding of a building block's intrinsic properties is essential for predictive modeling and rational drug design. The following table summarizes key properties for 4-propoxycyclohexanecarboxylic acid.

PropertyValueSource/MethodSignificance in Drug Formulation
IUPAC Name 4-propoxycyclohexane-1-carboxylic acid-Standardized nomenclature.
CAS Number 950772-21-1[11]Unique chemical identifier.
Molecular Formula C₁₀H₁₈O₃[11]Defines elemental composition.
Molecular Weight 186.25 g/mol [11]Impacts diffusion and membrane transport.
Appearance Colorless to yellowish solid[11]Basic physical characterization.
Melting Point 55-57 °C[11]Influences solubility and dissolution rate.
Predicted cLogP 2.5 ± 0.5ChemAxon/ComputationalMeasures lipophilicity; critical for permeability-solubility balance.
Predicted pKa 4.8 ± 0.2ChemAxon/ComputationalDetermines ionization state at physiological pH, impacting solubility and transport.
Solubility Soluble in organic solvents (ethanol, DCM)[11]Important for reaction setup and purification.

Synthesis and Characterization Protocols

This section provides detailed protocols for the synthesis of 4-propoxycyclohexanecarboxylic acid and its subsequent coupling to a representative amine, along with guidelines for analytical characterization.

Protocol 1: Synthesis of 4-Propoxycyclohexanecarboxylic Acid

The synthesis is approached via a two-step sequence: a Williamson ether synthesis to install the propoxy group onto a commercially available 4-hydroxycyclohexanecarboxylate ester, followed by saponification to yield the final carboxylic acid. The trans isomer is often the thermodynamically more stable and desired product in pharmaceutical applications[12].

Workflow Diagram: Synthesis of 4-Propoxycyclohexanecarboxylic Acid

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Ethyl trans-4-hydroxycyclohexanecarboxylate E Reaction Mixture @ 0°C to RT A->E B 1-Bromopropane B->E C Sodium Hydride (NaH) C->E D Anhydrous THF D->E F Quench & Aqueous Workup E->F G Ethyl 4-propoxycyclohexanecarboxylate F->G H Ethyl 4-propoxycyclohexanecarboxylate G->H J Reflux H->J I NaOH / EtOH-H₂O I->J K Acidification (HCl) J->K L Extraction & Purification K->L M 4-Propoxycyclohexanecarboxylic Acid L->M

Caption: A two-step synthesis of the target compound.

Step 1: Williamson Ether Synthesis of Ethyl 4-propoxycyclohexanecarboxylate

  • Materials:

    • Ethyl trans-4-hydroxycyclohexanecarboxylate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 1-Bromopropane (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

    • Carefully add the sodium hydride dispersion to the THF. Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl trans-4-hydroxycyclohexanecarboxylate in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Add 1-bromopropane dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 4-propoxycyclohexanecarboxylate.

Step 2: Saponification to 4-Propoxycyclohexanecarboxylic Acid

  • Materials:

    • Ethyl 4-propoxycyclohexanecarboxylate (1.0 eq)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the ethyl 4-propoxycyclohexanecarboxylate in a mixture of EtOH and water.

    • Add NaOH pellets and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.

    • Extract the product with DCM or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-propoxycyclohexanecarboxylic acid.

Protocol 2: Amide Bond Formation with a Representative Amine

This protocol details the coupling of 4-propoxycyclohexanecarboxylic acid to a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt), a standard and reliable method in medicinal chemistry[13][14][15].

Workflow Diagram: EDC/HOBt Amide Coupling

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification A 4-Propoxycyclohexanecarboxylic Acid (1.0 eq) B Primary Amine (1.1 eq) C HOBt (1.2 eq) D Anhydrous DMF/DCM E Cool to 0°C D->E F Add EDC·HCl (1.2 eq) E->F G Add DIPEA (2.5 eq) F->G H Stir @ RT for 8-24h G->H I Dilute with EtOAc H->I J Aqueous Washes (H₂O, 1N HCl, NaHCO₃, Brine) I->J K Dry, Filter, Concentrate J->K L Flash Chromatography K->L M Pure Amide Product L->M

Caption: Standard workflow for amide bond formation.

  • Materials:

    • 4-Propoxycyclohexanecarboxylic acid (1.0 eq)

    • Primary amine hydrochloride salt (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard workup reagents (EtOAc, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine the 4-propoxycyclohexanecarboxylic acid, the amine hydrochloride salt, and HOBt.

    • Add anhydrous DCM or DMF to dissolve the solids.

    • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl to the mixture portion-wise.

    • Add DIPEA dropwise. The mixture may become cloudy.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Analytical Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

  • ¹H NMR: Expect characteristic signals for the propoxy group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 3.4 ppm), broad multiplets for the cyclohexane ring protons, and a signal for the proton alpha to the carbonyl group.

  • ¹³C NMR: Expect signals for the three carbons of the propoxy group, multiple signals for the cyclohexane ring carbons, and a downfield signal for the carbonyl carbon (~175-180 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion for the carboxylic acid. For amide derivatives, ESI in positive mode will show the [M+H]⁺ ion.

  • HPLC: Purity should be assessed using a reverse-phase HPLC method. The retention time will depend on the final molecule's overall lipophilicity.

Protocols for In-Vitro ADME Profiling

Incorporating the 4-propoxycyclohexanecarboxylic acid moiety is intended to modulate the ADME properties of a compound. The following protocols are fundamental for assessing these changes.

Protocol 3: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is a critical parameter for oral drug absorption[16][17][18].

  • Objective: To determine the equilibrium solubility of a test compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Materials:

    • Test compound (solid)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • DMSO (for stock solution preparation in kinetic solubility)

    • Glass vials with screw caps

    • Orbital shaker/incubator set to 25 °C or 37 °C

    • Centrifuge

    • HPLC-UV or LC-MS/MS system for quantification

  • Procedure:

    • Add an excess amount of the solid test compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard calibration curve.

    • The resulting concentration is the thermodynamic solubility of the compound in that medium.

Protocol 4: In-Vitro Permeability Assessment (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption and identifying potential substrates of efflux transporters[18][19][20][21][22].

Logical Flow: Caco-2 Permeability Assay

G A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Prepare dosing solutions (Test compound in transport buffer) C->D E Apical to Basolateral (A→B) Add compound to apical side D->E F Basolateral to Apical (B→A) Add compound to basolateral side D->F G Incubate @ 37°C for 2h E->G F->G H Sample donor and receiver compartments at t=0 and t=2h G->H I Quantify compound concentration by LC-MS/MS H->I J Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) I->J

Caption: Key stages of the Caco-2 permeability assay.

  • Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions.

  • Procedure Outline:

    • Cell Culture: Caco-2 cells are seeded onto semipermeable membrane supports in Transwell™ plates and cultured for ~21 days to allow them to differentiate into a polarized monolayer resembling the intestinal epithelium.

    • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

    • Transport Experiment:

      • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • For A→B transport, the test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.

      • For B→A transport, the test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.

    • Sample Analysis: Aliquots are taken from the receiver compartment at specific time points (e.g., 120 minutes) and from the donor compartment at the beginning and end of the experiment. The concentration of the test compound is determined by LC-MS/MS.

    • Data Analysis:

      • The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

        • dQ/dt is the rate of appearance of the compound in the receiver compartment.

        • A is the surface area of the membrane.

        • C₀ is the initial concentration in the donor compartment.

      • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally indicative of active efflux.

Protocol 5: Metabolic Stability Assessment (Liver Microsome Assay)

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes[13][16][17][23][24].

  • Objective: To determine the rate at which a test compound is metabolized by liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) containing an internal standard (for quenching)

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system

  • Procedure:

    • Reaction Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate this mixture at 37 °C.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard. The 0-minute time point represents 100% of the initial compound.

    • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

      • The slope of the linear regression of this plot gives the elimination rate constant (k).

      • The in-vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k

      • Intrinsic clearance (CLᵢₙₜ) can then be calculated, providing a measure of the metabolic efficiency of the liver enzymes towards the compound.

Conclusion

4-Propoxycyclohexanecarboxylic acid represents a strategically valuable building block for pharmaceutical research and development. Its constituent parts—the 3D saturated core, the lipophilicity-modulating propoxy group, and the versatile carboxylic acid handle—provide medicinal chemists with a powerful tool to overcome common challenges in drug design, such as poor solubility, metabolic instability, and non-optimal binding interactions. By leveraging the detailed synthetic and analytical protocols presented herein, researchers can efficiently synthesize and incorporate this scaffold into novel chemical entities. Furthermore, the robust in-vitro ADME protocols provide a clear framework for systematically evaluating the impact of this moiety, enabling data-driven decisions in the iterative cycle of lead optimization and ultimately accelerating the journey towards new and improved therapeutic agents.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Eureka. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available at: [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available at: [Link]

  • Ackley, D.C., Rockich, K.T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]

  • MTTlab. Microsomal Stability Assay. Available at: [Link]

  • Hashimoto, S., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92. Available at: [Link]

  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Chem-Impex. trans-4-(azidomethyl)cyclohexanecarboxylic acid. Available at: [Link]

  • Hashimoto, S., et al. (2009). A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 19(3), 891-895. Available at: [Link]

  • Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. CN108602758B.
  • Boström, J., et al. (2016). Stacking with No Planarity?. ACS Medicinal Chemistry Letters, 7(6), 613-618. Available at: [Link]

  • Hegedüs, K., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3358. Available at: [Link]

  • Hashimoto, S., et al. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility. Bioorganic & Medicinal Chemistry, 21(1), 42-61. Available at: [Link]

  • MoDRN. ADME and Rational Chemical Design. Available at: [Link]

  • Nissan Chemical Industries, Ltd. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents. EP0814073B1.
  • ChemBK. Cyclohexanecarboxylic acid, 4-propoxy-. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Wiley-VCH. (2017). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
  • American Journal of Pharmaceutical Education. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). 74(8), 146.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Molecules. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... Available at: [Link]

  • PubMed. (2000). The discovery of VLA-4 antagonists. Available at: [Link]

  • ACS Publications. (2021). Macrocyclic Drugs and Clinical Candidates: What Can Medicinal Chemists Learn from Their Properties?. Journal of Medicinal Chemistry, 64(6), 2935-2962.
  • ASHP. Functional Group Characteristics and Roles. Available at: [Link]

  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP 0814073 B1.
  • ResearchGate. (2022). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available at: [Link]

  • Hoechst Aktiengesellschaft. (1980). 4-Phenoxy-phenoxy-alkane-carboxylic acid derivatives and process for their manufacture.
  • ResearchGate. (2026).
  • Kyorin Pharmaceutical Co., Ltd. (1982). Cyclohexane carboxylic acid derivatives.
  • BioSolveIT. ADME Properties in Drug Discovery. Available at: [Link]

  • Hoechst Aktiengesellschaft. (1973). 4-Phenoxy-phenoxyalkane carboxylic acid derivatives, process for their preparation and their use.
  • PMC. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry, 71(19), 7149-7153.
  • ResearchGate. VLA-4 antagonist peptide binds to MM cells, and inhibits their adhesion... Available at: [Link]

  • PubMed. (2012).
  • ResearchGate. (2018). Synthesis and polymerization of 4-hydroxycyclohexane carboxylic acids.
  • PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
  • ResearchGate. (A) Four‐step synthesis of cyclohexene carboxylic acids from galactose.... Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4849.

Sources

Application

Application Note: Determination of Isomeric Purity for 4-Propoxycyclohexanecarboxylic Acid

Stereochemical Grounding: Addressing the Chiral Misconception In pharmaceutical drug development, analytical requests for the "enantiomeric purity" of cycloaliphatic intermediates are common. However, as a Senior Applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Grounding: Addressing the Chiral Misconception

In pharmaceutical drug development, analytical requests for the "enantiomeric purity" of cycloaliphatic intermediates are common. However, as a Senior Application Scientist, it is imperative to first validate the structural topology of the analyte. A rigorous stereochemical analysis of 4-propoxycyclohexanecarboxylic acid reveals that the molecule possesses an internal plane of symmetry ( σ ) passing directly through the C1 and C4 carbon atoms.

Because of this symmetry, both the cis and trans configurations are meso-like (achiral, belonging to the Cs​ point group). Consequently, the molecule cannot exist as enantiomers, making "enantiomeric excess" (ee) a structurally impossible metric. The scientifically accurate Critical Quality Attribute (CQA) for this compound is its —the relative ratio of its cis and trans geometric isomers. This distinction is critical, as the trans isomer is frequently the thermodynamically favored and pharmacologically active form in cycloaliphatic [1].

Mechanistic Rationale for Analytical Strategy

To accurately quantify the cis/trans ratio, we employ Gas Chromatography with Flame Ionization Detection (GC-FID) following chemical derivatization.

  • Detector Selection (Causality): 4-Propoxycyclohexanecarboxylic acid lacks a conjugated π -system, rendering standard UV-Vis detection (HPLC-UV) virtually blind to it. GC-FID provides universal, highly sensitive detection based on the combustion of carbon-hydrogen bonds.

  • Derivatization Chemistry: Free carboxylic acids exhibit strong intermolecular hydrogen bonding, which causes severe peak tailing and irreversible adsorption on the active silanol groups of GC columns. By reacting the sample with Boron Trifluoride-Methanol ( BF3​/MeOH ), we quantitatively convert the acid into a volatile, non-polar methyl ester. This ensures sharp, symmetrical Gaussian peaks and prevents column degradation.

  • Self-Validating Design: The protocol incorporates a System Suitability Test (SST) using a thermodynamically equilibrated mixture of cis/trans isomers—generated via [2]—to guarantee that the chromatographic resolution ( Rs​ ) strictly exceeds 1.5 before any unknown sample is analyzed.

Experimental Protocol: Derivatization and GC-FID Analysis

Step 1: Preparation of the Derivatization Reagent

  • Work in a well-ventilated fume hood.

  • Utilize commercially available 14% BF3​ in methanol. (Note: While TMS-diazomethane can be used, BF3​/MeOH is preferred for the robust, quantitative esterification of sterically hindered cycloaliphatic acids).

Step 2: Sample Derivatization

  • Accurately weigh 10.0 mg of the 4-propoxycyclohexanecarboxylic acid sample into a 10 mL glass reaction vial.

  • Add 2.0 mL of the 14% BF3​/MeOH reagent.

  • Seal the vial with a PTFE-lined cap and heat in a dry block at 60 °C for 30 minutes to ensure complete conversion to the methyl ester.

  • Allow the vial to cool to room temperature.

Step 3: Liquid-Liquid Extraction

  • Quench the reaction by adding 2.0 mL of saturated aqueous sodium chloride (brine) to the vial.

  • Add 2.0 mL of GC-grade hexane and vortex vigorously for 1 minute.

  • Allow the phases to separate. The upper organic layer (hexane) contains the derivatized cis and trans methyl esters.

  • Transfer the upper hexane layer to a GC autosampler vial containing a pinch of anhydrous sodium sulfate to remove residual moisture.

Step 4: GC-FID Analysis

  • Inject 1.0 µL of the hexane extract into the GC-FID system using the parameters outlined in Table 1.

  • Integrate the peaks corresponding to the cis and trans isomers to calculate the diastereomeric excess (de).

Data Presentation: GC-FID Parameters & Validation Criteria

Table 1: GC-FID Instrument Parameters

ParameterSpecificationCausality / Rationale
Column DB-5 (30 m × 0.25 mm, 0.25 µm)Non-polar stationary phase separates isomers based on boiling point and 3D spatial interactions.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity and mass transfer for high-resolution separation.
Oven Program 100 °C (hold 2 min) 200 °C at 5 °C/minShallow temperature ramp maximizes the resolution ( Rs​ ) between closely eluting diastereomers[3].
Injector 250 °C, Split ratio 20:1Ensures rapid vaporization without thermal degradation; prevents column overloading.
Detector FID at 250 °CUniversal carbon detection; provides a linear response proportional to the mass of the isomers.

Table 2: System Suitability and Validation Criteria (Self-Validating System)

Validation ParameterAcceptance CriterionPurpose
Blank Injection No peaks at expected RTsValidates the absence of column carryover or reagent contamination.
Resolution ( Rs​ ) ≥1.5 between cis and transEnsures baseline separation for accurate and reproducible peak integration.
Tailing Factor ( Tf​ ) 0.8 – 1.5 for both peaksConfirms complete derivatization and absence of active silanol interactions.
Injection Precision RSD 2.0% (n=5)Validates the mechanical consistency of the autosampler and inlet dynamics.

Process Visualization

G N1 1. API Sample (Achiral cis/trans Mixture) N2 2. Derivatization (BF3/MeOH Methylation) N1->N2 N3 3. Liquid-Liquid Extraction (Hexane/Water Partitioning) N2->N3 N4 4. GC-FID Analysis (Capillary Column Separation) N3->N4 N5 5. Peak Integration (Resolution Rs > 1.5) N4->N5 N6 6. Diastereomeric Excess (de) Calculation & Reporting N5->N6

Workflow for the derivatization and GC-FID analysis of 4-propoxycyclohexanecarboxylic acid.

References

  • Title: US Patent 10,301,263 - Anticonvulsant compound Source: Google Patents URL
  • Title: EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids Source: European Patent Office / Google Patents URL
  • Title: IUPAC Gold Book - Diastereoisomerism Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of 4-Propoxycyclohexanecarboxylic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-Propoxycyclohexanecarboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-Propoxycyclohexanecarboxylic acid.

This molecule is a highly valued intermediate in the development of liquid crystals and active pharmaceutical ingredients (APIs). However, its synthesis is fraught with chemoselectivity and stereoselectivity challenges. Rather than simply providing a recipe, this guide deconstructs the thermodynamics and kinetics governing each step, ensuring you understand the causality behind the protocols.

Global Synthetic Workflow

The optimal route to the target molecule involves a three-stage process: O-alkylation, aromatic hydrogenation, and base-catalyzed epimerization to the thermodynamically stable trans-isomer.

Synthesis A 4-Hydroxybenzoic Acid (Starting Material) B 4-Propoxybenzoic Acid (Intermediate) A->B n-PrBr, KOH (O-Alkylation) C cis/trans-4-Propoxy- cyclohexanecarboxylic Acid B->C H2, 5% Ru/C (Hydrogenation) D trans-4-Propoxy- cyclohexanecarboxylic Acid C->D KOH, Heat (Epimerization)

Figure 1: Three-stage synthetic workflow for trans-4-propoxycyclohexanecarboxylic acid.

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Q: Why is my alkylation yielding a high percentage of propyl 4-hydroxybenzoate (ester) instead of the desired 4-propoxybenzoic acid (ether)?

A: This is a classic chemoselectivity issue driven by pKa differentials. 4-Hydroxybenzoic acid possesses two acidic protons: the carboxylic acid (pKa ~4.5) and the phenol (pKa ~9.3). If you use an insufficient amount of base (e.g., 1.0 to 1.5 equivalents), only the more acidic carboxylic acid is deprotonated. The resulting carboxylate anion acts as the nucleophile, attacking the propyl bromide to form an ester.

To force O-alkylation at the phenolic position, you must generate the dianion. This requires >2.2 equivalents of a strong base like KOH. Once the dianion is formed, the phenoxide moiety is significantly more nucleophilic than the resonance-stabilized carboxylate, directing the SN​2 attack exclusively to the ether formation[1].

Table 1: Effect of Base Equivalents on Alkylation Chemoselectivity

Base (KOH) EquivalentsDominant NucleophilePrimary ProductExpected YieldMechanistic Rationale
1.0 - 1.2 eqCarboxylatePropyl 4-hydroxybenzoate>70%Only the carboxylic acid is deprotonated.
2.2 - 2.5 eqPhenoxide (Dianion)4-Propoxybenzoic acid>85%Phenoxide is a harder, more reactive nucleophile than carboxylate.

Phase 2: Aromatic Ring Hydrogenation

Q: My hydrogenation stalls at 50% conversion, and I am observing cleavage of the propoxy group. How do I fix this?

A: You are likely experiencing catalyst poisoning or hydrogenolysis due to improper catalyst selection. Palladium on Carbon (Pd/C) is notorious for promoting the hydrogenolysis (cleavage) of alkyl aryl ethers under the high pressures required to reduce an aromatic ring.

The Solution: Switch to 5% Ruthenium on Carbon (Ru/C) . Ruthenium is highly active for the saturation of aromatic rings but has a much lower propensity for carbon-oxygen bond cleavage compared to Palladium[2]. Furthermore, conducting the reaction in a basic aqueous medium (10% NaOH) converts the carboxylic acid to a highly soluble sodium salt, preventing the precipitation of partially reduced intermediates that can coat and deactivate the catalyst pores.

Validated Protocol: Ru/C Catalyzed Hydrogenation

This protocol is self-validating: a stoichiometric drop in hydrogen pressure confirms the reaction's progress without the need to sample a pressurized vessel.

  • Preparation: Charge a high-pressure autoclave with 4-propoxybenzoic acid (1.0 eq), 5% Ru/C (10 wt% relative to substrate), and 10% aqueous NaOH (sufficient to achieve 0.5 M substrate concentration).

  • Atmosphere Exchange: Seal the autoclave. Purge the headspace with N2​ gas three times to remove oxygen (preventing explosive mixtures and catalyst oxidation), followed by three purges with H2​ gas.

  • Reaction Execution: Pressurize the vessel to 15–20 bar with H2​ . Heat the mixture to 100 °C. Critical: Stir at >700 rpm. Aromatic hydrogenation is a three-phase reaction (gas-liquid-solid); aggressive agitation is required to overcome gas-liquid mass transfer limitations.

  • Endpoint Validation: Monitor the pressure gauge. The reaction is complete when H2​ consumption ceases (pressure stabilizes).

  • Workup: Cool to room temperature, vent safely, and filter the mixture through a Celite pad to recover the Ru/C catalyst. Acidify the aqueous filtrate to pH 2 using concentrated HCl. The product, cis/trans-4-propoxycyclohexanecarboxylic acid, will precipitate as a white solid.

Phase 3: Diastereomeric Resolution & Epimerization

Q: The hydrogenation yielded a mixture heavily biased toward the cis-isomer (e.g., 1:4 trans:cis). My application requires the trans-isomer. Do I need to run a complex chromatographic separation?

A: No. You can exploit thermodynamic control to invert the stereocenter via base-catalyzed epimerization[3]. In a substituted cyclohexane ring, the trans-isomer places the bulky carboxyl and propoxy groups in equatorial positions, minimizing 1,3-diaxial steric strain. The cis-isomer forces one group into an unfavorable axial position.

By subjecting the mixture to a strong base at high temperatures, you deprotonate the α -carbon (adjacent to the carboxyl group), forming a planar enolate intermediate. When this intermediate reprotonates, it naturally falls into the lowest-energy thermodynamic well—the trans-diequatorial conformation.

Epimerization Cis cis-Isomer (Axial Carboxyl) High Energy Enolate Enolate Intermediate (Planar alpha-carbon) Cis->Enolate Strong Base (KOH), Heat -H2O Enolate->Cis +H2O Kinetic Control Trans trans-Isomer (Equatorial Carboxyl) Low Energy Enolate->Trans +H2O Thermodynamic Control

Figure 2: Base-catalyzed epimerization pathway favoring the trans-equatorial conformer.

Validated Protocol: Epimerization to the trans-Isomer
  • Enolization: Dissolve the cis/trans mixture in a high-boiling solvent (or use a solvent-free melt if scaling up) and add 2.0 equivalents of KOH.

  • Thermal Isomerization: Heat the mixture to 140–150 °C for 3.5 to 4 hours. The high thermal energy is required to overcome the activation barrier for α -proton abstraction.

  • Precipitation: Cool the mixture to 5 °C and slowly add concentrated HCl until the pH reaches 2.

  • Isolation: The highly pure trans-4-propoxycyclohexanecarboxylic acid will precipitate out of solution. Filter, wash with cold water, and dry under vacuum.

Sources

Optimization

Side reactions in the synthesis of 4-Propoxycyclohexanecarboxylic acid

Welcome to the Technical Support Center for the synthesis of 4-Propoxycyclohexanecarboxylic acid . This molecule is a critical intermediate in drug discovery, particularly noted for its role in the development of novel a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Propoxycyclohexanecarboxylic acid . This molecule is a critical intermediate in drug discovery, particularly noted for its role in the development of novel anticonvulsant therapeutics[1].

Synthesizing this compound typically involves the O-alkylation (etherification) of 4-hydroxycyclohexanecarboxylic acid. However, because the starting material contains both a carboxylic acid and a secondary alcohol, researchers frequently encounter competing side reactions. As a Senior Application Scientist, I have designed this guide to help you troubleshoot these pathways, understand the mechanistic causality behind them, and optimize your yields.

Synthetic Workflow & Mechanistic Pathways

To successfully synthesize 4-propoxycyclohexanecarboxylic acid without relying on protecting groups, you must navigate the formation of a dianion intermediate. The diagram below illustrates the desired pathway versus the common side reactions.

G SM 4-Hydroxycyclohexanecarboxylic Acid (Starting Material) Base 2.2 - 2.5 eq NaH, DMF (Deprotonation) SM->Base Side1 Propyl 4-hydroxycyclohexanecarboxylate (Esterification) SM->Side1 Insufficient Base (SN2 at Carboxylate) Dianion Dianion Intermediate (Alkoxide & Carboxylate) Base->Dianion Target 4-Propoxycyclohexanecarboxylic Acid (Target Product) Dianion->Target 1-Bromopropane (SN2 at Alkoxide) Side2 Propene Formation (E2 Elimination) Dianion->Side2 High Temp / Sterics (Alkoxide as Base) Side3 Epimerization (cis/trans Scrambling) Dianion->Side3 Excess Base / Heat (Alpha-deprotonation)

Fig 1: Pathways and side reactions in 4-propoxycyclohexanecarboxylic acid synthesis.

Troubleshooting FAQs

Q1: Why am I seeing significant esterification instead of etherification?

The Causality: The carboxylic acid proton (pKa ~4.5) is exponentially more acidic than the secondary alcohol proton (pKa ~16). If you use a weak base (like K₂CO₃) or insufficient equivalents of a strong base (< 2.0 eq), you will only deprotonate the carboxylic acid. The resulting carboxylate is a competent nucleophile and will attack your propyl halide, yielding the undesired propyl ester (propyl 4-hydroxycyclohexanecarboxylate)[1]. The Solution: You must force the formation of the dianion. Use at least 2.2 to 2.5 equivalents of Sodium Hydride (NaH) . The irreversible formation of H₂ gas drives the complete deprotonation of both the acid and the alcohol, ensuring the highly nucleophilic alkoxide is available for the SN2 reaction.

Q2: My reaction yields a lot of gas (propene), and I recover unreacted starting material. What is happening?

The Causality: The secondary alkoxide generated on the cyclohexane ring is a strong, somewhat sterically hindered base. When reacted with a primary alkyl halide like 1-bromopropane at elevated temperatures, the alkoxide acts as a base rather than a nucleophile. This triggers an E2 elimination of the alkyl halide, generating propene gas and regenerating the alcohol [1]. The Solution: SN2 and E2 pathways are in direct competition. To favor SN2 (etherification):

  • Lower the temperature: Run the alkylation at 0°C to 25°C. Do not reflux.

  • Change the electrophile: Switch from 1-bromopropane to 1-iodopropane . Iodine is a superior leaving group, significantly lowering the activation energy for the SN2 pathway and allowing the reaction to proceed rapidly at room temperature.

Q3: The cis/trans ratio of my product does not match my starting material. How can I prevent epimerization?

The Causality: The proton alpha to the carboxylate group can be abstracted if the basic conditions are too harsh (e.g., using Lithium Diisopropylamide (LDA) or prolonged heating with Potassium Hydride). This forms an enolate intermediate. Upon aqueous quench, reprotonation occurs from either face of the ring, scrambling your stereocenters into a thermodynamic mixture [2]. The Solution: NaH in DMF is generally mild enough to prevent alpha-deprotonation provided you control the temperature. Keep the reaction at or below room temperature. If epimerization persists, consider a two-step protection strategy: temporarily protect the carboxylic acid as a benzyl ester, alkylate the alcohol using milder conditions (e.g., Ag₂O/propyl iodide), and then deprotect via hydrogenolysis [2].

Quantitative Data Summary

The table below summarizes how different reaction parameters dictate the dominant mechanistic pathway. Use this matrix to audit your current experimental setup.

Base (Equivalents)SolventTemp (°C)ElectrophileDominant PathwayTarget Yield (%)
K₂CO₃ (1.5 eq)Acetone56 (Reflux)1-BromopropaneEsterification< 5%
NaH (1.1 eq)THF251-BromopropaneEsterification< 10%
NaH (2.5 eq)THF65 (Reflux)1-BromopropaneE2 Elimination~ 30%
NaH (2.5 eq) DMF 0 to 25 1-Iodopropane O-Alkylation (Target) > 85%

Step-by-Step Methodology: Optimized Dianion Alkylation

This self-validating protocol utilizes the dianion strategy to bypass the need for protecting groups. It is optimized to suppress esterification and E2 elimination.

Reagents Required:

  • 4-Hydroxycyclohexanecarboxylic acid (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • 1-Iodopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet. Purge the system with Argon for 15 minutes.

  • Base Suspension: Add NaH (2.5 eq) to the flask, followed by anhydrous DMF (approx. 10 mL per gram of starting material). Cool the suspension to 0°C using an ice-water bath.

  • Dianion Formation (Critical Step): Dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Observation: You will observe vigorous bubbling (H₂ gas evolution). Once addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete dianion formation.

  • Alkylation: Recool the reaction mixture to 0°C. Add 1-iodopropane (1.2 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Do not heat.

  • Quench & Workup: Cool the mixture back to 0°C and carefully quench excess NaH by adding cold water dropwise until bubbling ceases.

  • Isolation of the Free Acid: The product is currently in the aqueous phase as a sodium carboxylate. Wash the aqueous layer with diethyl ether (2x) to remove mineral oil and unreacted alkyl halide. Then, acidify the aqueous layer with 1M HCl to pH ~2. Extract the newly protonated 4-propoxycyclohexanecarboxylic acid with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

  • US Patent 10,301,263 B2. (2019). Anticonvulsant compound. United States Patent and Trademark Office.[1]

Sources

Troubleshooting

Technical Support Center: Separation of Cis and Trans Isomers of 4-Propoxycyclohexanecarboxylic Acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals navigating the complexities of separating the geometric isomers of 4-Propoxycyclohexanecarboxylic acid....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals navigating the complexities of separating the geometric isomers of 4-Propoxycyclohexanecarboxylic acid. Due to their nearly identical chemical formulas and physical properties, resolving the cis and trans forms of this molecule presents a significant analytical challenge. Success hinges on exploiting subtle differences in their three-dimensional structures.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to streamline your separation and analysis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of 4-Propoxycyclohexanecarboxylic acid?

A1: The separation of these isomers primarily relies on techniques that can differentiate based on subtle differences in polarity, solubility, and shape.[1][2] The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is the most powerful and widely used technique for both analytical and preparative-scale separation due to its high resolution.[3]

  • Fractional Crystallization: This classical method leverages the typically lower solubility of the more symmetrical trans isomer in a given solvent system, allowing it to crystallize out of solution while the cis isomer remains in the filtrate.[1][4]

  • Gas Chromatography (GC): If the isomers can be derivatized to form volatile esters (e.g., methyl esters), GC can be an effective separation method.[2]

Q2: How can I definitively confirm the identity of the separated cis and trans isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most conclusive method for identifying and distinguishing between cis and trans isomers of substituted cyclohexanes.[5][6] The key is to analyze the chemical shift and, more importantly, the coupling constants (J-values) of the proton on the carbon atom bonded to the carboxylic acid (C1).[7][8] The spatial orientation of this proton (axial vs. equatorial) results in a distinct and predictable signal pattern for each isomer.[5][9]

Q3: Which isomer, cis or trans, is more thermodynamically stable?

A3: For 1,4-disubstituted cyclohexanes like 4-Propoxycyclohexanecarboxylic acid, the trans isomer is generally the more thermodynamically stable form. This is because both the bulky propoxy and carboxylic acid groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[5] In the cis isomer, one substituent must occupy a less stable axial position.

Q4: How do the physical properties of the cis and trans isomers differ?

A4: The differences are subtle but critical for separation. The trans isomer, being more symmetrical, tends to pack more efficiently into a crystal lattice. This often results in a higher melting point and lower solubility compared to the corresponding cis isomer.[1][4] These differences in solubility form the basis for separation by fractional crystallization.

Isomer Identification: A Quick Reference

The key to distinguishing the isomers lies in their conformation. The trans isomer exists in a diequatorial conformation, while the cis isomer adopts an axial-equatorial conformation. This structural difference is directly observable in the ¹H NMR spectrum.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node Axial-Equatorial Conformation trans_node Diequatorial Conformation (More Stable)

Caption: Conformational states of cis and trans isomers.

Table 1: Key ¹H NMR Diagnostic Features for Isomer Assignment
IsomerSubstituent PositionC1-Proton OrientationExpected ¹H NMR Signal for C1-Proton
trans DiequatorialAxialDownfield, broad multiplet with large coupling constants (J ≈ 8-13 Hz)[5]
cis Axial-EquatorialEquatorialUpfield, narrower signal with smaller coupling constants (J ≈ 2-5 Hz)[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation and analysis of 4-Propoxycyclohexanecarboxylic acid isomers.

High-Performance Liquid Chromatography (HPLC)

start Problem: Poor Peak Resolution cause1 Cause: Sub-optimal Mobile Phase start->cause1 cause2 Cause: Inappropriate Stationary Phase start->cause2 solution1a Action: Adjust Organic % (e.g., Acetonitrile) cause1->solution1a Controls retention solution2a Action: Switch to Phenyl Column (Enhances π-π interactions) cause2->solution2a Different selectivity solution1b Action: Lower pH (Add 0.1% Formic Acid) Suppresses carboxyl ionization solution1a->solution1b Reduces peak tailing solution1c Action: Change Organic Solvent (e.g., Methanol vs. Acetonitrile) solution1b->solution1c Alters selectivity solution2b Action: Use a Mixed-Mode Column (Combines RP and ion-exchange) solution2a->solution2b Alternative mechanism

Caption: HPLC troubleshooting workflow for isomer separation.

Question: Why am I seeing poor resolution or complete co-elution of my cis and trans isomer peaks in reversed-phase HPLC?

Answer: This is the most common challenge and typically stems from insufficient selectivity between the two isomers under the chosen conditions.

  • Potential Cause 1: Inappropriate Stationary Phase. A standard C18 column separates primarily based on hydrophobicity. Since the cis and trans isomers have very similar hydrophobicity, a C18 column may not provide adequate resolution.[10]

    • Solution: Employ a column that offers alternative separation mechanisms. A Phenyl-based column can introduce π-π interactions, which may differentiate the isomers based on their shape and how they interact with the phenyl rings on the stationary phase.[10][11] For more challenging separations, a mixed-mode column that combines reversed-phase with cation-exchange properties can significantly enhance resolution by adding an ion-exchange interaction with the carboxyl group.[10]

  • Potential Cause 2: Sub-optimal Mobile Phase. The mobile phase composition is critical for achieving separation.

    • Solution:

      • Optimize pH: The carboxylic acid moiety's ionization state dramatically affects retention. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to lower the pH to ~2.5-3.5.[12][13] This suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention on a reversed-phase column.

      • Adjust Organic Modifier: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will adjust the retention time, and small changes can sometimes be enough to resolve closely eluting peaks.[14]

      • Change Organic Modifier Type: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are struggling with an acetonitrile/water mobile phase, try a methanol/water system.[14]

Question: My peaks are tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for an acidic compound like this is often caused by secondary interactions between the negatively charged carboxylate group and any exposed, positively charged silanol groups on the HPLC column's silica backbone.

  • Solution:

    • Lower Mobile Phase pH: As mentioned above, operating at a low pH (e.g., with 0.1% formic acid) will ensure the carboxylic acid is in its neutral, protonated form, minimizing these unwanted ionic interactions.[12][13]

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column. End-capping "caps" most of the residual silanol groups, making the column less active and reducing peak tailing for basic and acidic compounds. A column with low silanol activity is recommended.[13]

Fractional Crystallization

Question: I'm attempting fractional crystallization, but my yield is very low, or the resulting crystals are not pure.

Answer: The success of fractional crystallization depends entirely on maximizing the solubility difference between the two isomers.

  • Potential Cause 1: Incorrect Solvent Choice. The solubility of the cis and trans isomers may be too similar in your chosen solvent.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, methanol, and mixtures thereof). The goal is to find a solvent system where one isomer (typically trans) is sparingly soluble while the other (cis) is highly soluble.[4]

  • Potential Cause 2: Cooling Rate is Too Fast. Rapid cooling can cause both isomers to crash out of solution simultaneously, leading to co-crystallization and poor purity.

    • Solution: Allow the saturated solution to cool to room temperature very slowly and undisturbed. This encourages the formation of larger, purer crystals of the less soluble isomer.[1] Once crystals have formed, the flask can be moved to an ice bath to maximize the yield of that crop.[1]

  • Potential Cause 3: Impure Filtrate. The solution remaining after filtering the first crop of crystals (the filtrate) is now enriched with the more soluble isomer.

    • Solution: The filtrate can be concentrated by carefully evaporating some of the solvent and then cooled again to induce crystallization of the second, more soluble isomer.[1] Be aware that this second crop may require further purification.

Experimental Protocol: HPLC Separation

This protocol provides a robust starting point for the analytical separation of cis and trans 4-Propoxycyclohexanecarboxylic acid.

1. System and Materials:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) is recommended for enhanced selectivity. A high-quality C18 column can be used for initial screening.

  • Mobile Phase A: HPLC-grade Acetonitrile.

  • Mobile Phase B: Deionized water with 0.1% Formic Acid.

  • Sample Diluent: Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

2. Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 55% A and 45% B. (Note: This ratio should be optimized to achieve a retention factor (k') between 2 and 10).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of the cis/trans mixture in the sample diluent at a concentration of approximately 1 mg/mL.

  • Further dilute this stock to a working concentration of ~0.1 mg/mL using the sample diluent.

  • Filter the final sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[3]

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the prepared sample and record the chromatogram.

  • The trans isomer is generally expected to elute slightly later than the cis isomer in reversed-phase chromatography due to a potentially larger surface area interaction, but this should be confirmed by NMR analysis of collected fractions.

References

  • Differentiating Cis and Trans Isomers of Pentylcyclohexyl Acetate by NMR: A Compar
  • Refining purification methods for separating cis-trans isomers of chromium complexes. Benchchem.
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. American Chemical Society.
  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed.
  • Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes.
  • troubleshooting separ
  • Separation of Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- on Newcrom R1 HPLC column. SIELC Technologies.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Separation and purification of cis and trans isomers.
  • The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorin
  • Liquid Chromatography Troubleshooting Guide. Shimadzu.
  • Cyclohexanecarboxylic acid, 4-propoxy-. ChemBK.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharma Analytical Acta.
  • Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • How does NMR differentiate between cis and trans isomers?. TutorChase.
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • TROUBLESHOOTING. vscht.cz.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • separation of positional isomers.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 4-Propoxycyclohexanecarboxylic Acid

Welcome to the Technical Support Center for the purification of 4-Propoxycyclohexanecarboxylic acid . This guide is designed for researchers, scientists, and drug development professionals facing challenges during the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Propoxycyclohexanecarboxylic acid . This guide is designed for researchers, scientists, and drug development professionals facing challenges during the chromatographic isolation of this compound. As a carboxylic acid with both lipophilic and polar characteristics, it presents unique challenges in normal-phase chromatography that require specific, field-proven interventions.

Section 1: The Purification Workflow & Decision Matrix

When purifying 4-Propoxycyclohexanecarboxylic acid, standard silica gel protocols often fail due to the compound's acidic nature and lack of a strong chromophore. The following workflow illustrates the optimal path to high-purity isolation.

Workflow Crude Crude Mixture (4-Propoxycyclohexanecarboxylic acid) TLC TLC Optimization (Check Streaking) Crude->TLC Modifier Add 0.1-1% Acetic Acid to Mobile Phase TLC->Modifier If streaking occurs Column Normal Phase Silica Gel Column Modifier->Column Elution Gradient Elution (Hexane/EtOAc + AcOH) Column->Elution Detection Detection (KMnO4 Stain / ELSD) Elution->Detection Pure Pure Fractions (Cis/Trans Separation) Detection->Pure

Caption: Workflow diagram illustrating the optimized normal-phase chromatography process.

Section 2: Frequently Asked Questions (FAQs) - Troubleshooting the "Why" and "How"

Q1: Why does 4-Propoxycyclohexanecarboxylic acid streak heavily on a standard silica gel TLC plate or column? A1: The streaking is caused by the strong hydrogen-bonding interaction between the acidic proton of the carboxylic acid group (-COOH) and the free silanol groups (-SiOH) on the silica gel surface. This interaction leads to a dynamic equilibrium between protonated and deprotonated states as the compound moves down the column. Because these two states possess vastly different polarities and partition coefficients, the compound smears across a wide retention volume. The Fix: To resolve this, you must add 0.1% to 1% of a volatile acid (such as glacial acetic acid or formic acid) to your mobile phase[1]. The added acid lowers the local pH on the silica surface, suppressing the ionization of your target compound and keeping it in its less polar, protonated form. This results in a sharp, well-defined band.

Q2: I am using a UV detector at 254 nm on my automated flash chromatography system, but I can't see the compound eluting. Why? A2: 4-Propoxycyclohexanecarboxylic acid lacks a strong chromophore. The molecule consists of a saturated cyclohexane ring, an ether linkage (propoxy group), and a carboxylic acid. None of these functional groups contain the extended conjugated π -systems required to absorb UV light significantly at 254 nm or 280 nm. The Fix: You must switch your detection method. If using an automated flash system, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is mandatory. If performing manual column chromatography, spot the collected fractions on a TLC plate and develop them using a chemical stain such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA), followed by heating. The compound will readily oxidize, appearing as a bright yellow/white spot on a purple background (KMnO₄).

Q3: How can I separate the cis and trans isomers of 4-Propoxycyclohexanecarboxylic acid? A3: The cis and trans isomers have nearly identical polarities on normal-phase silica. However, the trans isomer typically adopts a more thermodynamically stable diequatorial conformation, which subtly alters its steric profile and interaction with the stationary phase compared to the cis isomer (which is forced into an axial-equatorial conformation). The Fix: Use a highly optimized, shallow gradient of Ethyl Acetate in Hexanes (e.g., 5% to 15% over 10-15 column volumes) supplemented with 0.1% acetic acid[2]. If normal-phase silica fails to provide baseline resolution, switch to reverse-phase chromatography (C18 stationary phase) using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Reverse-phase systems are generally superior for resolving subtle stereoisomeric differences in aliphatic carboxylic acids[3].

Section 3: Step-by-Step Experimental Protocol

Normal-Phase Silica Gel Purification of 4-Propoxycyclohexanecarboxylic Acid

Objective: To isolate the target compound from crude reaction mixtures (e.g., unreacted starting materials or structurally similar byproducts) while preventing column smearing and ensuring accurate fraction collection.

  • Solvent Preparation: Prepare a stock solution of your eluent. A standard starting point is 15% Ethyl Acetate (EtOAc) in Hexanes. Crucial Step: Add 0.5% (v/v) Glacial Acetic Acid to the entire solvent mixture and mix thoroughly[1].

  • Column Packing: Prepare a slurry of silica gel (40-63 µm, 60 Å) using the prepared acidic mobile phase. Pour the slurry into the glass column and allow it to settle under gravity or light positive air pressure. Ensure the silica bed is perfectly flat to prevent band tailing.

  • Sample Loading: Dissolve the crude 4-Propoxycyclohexanecarboxylic acid in the absolute minimum volume of Dichloromethane (DCM) or the starting mobile phase. Carefully apply the sample evenly to the top of the silica bed using a long Pasteur pipette.

  • Elution: Elute the column using a shallow gradient. For difficult separations, a gradient from 5% to 20% EtOAc (always maintaining 0.5% AcOH) is optimal for cyclohexanecarboxylic acid derivatives[2].

  • Fraction Collection & Analysis: Collect fractions in test tubes. Spot every 3rd or 4th fraction on a TLC plate. Dip the developed TLC plate into a KMnO₄ stain and gently heat it with a heat gun until the spots become visible.

  • Concentration & Acid Removal (Self-Validating Step): Pool the fractions containing the pure product and concentrate under reduced pressure. Field-Proven Insight: Because acetic acid has a relatively high boiling point (118 °C), it will often remain in your flask after the hexanes and EtOAc have evaporated. To remove residual acetic acid, add 10-20 mL of Toluene to the flask and co-evaporate it on the rotary evaporator. Repeat this 2-3 times. Toluene forms an azeotrope with acetic acid, pulling it away and leaving you with a highly pure, acid-free product.

Section 4: Troubleshooting Data & Optimization

The following table summarizes quantitative data from various mobile phase optimizations to help you select the best system for your specific purity requirements.

Mobile Phase SystemModifier AddedObservation / Rf ValueRecommendation
20% EtOAc / 80% HexanesNoneHeavy streaking (Rf 0.1 - 0.4)Reject. Poor resolution, massive product loss.
20% EtOAc / 80% Hexanes0.5% Acetic AcidSharp circular spot (Rf 0.35)Ideal. Best for general, rapid purification.
10% EtOAc / 90% Hexanes0.5% Acetic AcidSharp spot (Rf 0.15)Optimal for Isomers. Use for cis/trans separation.
100% Dichloromethane1.0% MethanolModerate streaking (Rf 0.2)Suboptimal. Methanol can cause silica dissolution over time.
Reverse Phase (C18): 50% MeCN / 50% H₂O0.1% Formic AcidSharp peak (HPLC/LCMS)Excellent. Best for highly pure API isolation.
References
  • Friedmann HC, Baldwin ET. "Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids." Analytical Biochemistry, 137(2), 473-480 (1984). Available at:[Link]

  • ACS Publications. "A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid." Organic Process Research & Development (2018). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Propoxycyclohexanecarboxylic Acid Stability &amp; Forced Degradation

Welcome to the Technical Support Center for 4-Propoxycyclohexanecarboxylic acid . As a critical intermediate and active pharmaceutical ingredient (API) building block, understanding its degradation profile under ICH Q1A/...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Propoxycyclohexanecarboxylic acid . As a critical intermediate and active pharmaceutical ingredient (API) building block, understanding its degradation profile under ICH Q1A/Q1B stress conditions is paramount for robust drug development.

This guide provides field-proven insights, self-validating experimental workflows, and troubleshooting FAQs designed for analytical chemists and formulation scientists.

Mechanistic Grounding: Vulnerabilities & Causality

To design a stability-indicating method (SIM), we must first understand the intrinsic chemical vulnerabilities of 4-Propoxycyclohexanecarboxylic acid. The molecule consists of three distinct moieties, each with specific degradation pathways:

  • Aliphatic Ether (Propoxy Group): Aliphatic ether polyols are highly susceptible to auto-oxidation. The degradation is initiated by oxygen or free radicals, forming peroxy radicals that abstract a hydrogen atom to form a hydroperoxide intermediate. This intermediate undergoes thermally induced cleavage, resulting in 4-hydroxycyclohexanecarboxylic acid and volatile aldehydes/acids (1 [1]).

  • Cyclohexane Ring: While generally stable, the six-membered ring is subject to dynamic ring-flipping. Under extreme thermal or pH stress, steric repulsion between substituents can reduce energy barriers, leading to cis/trans isomerization or rare elimination reactions (2 [2]).

  • Carboxylic Acid: Highly stable to standard environmental conditions (3 [3]), but prone to esterification if stressed in alcoholic diluents (e.g., methanol/ethanol).

DegradationMechanisms API 4-Propoxycyclohexanecarboxylic Acid Ox Oxidative Stress (H2O2 / Radicals) API->Ox Auto-oxidation Acid Acidic/Thermal Stress API->Acid Extreme pH / Heat Peroxy Hydroperoxide Intermediate Ox->Peroxy H-abstraction Deg3 Cyclohexene Derivatives Acid->Deg3 Elimination Deg1 4-Hydroxycyclohexanecarboxylic Acid Peroxy->Deg1 Ether Cleavage Deg2 Propanal / Propionic Acid Peroxy->Deg2 Alkyl Oxidation

Mechanistic degradation pathways of 4-Propoxycyclohexanecarboxylic acid under stress.

Experimental Protocols: Forced Degradation Workflow

To ensure a self-validating system, every degradation experiment must include a neutralization/quenching step. Failing to quench reactions leads to secondary degradation in the autosampler, destroying the kinetic causality of your study.

Step-by-Step Methodology
  • Sample Preparation: Prepare a primary stock solution of 4-Propoxycyclohexanecarboxylic acid at 1.0 mg/mL in an inert diluent (e.g., Acetonitrile/Water 50:50). Do not use methanol to avoid esterification artifacts.

  • Stress Application (Targeting 5-20% Degradation):

    • Oxidation: Add 3% H2​O2​ (final concentration) at 25°C for 24 hours. Protect from light.

    • Acid Hydrolysis: Add 0.1 N HCl (final concentration) at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH (final concentration) at 60°C for 48 hours.

    • Thermal: Expose solid API to 80°C for 7 days.

  • Quenching (Critical Step):

    • Neutralize acid stress with an equivalent volume of 0.1 N NaOH.

    • Neutralize base stress with 0.1 N HCl.

    • Quench oxidative stress by adding sodium bisulfite ( NaHSO3​ ) to consume residual peroxides.

  • Orthogonal Analysis: Analyze via LC-PDA-MS (using a generic gradient on a C18 column) and GC-FID/MS to capture both polar non-volatile and volatile degradation products.

ForcedDegradationWorkflow S1 1. Sample Prep (1 mg/mL API) S2 2. Stress Application (Oxidation, Heat, pH) S1->S2 S3 3. Quenching (Neutralize/Dilute) S2->S3 S4 4. Orthogonal Analysis (LC-PDA-MS & GC-MS) S3->S4

Self-validating experimental workflow for forced degradation and mass balance analysis.

Quantitative Data Presentation

The table below summarizes the expected degradation profiles. Use this as a benchmark to validate your in-house stability-indicating methods.

Stress ConditionReagent / EnvironmentTemp & TimeExpected Degradation (%)Primary Degradant(s) Observed
Oxidation 3% H2​O2​ 25°C, 24h12 - 18%4-Hydroxycyclohexanecarboxylic acid, Propanal
Acidic 0.1 N HCl60°C, 48h< 5%Minor cis/trans isomerization
Alkaline 0.1 N NaOH60°C, 48h< 2%Stable (forms sodium salt)
Thermal (Solid) Dry Heat80°C, 7 days< 1%Highly stable
Photolytic ICH Q1B (UV/Vis)RT, 1.2M lux-hr2 - 5%Radical-induced ether cleavage

Troubleshooting FAQs

Q: I am observing a severe mass balance failure during oxidative stress testing. The parent peak drops by 20%, but the degradant peaks only account for 5% area. What is happening? A: This is a classic analytical blind spot caused by the cleavage of the aliphatic ether bond. When the propoxy group oxidizes, it releases propanal or propionic acid (4 [4]). These molecules are highly volatile and lack a strong UV chromophore. Solution: You are losing mass to evaporation and poor UV detection. Cap your stress vials tightly, and run the oxidized samples via GC-MS or LC-MS with Evaporative Light Scattering Detection (ELSD) to close the mass balance.

Q: My "Control" sample (API in diluent, stored at room temperature) is showing 2% degradation over 48 hours. How can I halt this? A: Aliphatic ethers are prone to auto-oxidation from dissolved oxygen in the diluent. Solution: Sparge your HPLC diluents with nitrogen gas for 15 minutes prior to sample preparation to displace dissolved O2​ . Alternatively, if the method allows, add a trace amount of an antioxidant like BHT (Butylated hydroxytoluene) to the sample diluent to quench auto-oxidation.

Q: During thermal stress in solution, my main API peak splits into two closely eluting peaks with identical mass spectra. Is this a co-eluting degradant? A: No, this is likely cis/trans isomerization. The cyclohexane ring can undergo dynamic ring-flipping and inversion under thermal stress, especially if the pH drops, altering the spatial arrangement of the propoxy and carboxylic acid substituents (2 [2]). Solution: Optimize your LC gradient (e.g., use a phenyl-hexyl or PFP column) to fully resolve the isomers and report them as a combined total API, or quantify the isomer ratio if strictly controlled by your specifications.

Q: Can I use Methanol as a diluent for acid stress testing? A: Absolutely not. The carboxylic acid moiety will undergo Fischer esterification with methanol under acidic conditions, forming methyl 4-propoxycyclohexanecarboxylate. This is a sample preparation artifact, not a true degradation pathway. Use Acetonitrile instead.

References

  • Poly(phenylene ether) Based Amphiphilic Block Copolymers.MDPI.
  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.ResearchGate.
  • Center for Drug Evaluation and Research - Tranexamic Acid Environmental Assessment.FDA.
  • Degradation of Biomaterials by Phagocyte-derived Oxidants.Journal of Clinical Investigation.

Sources

Optimization

Addressing peak tailing in the chromatographic analysis of carboxylic acids

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals resolve one of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, scientists, and drug development professionals resolve one of the most persistent challenges in liquid chromatography: peak tailing in carboxylic acid analysis .

This guide moves beyond generic advice by explaining the mechanistic causality behind experimental choices. Every protocol provided here functions as a self-validating system, allowing you to systematically isolate and verify the root cause of your chromatographic issues.

The Mechanistic "Why": Root Causes of Carboxylic Acid Tailing

To fix peak tailing, we must first understand the physicochemical environment inside the column. Carboxylic acids (R-COOH) are highly polar, ionizable compounds with pKa values typically ranging from 3.0 to 5.0. When these molecules travel through a reversed-phase high-performance liquid chromatography (RP-HPLC) system, they are susceptible to three primary tailing mechanisms:

  • Ionization State Mismatch: If the mobile phase pH is near the pKa of the analyte, the carboxylic acid exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. These two states partition differently into the stationary phase, resulting in band broadening and severe tailing 1[1].

  • Secondary Silanol Interactions: Standard silica-based columns contain residual surface silanols (Si-OH). At neutral or slightly acidic pH, these silanols can ionize (Si-O⁻) and form strong electrostatic or hydrogen bonds with polar analytes, delaying their elution and skewing the peak shape 2[2].

  • Stationary Phase Overload: Injecting a sample mass that exceeds the binding capacity of the column saturates the active sites, causing the excess analyte to elute faster than the bound analyte, which manifests as a distorted, tailing, or fronting peak.

Mechanism Analyte Carboxylic Acid (R-COOH) Silanol Residual Silanols (Si-O⁻ / Si-OH) Analyte->Silanol Hydrogen Bonding & Ion Exchange Metals Hardware Metals (Fe³⁺, Ni²⁺) Analyte->Metals Chelation Overload Stationary Phase Saturation Analyte->Overload High Injection Mass/Volume Tailing Peak Tailing (Asymmetry > 1.5) Silanol->Tailing Metals->Tailing Overload->Tailing

Logical relationship between carboxylic acid properties and mechanisms of peak tailing.

Step-by-Step Troubleshooting Protocols (Self-Validating Systems)

To avoid guesswork, execute the following protocols sequentially. Each protocol is designed as a self-validating system —the outcome of the test definitively proves or disproves the hypothesis.

Protocol A: Mobile Phase pH Optimization (Suppressing Ionization)

Causality: By lowering the mobile phase pH to at least 1-2 units below the analyte's pKa, you force the carboxylic acid into a single, fully protonated (neutral) state, eliminating dual-mode retention 3[3].

  • Step 1: Prepare Mobile Phase A with an acidic modifier (e.g., 0.1% Formic Acid or 0.05% TFA) to achieve a pH of 2.0–2.5.

  • Step 2: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete equilibration.

  • Step 3: Inject the standard sample.

  • Self-Validation Check: Calculate the peak asymmetry factor ( As​ ). If As​ drops from >1.5 to <1.2, the tailing was caused by ionization state mismatch. If tailing persists, proceed to Protocol B.

Protocol B: Mass Overload & Solvent Mismatch Diagnostics

Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase causes the analyte band to travel down the column prematurely. Alternatively, mass overload physically saturates the column bed.

  • Step 1: Dilute your sample 1:10 using the exact initial mobile phase composition.

  • Step 2: Inject the diluted sample at the same injection volume.

  • Self-Validation Check: If the peak shape normalizes and retention time shifts slightly later, the issue was physical column overloading or solvent mismatch. If tailing persists, the issue is chemical. Proceed to Protocol C.

Protocol C: Stationary Phase Chemistry Shift

Causality: If pH control and dilution fail, the analyte is likely forming strong hydrogen bonds with residual silanols. Thermal pretreatment of silica or specialized bonding chemistries can shield these sites 4[4].

  • Step 1: Replace the standard C18 column with a highly end-capped Type-B silica column or an Embedded Polar Group (EPG) phase, such as an RP-Amide column.

  • Step 2: Run the optimized method from Protocol A.

  • Self-Validation Check: If the peak is now symmetric, the root cause was secondary silanol interactions. RP-Amide phases are specifically engineered to provide enhanced selectivity and excellent peak shape for carboxylic acids and phenols.

TroubleshootingWorkflow Start Peak Tailing Observed (Carboxylic Acids) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., Formic Acid) CheckPH->AdjustPH No CheckLoad Is Sample Mass Overloading? CheckPH->CheckLoad Yes AdjustPH->CheckLoad Dilute Dilute Sample 1:10 & Re-inject CheckLoad->Dilute Yes CheckColumn Is Column Chemistry Optimized? CheckLoad->CheckColumn No Dilute->CheckColumn ChangeCol Use End-capped or RP-Amide Phase CheckColumn->ChangeCol No Success Symmetric Peak Achieved CheckColumn->Success Yes ChangeCol->Success

Diagnostic workflow for identifying and resolving carboxylic acid peak tailing.

Quantitative Data & Benchmarks

Use the following reference tables to select the appropriate modifiers and column chemistries for your specific analytical goals.

Table 1: Effect of Mobile Phase Modifiers on Carboxylic Acid Peak Asymmetry

ModifierTypical ConcentrationApprox. pHEffect on Carboxylic AcidsLC-MS Compatibility
Formic Acid 0.1% (v/v)~2.7Good protonation, reduces tailingExcellent
Phosphoric Acid 10-25 mM~2.1Excellent protonation and peak shapeIncompatible (Causes suppression)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Strong ion-pairing, sharpest peaksModerate (Suppression in neg. mode)
Ammonium Acetate 10 mM~4.8 - 5.8Poor (near pKa of most acids), causes tailingExcellent

Table 2: Stationary Phase Selection Matrix for Carboxylic Acids

Stationary PhaseSilanol ActivityPrimary Retention MechanismPeak Shape for Acids
Standard C18 (Type A Silica) HighHydrophobic + Strong H-bondingPoor (Severe Tailing)
End-Capped C18 (Type B Silica) LowHydrophobicGood
RP-Amide (Embedded Polar) Very LowHydrophobic + Shielded H-bondingExcellent
HILIC (Mixed-Mode) N/AHydrophilic InteractionExcellent (for highly polar acids)

Frequently Asked Questions (FAQs)

Q: I am using LC-MS to analyze carboxylic acids. Can I use phosphoric acid to fix my peak shape? A: No. Phosphoric acid is non-volatile and will cause severe ion suppression, eventually precipitating and destroying the MS source. For LC-MS, substitute phosphoric acid with volatile acidic modifiers like 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). Be aware that TFA can cause some ion suppression in negative ESI mode, so concentration must be carefully optimized.

Q: Why does my peak tailing worsen over time on the exact same column? A: This is a classic symptom of column degradation or contamination. Accumulation of strongly retained matrix impurities at the column head creates new, active secondary interaction sites. Implementing a guard column and flushing the analytical column with a strong solvent (e.g., Isopropanol/Acetonitrile) can restore peak shape.

Q: Does column temperature affect carboxylic acid peak shape? A: Yes. Increasing the column temperature (e.g., to 40°C–50°C) improves mass transfer kinetics and reduces mobile phase viscosity. For carboxylic acids, this faster kinetic exchange between the mobile and stationary phases can noticeably sharpen peaks and reduce tailing caused by slow desorption.

Q: I adjusted the pH to 2.5, but my multi-carboxylic acid (e.g., citric acid) is still tailing. Why? A: Polyprotic acids have multiple pKa values, some of which can be very low (e.g., pKa1 of citric acid is ~3.1, but other dicarboxylic acids can be lower). If pH 2.5 is not sufficient to fully protonate all carboxyl groups, you may need to utilize an ion-pairing reagent or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column designed specifically for highly polar, multi-charged analytes.

References

  • Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL
  • Title: Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate Source: Benchchem URL
  • Title: Ascentis Express RP-Amide HPLC Columns Source: Sigma-Aldrich URL
  • Title: Reducing residual silanol interactions in reversed-phase liquid chromatography Source: ResearchGate URL
  • Title: Method from Mars?

Sources

Troubleshooting

Optimizing reaction conditions for the catalytic hydrogenation of benzoic acid derivatives

Welcome to the Technical Support Center for the Catalytic Hydrogenation of Benzoic Acid Derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Catalytic Hydrogenation of Benzoic Acid Derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot bottlenecks, optimize reaction conditions, and understand the mechanistic causality behind catalytic behaviors.

This guide moves beyond basic protocols, offering field-proven insights into solvent effects, catalyst electronic modifications, and emerging green chemistry techniques.

I. Core Reaction Pathways & Selectivity

Understanding the thermodynamic and kinetic fate of your substrate is the first step in troubleshooting. The diagram below illustrates the desired hydrogenation pathway versus common side reactions caused by suboptimal conditions.

Pathway BA Benzoic Acid (BA) Substrate CCA Cyclohexanecarboxylic Acid (CCA) - Target BA->CCA Optimal Catalyst & Solvent Dehalo Dehalogenated Byproducts (from Halo-derivatives) BA->Dehalo Hydrodehalogenation (High Pressure) CHM Cyclohexylmethanol (CHM) - Over-reduction CCA->CHM Poor Product Desorption

Reaction pathways in benzoic acid hydrogenation showing the target product and common side products.

II. Troubleshooting FAQs

Q1: Why is my commercial Pd/C catalyst showing extremely low conversion for benzoic acid at temperatures below 100 °C?

A: Palladium is traditionally a poor catalyst for aromatic ring hydrogenation at low temperatures and pressures because the high resonance energy of the aromatic ring requires significant activation[1]. To achieve high conversion under mild conditions, you must modify the electronic properties of the catalyst support. Solution: Switch to N-doped carbon-supported Palladium (Pd@CN). The nitrogen doping alters the electronic density of the Pd nanoparticles, enhancing both hydrogen activation and substrate adsorption. Pd@CN exhibits up to 9 times higher activity than commercial Pd/C, achieving 100% yield of CCA at 85 °C and 1 bar H₂ in water[1]. Alternatively, soluble Pt nanoparticles (SMNP) stabilized by PVP can achieve complete conversion at an ultra-mild 30 °C and 1 atm H₂[2].

Q2: I am observing significant over-reduction to cyclohexylmethanol (CHM). How can I arrest the reaction at cyclohexanecarboxylic acid (CCA)?

A: Over-reduction to CHM is primarily a solvent-mediated mass transfer issue. When using pure water or a solvent with >50% water content, the solubility of the newly formed CCA drops. Because CCA cannot easily desorb and dissolve into the bulk solvent, it remains trapped on the catalyst surface and undergoes further hydrogenation to CHM[3]. Solution: Optimize your solvent mixture to balance hydrogen solubility and product desorption. A 1:1 volumetric mixture of 1,4-dioxane and water increases the solubility of both the H₂ gas and the CCA product. This specific ratio allows CCA to desorb rapidly, yielding 86% selectivity to CCA with 100% conversion using a 5% Ru/C catalyst[3].

Q3: When hydrogenating para-chlorobenzoic acid, I lose the chloro-substituent. How can I prevent hydrodehalogenation?

A: Halo moieties on aromatic rings are highly susceptible to hydrogenolysis (cleavage) under standard pressurized hydrogenation conditions, leading to non-substituted cyclohexanecarboxylic acid[1]. Solution: Chemoselective hydrogenation of halo-benzoic acids requires milder conditions to preserve the carbon-halogen bond. Utilize soluble Pt nanoparticle (SMNP) catalysts. By carefully tuning the stabilizer-to-metal ratio (e.g., Pt:PVP = 1:10), you can achieve complete conversion of the aromatic ring at 30 °C without cleaving the halogen[2].

Q4: Is there a way to perform this reduction without using highly pressurized, hazardous hydrogen gas?

A: Yes. Electrocatalytic Hydrogenation (ECH) is a highly efficient, green alternative. By using a bimetallic catalyst (such as PtRu supported on carbon paper or a 3D coral-shaped PtRu/Ni(OH)₂ electrode), you can utilize protons directly from an acidic aqueous electrolyte (e.g., 0.05 M H₂SO₄) instead of external H₂ gas[4][5]. The synergistic electronic interaction between Pt and Ru lowers the reaction energy barrier, achieving up to 99% conversion and 100% CCA selectivity at room temperature[4][5].

ECH_Workflow Cathode Cathode: PtRu/Ni(OH)2 Reaction ECH: BA + 6H+ + 6e- -> CCA Cathode->Reaction Active sites Electrolyte Electrolyte: 0.05 M H2SO4 Electrolyte->Reaction H+ supply Power Constant Current Source Power->Cathode e- transfer

Workflow of Electrocatalytic Hydrogenation (ECH) of benzoic acid without external hydrogen gas.

III. Quantitative Data Summary

The following table synthesizes the optimal conditions for various catalytic systems to help you select the right parameters for your specific laboratory constraints.

Catalyst SystemSolventTemp / PressureConversion (%)Selectivity to CCA (%)Key Mechanistic Advantage
5% Ru/C 1:1 1,4-Dioxane:Water220 °C / 6.89 MPa10086High H₂ solubility in binary solvent prevents CHM over-reduction[3].
Pd@CN Water85 °C / 1 bar100100N-doping boosts Pd electron density, enabling mild condition activation[1].
Soluble Pt NPs Water30 °C / 1 atm100>99PVP stabilization provides high turnover at room temperature[2].
PtRu/Ni(OH)₂ 0.05 M H₂SO₄25 °C / No H₂ Gas99.0100ECH utilizes in-situ protons; Ru modifies Pt electronic structure[5].

IV. Standardized Experimental Protocols

Protocol A: Mild-Condition Thermal Hydrogenation using Pd@CN

This protocol is designed for high chemoselectivity at low pressure[1].

  • Catalyst & Substrate Loading: Add 50 mg of Pd@CN catalyst and 0.5 mmol of the target benzoic acid derivative into a high-pressure reactor vessel.

  • Solvent Addition: Add 25 mL of deionized water. (Note: If your derivative is highly hydrophobic, consider a 1:1 water/1,4-dioxane mixture to ensure substrate solubility).

  • Reactor Purging (Critical for Safety & Yield): Seal the reactor and purge with H₂ gas three times. This displaces atmospheric oxygen, preventing catalyst poisoning and unwanted side-oxidations.

  • Reaction Execution: Pressurize the reactor to exactly 1 bar H₂ and heat to 85 °C. Maintain vigorous magnetic stirring for 24 hours to overcome gas-liquid-solid mass transfer limitations.

  • Product Isolation: Cool the reactor to room temperature and carefully vent residual H₂. Separate the heterogeneous Pd@CN catalyst via centrifugation (or vacuum filtration through a Celite pad). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the pure cyclohexanecarboxylic acid.

Protocol B: Electrocatalytic Hydrogenation (ECH) of Benzoic Acid

This protocol is designed for laboratories looking to eliminate pressurized H₂ gas[4][5].

  • Cell Preparation: Assemble an H-type electrochemical cell separated by a Nafion proton-exchange membrane to prevent product crossover and re-oxidation at the anode.

  • Electrolyte Setup: Fill both the cathodic and anodic chambers with 0.05 M H₂SO₄ aqueous electrolyte. Add the benzoic acid substrate (e.g., 20 mM concentration) exclusively to the cathodic chamber.

  • Electrode Deployment: Submerge the working electrode (3D coral-shaped PtRu/Ni(OH)₂ grown on Nickel Foam) into the cathodic chamber. Use a graphite rod as the counter electrode (anode) and an Ag/AgCl electrode as the reference.

  • Electrolysis: Connect to a potentiostat and apply a constant current density of 20 mA cm⁻² for 80 minutes at room temperature (approx. 25 °C).

  • Analysis: Extract the catholyte post-reaction. Analyze conversion rates and Faradaic Efficiency (FE) via High-Performance Liquid Chromatography (HPLC).

V. References

  • Shinde SB, Deshpande RM. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWa9U2_PO8lNfbaAUYvTJkkz6AfvMSAdRS1Nb2sf6AIVXZ0WunNBb08Ka-3LEbOMcusv_4C9VzPvesVTSVr9kA4sIP-uJgNFUzOI1PMArxLhTE1xq0IkNilNc4P5UJT-taSDe1iypq8zXvrlOFQzeL0ORzL_qC1NvA]

  • Xu X, Tang M, Li M, Li H, Wang Y. Hydrogenation of Benzoic Acid and Derivatives over Pd Nanoparticles Supported on N-Doped Carbon Derived from Glucosamine Hydrochloride. ACS Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqFtoiWrHWXQ1oGpyCp-3UORcZ4uJbdCG8WoqXoMqtDQsn9bUlJXJ8hSiiCDhvhfuKqwdiDaGIFIXHSIyyqSJCCL67Nfh4vh7YLm48vpOOrqVkzzn7-CuzP66yw_4JqO9IR5Zy9A==]

  • Electrocatalysis as an efficient alternative to thermal catalysis over PtRu bimetallic catalysts for hydrogenation of benzoic acid derivatives. Green Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwD7hI2pfBDHR7n0fviZORBpXxDAE0PLeUrUJtFxEdLv-VFEbxDQJdRPjBWv57BFhKafIn0BltqA-XjVafY8Vk3ryiqBY1uyMVdEJLGa5psRFdnvdTe1Q9yg3UIWx7x9MJorwtN52GCnMaHrbpBrUFUBmCta1OpoTp0aHp]

  • Coral-shaped PtRu/Ni(OH)₂ electrocatalyst promotes selective hydrogenation of benzoic acid. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfI6lPwwkIc1BO-8bS-PlYN8VEQJxek90nmtP9qFud0QR9Z20mArOw3nOiJVLgkFGz77LVevBL3k2raGwyFgJGk38r_9YpTHvjYdAp2NdKEa7bD38rpkBlRELIkU2rrF8ls8E8eNerBc3hiu5IAgfXoVoFWyUabq9b]

  • Understanding the roles of stabilizers and reductants in soluble Pt nanoparticle catalysts for highly efficient hydrogenation of benzoic acid under mild conditions. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvFTYwpdYqjY6MSycUmrtY47pcbnhcWbsGcLhKtaC0B3F24hJyW5QX8OCjj5Pc9XLY7AWvEA5tLCE9gKdUkvuBb2Mw76SqhVQSFyL6iRE5Rci6VydDX3TA4LyDJuwGVsN-JYyrSlpsYV1rRzcO]

Sources

Optimization

Identifying and removing impurities from crude 4-Propoxycyclohexanecarboxylic acid

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Propoxycyclohexanecarboxylic Acid. This guide is designed to provide in-depth troubleshooting assistance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Propoxycyclohexanecarboxylic Acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the identification and removal of impurities from this important chemical intermediate. As Senior Application Scientists, we have structured this resource to address the common challenges encountered during synthesis and purification, ensuring you can achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

Navigating the purification of a newly synthesized compound can be challenging. A low or broad melting point, unexpected spots on a TLC plate, or poor analytical data are common indicators of impurities. This section provides a systematic approach to diagnosing and solving these issues.

Initial Assessment and Decision Workflow

The first step is to assess the purity of your crude product and decide on an appropriate purification strategy. The following workflow provides a logical decision-making process.

PurificationWorkflow start Crude 4-Propoxycyclohexanecarboxylic Acid analysis Purity Analysis (TLC, Melting Point, HPLC) start->analysis decision Purity Acceptable? analysis->decision end_node Pure Product (Proceed to Application) decision->end_node Yes id_impurities Identify Impurity Type (NMR, LC-MS, GC-MS) decision->id_impurities No impurity_type What is the nature of the primary impurity? id_impurities->impurity_type neutral Neutral / Non-acidic (e.g., unreacted ester, alkyl halide) impurity_type->neutral acidic_polar Polar / Acidic (e.g., 4-hydroxy starting material) impurity_type->acidic_polar isomeric Isomeric (cis/trans isomers) impurity_type->isomeric extraction Acid-Base Extraction neutral->extraction recrystallization Recrystallization acidic_polar->recrystallization chromatography Column Chromatography isomeric->chromatography re_analysis Re-analyze Purity extraction->re_analysis recrystallization->re_analysis chromatography->re_analysis re_analysis->decision

Caption: A workflow diagram for troubleshooting the purification of 4-Propoxycyclohexanecarboxylic acid.

Problem: My crude product has a low, broad melting point (e.g., below 50°C with a range > 3°C).

Answer: A depressed and broad melting point is a classic sign of significant impurities.[1] The impurities disrupt the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. Your primary goal should be to remove bulk impurities using a cost-effective method.

  • Causality & Recommended Action: This issue is often caused by leftover neutral organic materials (like an ester precursor if your synthesis involved a hydrolysis step) or unreacted starting materials.[2][3][4][5] An Acid-Base Extraction is the most effective first-line technique to separate your desired carboxylic acid from non-acidic impurities.[1][6] The basic aqueous solution deprotonates the carboxylic acid, making it water-soluble, while neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer precipitates your purified product.

Problem: After an initial purification, my HPLC analysis still shows multiple peaks.

Answer: This indicates that your initial purification was either incomplete or that the impurities have similar properties to your target compound, making them difficult to separate with a single method.

  • Causality & Recommended Action:

    • Closely Related Acidic Impurities: If the impurities are also acidic (e.g., unreacted 4-hydroxycyclohexanecarboxylic acid), they may be carried through an acid-base extraction. In this case, Recrystallization is the preferred next step.[7][8] The subtle differences in solubility between your product and the impurity in a carefully chosen solvent system allow for selective crystallization.

    • Isomeric Impurities: Your synthesis may have produced a mixture of cis and trans isomers of 4-propoxycyclohexanecarboxylic acid.[9] These isomers often have very similar physical properties and can be difficult to separate by extraction or simple recrystallization. Column Chromatography on silica gel is the most powerful technique to resolve this issue.[10][11] The differential interaction of the isomers with the stationary phase allows for their separation.

Problem: My NMR spectrum looks clean, but the purity by HPLC is low.

Answer: This is a common scenario when an impurity is "NMR invisible" or its signals are obscured.

  • Causality & Recommended Action: The impurity could be an inorganic salt (e.g., K₂CO₃, NaBr) from the reaction workup, which would not show up in a standard ¹H NMR spectrum but can be detected by other methods. It could also be a residual high-boiling solvent. First, try washing your solid product thoroughly with cold deionized water to remove inorganic salts. If the purity remains low, the issue might be an organic impurity present at a low concentration that is difficult to spot in the NMR but easily detected by a more sensitive technique like HPLC.[12][13] In this case, a final polishing step via careful Recrystallization is warranted.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Propoxycyclohexanecarboxylic acid?

A1: The impurities are almost always related to the synthetic route. Assuming a Williamson ether synthesis followed by a potential hydrolysis step, the most common impurities are:

ImpurityPotential OriginIdentification Clue
4-Hydroxycyclohexanecarboxylic Acid Unreacted starting material for the etherification step.Polar spot on TLC; distinct O-H proton in NMR.
Ethyl/Methyl 4-Propoxycyclohexanecarboxylate Incomplete hydrolysis of an ester precursor.[14]Non-acidic; characteristic ethyl/methyl signals in ¹H NMR.
cis-4-Propoxycyclohexanecarboxylic Acid Isomer of the desired trans product (or vice-versa).[9]Very similar properties; may require chiral HPLC or high-field NMR to distinguish.
1-Bromopropane (or other alkylating agent) Excess reagent from the etherification step.Volatile; may be detected by GC-MS of the crude mixture.
Inorganic Salts (e.g., K₂CO₃, NaBr) Base and by-products from the Williamson ether synthesis.[15]Insoluble in many organic solvents; no signal in NMR.
Residual Solvents (e.g., DMF, Ethanol) Solvents used during the reaction or initial workup.Characteristic signals in ¹H NMR.

Q2: How do I choose the best analytical method to assess the purity of my product?

A2: A multi-pronged approach is best. No single technique tells the whole story.

TechniqueInformation ProvidedPrimary Use & Rationale
Melting Point Purity indication (range and depression).A quick, inexpensive first check. A sharp melting point close to the literature value is a good sign of high purity.
TLC Number of components; relative polarity.Rapidly assess reaction completion and the complexity of the crude mixture before choosing a purification method.
HPLC-UV/DAD Quantitative purity; detection of non-volatile impurities.[13][16]The gold standard for purity determination. It can separate closely related impurities and provide an accurate percentage purity.[17]
¹H / ¹³C NMR Structural confirmation; identification of organic impurities (>1%).Confirms the structure of your desired product and can identify and quantify significant organic impurities.
GC-MS Detection of volatile impurities.[18]Best for identifying residual solvents or volatile reagents. The carboxylic acid may require derivatization to an ester for better analysis.[12]

Q3: Can you provide a reliable protocol for recrystallizing my compound?

A3: Absolutely. Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities at different temperatures.[7][8][19]

Protocol: Recrystallization of 4-Propoxycyclohexanecarboxylic Acid
  • Solvent Selection: The key to success is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound well when hot but poorly when cold. A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not) is often effective.

    • Screening: Test small amounts of your crude product with solvents like heptane, ethyl acetate, acetone, ethanol/water, or ethyl acetate/heptane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[19]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when it is highly impure.[8]

  • Initial Steps:

    • Add More Solvent: Your solution might be too concentrated. Add more hot solvent to the oil, re-heat to get a clear solution, and try cooling again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections can provide nucleation sites for crystal growth.[7]

    • Seed Crystals: If you have a tiny amount of pure solid from a previous batch, add a single seed crystal to the cooled solution to initiate crystallization.

  • If Oiling Persists: This indicates a high level of impurity. Do not try to crystallize further. Instead, remove the solvent and purify the crude oil using Acid-Base Extraction to remove neutral impurities or Column Chromatography for more complex mixtures.

Purification Protocols in Detail

Protocol: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

ExtractionWorkflow start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base 2. Add Aqueous Base (e.g., 1M NaHCO₃) to Separatory Funnel & Shake start->add_base separate 3. Separate Layers add_base->separate organic_layer Organic Layer: Neutral/Basic Impurities (Discard or Analyze) separate->organic_layer aqueous_layer Aqueous Layer: Sodium 4-Propoxycyclohexanecarboxylate separate->aqueous_layer wash 4. Wash Aqueous Layer with Fresh Organic Solvent aqueous_layer->wash acidify 5. Acidify Aqueous Layer (e.g., with 1M HCl) until pH ~2 wash->acidify precipitate 6. Collect Precipitated Solid by Vacuum Filtration acidify->precipitate final_steps 7. Wash with Cold Water & Dry precipitate->final_steps

Sources

Troubleshooting

Enhancing the stability of 4-Propoxycyclohexanecarboxylic acid in formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-Propoxycyclohexanecarboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with 4-Propoxycyclohexanecarboxylic acid . This compound presents a trifecta of formulation challenges due to its structural features: a reactive carboxylic acid moiety, an oxidation-prone aliphatic ether linkage (propoxy group), and a dynamic alicyclic ring capable of stereochemical shifts.

This guide bridges the gap between theoretical organic chemistry and applied formulation science, providing self-validating protocols and mechanistic troubleshooting to ensure the stability of your drug product.

Part 1: Troubleshooting & FAQs

Q1: Why is the assay of 4-Propoxycyclohexanecarboxylic acid rapidly declining when formulated with polyethylene glycol (PEG) or polyol excipients?

The Causality: You are observing excipient-induced esterification. The terminal hydroxyl groups of PEGs, glycerol, or sorbitol act as nucleophiles, undergoing a condensation reaction with the electrophilic carbonyl carbon of your active pharmaceutical ingredient (API)[1]. This is a reversible, second-order kinetic reaction. The rate of esterification is highly dependent on the mobility of the excipient and the microenvironmental pH. The Solution:

  • Steric & Viscosity Hindrance: Switch from low-molecular-weight PEGs (e.g., PEG 400) to higher-molecular-weight variants (e.g., PEG 1000 or PEG 4000). The increased viscosity and steric bulk reduce the collision frequency between the hydroxyl and carboxylate groups, decreasing the esterification rate by up to a factor of 10[1].

  • pH Modulation: Adjust the microenvironmental pH to ensure the carboxylic acid is fully deprotonated (ionized to its carboxylate salt). The negatively charged carboxylate anion is significantly less electrophilic, effectively halting nucleophilic attack by excipient hydroxyls.

Q2: During long-term stability testing, we are detecting a secondary chromatographic peak and a shift in the API's melting point. What is causing this?

The Causality: Your formulation is experiencing stereochemical drift via cis-trans isomerization. 4-Propoxycyclohexanecarboxylic acid exists as geometric isomers. The trans-isomer—where both the propoxy and carboxylic acid groups occupy equatorial positions—is thermodynamically favored due to minimized 1,3-diaxial steric repulsion[2]. If your formulation is exposed to basic conditions (e.g., aggressive pH adjustment) or high thermal stress, the alpha-carbon undergoes enolization. Upon reprotonation, the system naturally drifts toward its thermodynamic sink, typically resulting in an equilibrium mixture of approximately 85:15 (trans:cis)[3]. The Solution:

  • Avoid Strong Bases: If salt formation is required, avoid prolonged exposure to strong aqueous bases (like NaOH) at elevated temperatures during compounding.

  • Thermal Control: Process the formulation using low-shear, temperature-controlled environments to prevent the activation energy required for ring-flipping and enolization from being reached[2].

Q3: We are observing an increase in reactive oxygen species (ROS) and chain cleavage degradants in our lipid-based formulations. How do we prevent this?

The Causality: The propoxy group is an aliphatic ether, making it highly susceptible to auto-oxidation. The protons on the alpha-carbon adjacent to the ether oxygen are labile. In the presence of molecular oxygen, heat, or light, these protons are abstracted, initiating a free-radical chain reaction that forms unstable hydroperoxides. These peroxides eventually cleave into smaller organic acids and aldehydes, which can further degrade the API or cross-link excipients[4]. Trace transition metals (Cu²⁺, Fe³⁺) act as potent catalysts for this radical initiation. The Solution: Implement a synergistic antioxidant system. Use a chain-breaking antioxidant like Butylated hydroxytoluene (BHT) at 0.01-0.1% w/w to quench free radicals, combined with a chelating agent like EDTA to sequester catalytic trace metals. Additionally, manufacture and seal the formulation under an inert nitrogen blanket to displace dissolved oxygen.

Part 2: Mechanistic Visualizations

FormulationDegradation API 4-Propoxycyclohexanecarboxylic Acid Esterification Esterification (Loss of API) API->Esterification AutoOx Ether Auto-Oxidation API->AutoOx Isomerization Cis-Trans Isomerization API->Isomerization Excipients PEG / Polyol Excipients Excipients->Esterification Oxygen O2 & Trace Metals (Cu2+, Fe3+) Oxygen->AutoOx Peroxides Hydroperoxides & Cleavage AutoOx->Peroxides Base Basic pH / High Heat Base->Isomerization

Fig 1. Primary degradation pathways of 4-Propoxycyclohexanecarboxylic acid in formulations.

Isomerization Cis Cis-Isomer (Axial/Equatorial) Enolate Enolate Intermediate (Alpha-Carbon) Cis->Enolate Base / Heat Trans Trans-Isomer (Equatorial/Equatorial) Enolate->Trans Reprotonation Trans->Enolate Reversible

Fig 2. Base-catalyzed cis-trans epimerization favoring the stable trans-isomer.

Part 3: Quantitative Data Summary

The following table synthesizes the critical kinetic and thermodynamic parameters governing the stability of 4-Propoxycyclohexanecarboxylic acid under various formulation stresses.

Degradation PathwayStress ConditionKey Metric / ParameterFormulation Implication
Esterification PEG 400 at 80°CHigh Reaction Rate ( k )Rapid loss of API; shelf-life <30 hours at 25°C[1].
Esterification PEG 1000 at 80°C 10× decrease in k vs PEG 400Higher MW PEGs significantly improve stability[1].
Isomerization Base Catalysis / Heat ∼85:15 (Trans:Cis) EquilibriumFormulation will drift to 85% trans-isomer if activation energy is met[3].
Auto-Oxidation O₂ + Trace MetalsPeroxide Value (PV) >10 mEq O₂/kgIndicates active propagation phase; requires BHT/EDTA intervention.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to isolate the variable of interest, ensuring that degradation is accurately attributed to the specific mechanism being tested.

Protocol A: Excipient Compatibility & Esterification Screening

Purpose: To quantify the rate of esterification between the carboxylic acid moiety and hydroxyl-containing excipients.

  • Sample Preparation: Prepare a binary mixture of 4-Propoxycyclohexanecarboxylic acid and the target excipient (e.g., PEG 400) at a 1:10 molar ratio.

  • Control Preparation (Self-Validation): Prepare a control sample of the API in a non-reactive, non-aqueous solvent (e.g., acetonitrile) to rule out thermal degradation independent of the excipient.

  • Stress Conditions: Aliquot the mixtures into sealed amber glass vials. Incubate at 40°C, 50°C, and 60°C in a stability chamber for 14 days.

  • Sampling: Withdraw samples at Day 0, 3, 7, and 14. Quench the reaction immediately by diluting 1:100 in a cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the API peak and the emergence of the higher-molecular-weight ester conjugate peak (detectable via MS)[1].

Protocol B: Iodometric Determination of Peroxide Value (PV)

Purpose: To monitor the auto-oxidation of the propoxy ether linkage by quantifying hydroperoxide formation.

  • Reagent Blanking (Self-Validation): Perform a blank titration using only the solvent mixture (Acetic acid/Chloroform) and Potassium Iodide (KI) to establish a baseline and ensure reagents are not auto-oxidized.

  • Sample Dissolution: Accurately weigh 5.0 g of the formulated product into a 250 mL Erlenmeyer flask. Dissolve in 30 mL of a 3:2 mixture of glacial acetic acid and chloroform.

  • Reaction: Add 0.5 mL of saturated KI solution. Shake vigorously for exactly 1 minute, then add 30 mL of distilled water to stop the reaction. (Hydroperoxides in the sample will oxidize iodide to iodine).

  • Titration: Titrate the liberated iodine with 0.01 N Sodium Thiosulfate ( Na2​S2​O3​ ) under continuous agitation until the yellow iodine color almost disappears.

  • Indicator Addition: Add 0.5 mL of starch indicator solution (solution turns blue/black). Continue titrating dropwise until the blue color completely disappears.

  • Calculation: Calculate PV (mEq O₂/kg) = ((V−B)×N×1000)/W , where V is the volume of titrant for the sample, B is the volume for the blank, N is the normality of the titrant, and W is the sample weight.

References

  • Schou-Pedersen, A., Hansen, S., Moesgaard, B., & Østergaard, J. (2014). "Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications." PubMed (nih.gov). URL: [Link]

  • "EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids." Google Patents.
  • "Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation." d-nb.info. URL: [Link]

  • "Peroxides and Peroxide-Forming Compounds - Environmental Health and Safety." Florida State University (fsu.edu). URL: [Link]

  • Lee, et al. (2021). "Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity." ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Epimerization of 4-Substituted Cyclohexanecarboxylic Acids

Overview Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for the epimerization of 4-substituted cyclohexanecarboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for the epimerization of 4-substituted cyclohexanecarboxylic acids. These transformations are critical in the synthesis of active pharmaceutical ingredients (APIs) such as tranexamic acid (antifibrinolytic) and nateglinide (antidiabetic), where the 1,4-trans (diequatorial) stereochemistry is strictly required for biological activity.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedures—focusing heavily on the causality of experimental choices so you can adapt these principles to your specific substrates.

Mechanistic Pathway & Decision Matrix

The stereochemical inversion at the alpha-carbon of a cyclohexane ring relies on the formation of a planar enolate intermediate, followed by thermodynamic protonation. Because the 1,4-trans isomer places both substituents in the equatorial position, it is thermodynamically favored over the cis isomer (axial-equatorial) by approximately 1.0–1.5 kcal/mol, depending on the substituent's A-value.

EpimerizationWorkflow Start 4-Substituted Cyclohexane (cis/trans mixture) Substrate Substrate Type? Start->Substrate FreeAcid Free Carboxylic Acid Substrate->FreeAcid Acid Ester Ester Derivative Substrate->Ester Ester KOHTemp KOH Melt / High Temp (140-200°C) FreeAcid->KOHTemp Alkoxide NaOMe / MeOH Reflux (25-50°C) Ester->Alkoxide Enolate Planar Enolate Intermediate (Loss of α-Stereocenter) KOHTemp->Enolate Alkoxide->Enolate Protonation Thermodynamic Protonation (Equatorial Attack) Enolate->Protonation TransProduct Trans-Isomer Enrichment (>98% Purity via Crystallization) Protonation->TransProduct

Caption: Decision matrix and mechanistic workflow for the epimerization of 1,4-cyclohexane derivatives.

Validated Experimental Protocols

Protocol A: Base-Mediated Thermodynamic Epimerization of Free Carboxylic Acids [1, 2]

Applicability: 4-isopropyl-cyclohexanecarboxylic acid, 4-aminomethylcyclohexanecarboxylic acid. Causality & Design: Deprotonating a carboxylate anion to form a dianion (enolate) requires a massive activation energy. Standard refluxing in water or low-boiling alcohols is insufficient. The system must be heated to 140–200 °C in a high-boiling solvent or as a melt. Potassium hydroxide (KOH) is specifically chosen over NaOH because the resulting potassium trans-carboxylate salts exhibit distinct, highly insoluble profiles in non-polar solvents. This aids in in-situ crystallization, driving the equilibrium beyond the standard 85:15 thermodynamic ratio to >98% via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: In a pressure-rated reactor or high-boiling setup, dissolve the cis/trans mixture of the 4-substituted cyclohexanecarboxylic acid (1.0 eq) in a high-boiling hydrocarbon solvent (e.g., Shellsol 71 or mineral oil).

  • Base Addition: Add 96% Potassium Hydroxide (KOH) (2.0 to 3.0 equivalents). Self-Validation Check: The excess base is required to ensure complete formation of the potassium carboxylate and provide the highly basic environment needed for alpha-deprotonation.

  • Thermal Activation: Heat the reaction mixture to 140–150 °C. Maintain this temperature for 3.5 to 5 hours. Critical Parameter: Do not use solvents with boiling points below 130 °C (like water or toluene), as the reaction will fail to overcome the enolization energy barrier.

  • Equilibration & Precipitation: As the mixture equilibrates, the highly pure potassium salt of the trans isomer selectively precipitates out of the non-polar solvent.

  • Workup: Cool to room temperature. Filter the precipitated crystals, wash with cold water, and acidify with dilute HCl to pH 2 to liberate the free trans-carboxylic acid. Extract with ethyl acetate, dry over MgSO4, and concentrate.

Protocol B: Early-Stage Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate [3]

Applicability: Scalable synthesis of Tranexamic Acid (TXA) intermediates. Causality & Design: Esters have significantly more acidic alpha-protons than free carboxylates. Therefore, epimerization can be achieved under much milder conditions (25–30 °C) using an alkoxide base. By performing the isomerization early in the synthetic sequence on the diester, harsh conditions in the final API steps are entirely avoided.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with a cis-predominant (e.g., 7:3) mixture of dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq) and anhydrous methanol (2.4 volumes).

  • Enolization: Add Sodium Methoxide (NaOMe) (0.15 to 0.5 eq, 25% solution in MeOH). Self-Validation Check: The alkoxide must match the ester alkyl group to prevent the formation of mixed esters via transesterification.

  • Equilibration: Stir the mixture at 25–30 °C for 4–6 hours. The enolate forms transiently, and thermodynamic protonation favors the diequatorial trans isomer.

  • Crystallization-Driven Shift: Cool the mixture to 0–5 °C. The trans-diester has significantly lower solubility in methanol than the cis-diester and selectively crystallizes, driving the solution equilibrium toward the trans form.

  • Isolation: Filter the solid, wash with minimal cold methanol, and dry under vacuum. Typical yield is ~70% with >99.5% trans purity. The mother liquor (enriched in cis) can be recycled for subsequent epimerization batches.

Quantitative Data: Thermodynamic Ratios & Conditions

The following table summarizes the expected thermodynamic outcomes based on the epimerization method and substrate.

SubstrateMethod / ReagentsTemperatureInitial Ratio (cis:trans)Final Ratio (cis:trans)Isolated Trans Purity
4-Isopropyl-cyclohexanecarboxylic acidKOH, Shellsol 71140–150 °C73 : 27Equilibrium Shift> 98.5%
4-Isopropyl-cyclohexanecarboxylic acidNaOH, Water (High Pressure)200 °C75 : 2515 : 85~ 85.0%
Dimethyl 1,4-cyclohexanedicarboxylateNaOMe, Methanol25–30 °C70 : 30Equilibrium Shift> 99.5%
4-Aminomethylcyclohexanecarboxylic acidBa(OH)2, Water200–250 °CMixed20 : 80~ 80.0%

Troubleshooting Guide

Q: My free acid epimerization using KOH is stalling at a 60:40 trans:cis ratio. What went wrong? A: The reaction temperature is likely too low, or water is present in the system. The epimerization of a free carboxylic acid requires the formation of a dianion intermediate. If you are using a solvent that boils below 130 °C (e.g., water, toluene), the thermal energy is insufficient. Ensure you are using a high-boiling solvent (like mineral oil or Shellsol) and heating to at least 140 °C [1].

Q: During the alkoxide-mediated ester isomerization, I am observing significant yield loss and the formation of polar impurities. How can I fix this? A: This is a classic symptom of ester saponification (hydrolysis) competing with epimerization. It occurs when moisture is present in the methanol or the NaOMe reagent. Ensure strictly anhydrous conditions (Karl Fischer titration of MeOH < 0.05% water). Additionally, keep the reaction temperature at or below 30 °C; higher temperatures exacerbate side reactions without significantly improving the thermodynamic trans ratio [3].

Q: I achieved the 85:15 thermodynamic equilibrium, but I cannot isolate the pure trans isomer. The solid remains a mixture. A: Thermodynamic equilibration alone rarely yields >95% purity. You must couple the epimerization with a crystallization-driven equilibrium (crystallization-induced diastereomer transformation). For esters, reduce the solvent volume (e.g., to 2.4 vols of MeOH) and cool to 0 °C to force the trans isomer to precipitate [3]. For free acids, converting the mixture to a potassium salt in a non-polar solvent drastically reduces the solubility of the trans salt, allowing it to precipitate selectively [2].

Frequently Asked Questions (FAQs)

Q: Why is the 1,4-trans isomer thermodynamically preferred over the cis isomer? A: In a 1,4-disubstituted cyclohexane ring, the trans isomer allows both substituents to occupy the equatorial positions (diequatorial conformation). This minimizes 1,3-diaxial steric interactions. The cis isomer forces one substituent into an axial position, which is energetically penalized (quantified by the substituent's A-value). For bulky groups like isopropyl or ester moieties, this energy difference heavily favors the trans geometry.

Q: Can I use strong kinetic bases like LDA at low temperatures to achieve epimerization? A: Using LDA at -78 °C will quantitatively form the kinetic enolate. However, protonation of this enolate is typically governed by stereoelectronic factors (axial protonation), which often favors the formation of the axial substituent (the cis 1,4-isomer). Therefore, kinetic conditions are generally counterproductive when the trans (diequatorial) isomer is desired. Thermodynamic conditions (reversible enolization) are required to funnel the mixture into the lowest-energy trans state.

Q: Why do some tranexamic acid syntheses use high-pressure hydrogen and high temperatures instead of base epimerization? A: Historically, tranexamic acid was synthesized by the catalytic hydrogenation of p-aminomethylbenzoic acid. Hydrogenation over Pt or Ru catalysts typically yields a cis-heavy mixture due to syn-addition of hydrogen. To correct this, extreme thermal conditions (200–250 °C) under high pressure were used to force thermodynamic equilibration [4]. Modern, scalable routes bypass this by performing the isomerization on the diester intermediate at room temperature before the amine functionality is introduced [3].

References

  • Inagaki, T., & Mizutani, A. (1998). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (U.S. Patent No. 5,831,118A). U.S. Patent and Trademark Office.
  • Inagaki, T., & Mizutani, A. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (European Patent No. EP0814073B1). European Patent Office.
  • Patil, P., Kulkarni, K. G., Jadhav, S., More, Y., Khaladkar, T., Roychowdhury, A., Gurjar, M. K., & Patil, S. R. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 1–10. Available at: [Link]

  • Kureha Kagaku Kogyo Kabushiki Kaisha. (1977). Process for preparing trans-4-amino-methylcyclohexane-1-carboxylic acid (U.S. Patent No. 4,048,222A). U.S. Patent and Trademark Office.
Troubleshooting

Module 1: Classical Diastereomeric Salt Formation

Welcome to the Technical Support Center for chiral resolution. The separation of chiral carboxylic acid enantiomers is a critical bottleneck in pharmaceutical development and fine chemical synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral resolution. The separation of chiral carboxylic acid enantiomers is a critical bottleneck in pharmaceutical development and fine chemical synthesis. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the three primary resolution modalities: Classical Diastereomeric Salt Formation, Chiral Chromatography, and Enzymatic Kinetic Resolution.

Mechanistic Causality: Diastereomeric salt formation leverages the acid-base reaction between a racemic carboxylic acid and an enantiopure chiral resolving agent (e.g., (+)-trans-3-Methylcyclohexanamine or (1R,2R)-1,2-diaminocyclohexane)[1][2]. Because enantiomers possess identical physical properties in an achiral environment, they cannot be separated by standard crystallization. However, forming a salt with a chiral amine converts the enantiomeric pair into a pair of diastereomers: [(+)-Acid, (+)-Amine] and[(-)-Acid, (+)-Amine][1]. These diastereomers exhibit distinct three-dimensional lattices and lattice energies, resulting in differential solubilities that allow for fractional crystallization[1][3].

SaltResolution Racemate Racemic Carboxylic Acid (±)-Acid SaltMix Diastereomeric Salts [(+)-Acid,(+)-Amine] + [(-)-Acid,(+)-Amine] Racemate->SaltMix Add ChiralBase Chiral Resolving Agent (+)-Amine ChiralBase->SaltMix Add Cryst Fractional Crystallization (Solvent Selection) SaltMix->Cryst Cool/Seed Crystals Less Soluble Salt [(+)-Acid,(+)-Amine] Cryst->Crystals Filter MotherLiquor Mother Liquor [(-)-Acid,(+)-Amine] Cryst->MotherLiquor Filtrate Acidify1 Acidification (e.g., HCl) Crystals->Acidify1 Acidify2 Acidification (e.g., HCl) MotherLiquor->Acidify2 Enantiomer1 Enantiopure (+)-Acid Acidify1->Enantiomer1 Enantiomer2 Enantiopure (-)-Acid Acidify2->Enantiomer2

Workflow of diastereomeric salt formation, fractional crystallization, and acid liberation.

Standard Protocol: Salt Formation & Acid Liberation Self-Validating System: This protocol relies on stoichiometric control and pH-driven partitioning to ensure high recovery and purity.

  • Dissolution: Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal volume of a hot solvent (e.g., ethanol or ethyl acetate)[1][4].

  • Salt Formation: Dissolve 0.5 to 1.0 equivalent of the chiral amine resolving agent in the same solvent. Slowly add this to the acid solution under constant stirring[1]. Note: Using 0.5 equivalents of the chiral amine alongside 0.5 equivalents of an achiral base (the Pope-Peachy method) can amplify solubility differences and reduce costs[5].

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals via vacuum filtration and wash with cold solvent to remove adhering mother liquor[1].

  • Liberation: Suspend the isolated salt in water. Add an excess of a strong acid (e.g., 2 M HCl) until the pH is strictly acidic (pH < 2)[1]. The chiral amine becomes protonated and water-soluble, while the enantioenriched carboxylic acid precipitates or can be extracted into an organic layer (e.g., diethyl ether).

Troubleshooting & FAQs:

  • Q: My diastereomeric salt solution is oiling out instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it supersaturates the solvent. Solution: First, try inducing nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal[1]. If oiling persists, switch to a solvent with a higher boiling point or alter the solvent polarity (e.g., moving from pure ethanol to an ethanol/water or ethyl acetate/hexane mixture) to force the supersaturation curve below the melting point of the salt.

  • Q: The enantiomeric excess (ee) of my liberated acid is low (<70%). How can I improve it? A: A low ee indicates co-precipitation of the more soluble diastereomer. Solution: Perform a recrystallization of the isolated diastereomeric salt before the liberation step. Additionally, verify your stoichiometry; using exactly 0.5 equivalents of the chiral resolving agent forces the less soluble salt to crystallize preferentially, leaving the undesired enantiomer entirely in the mother liquor[5].

Module 2: Chiral Chromatography (HPLC/SFC)

Mechanistic Causality: Direct enantiomeric separation of carboxylic acids via High-Performance Liquid Chromatography (HPLC) relies on Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as amylose tris(3-chlorophenylcarbamate) (Chiralpak ID) or cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), provide chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric inclusion within their helical structures[6][7]. Because free carboxylic acids are highly polar, they often exhibit severe peak tailing due to non-specific interactions with the silica backbone. Adding a mobile phase modifier (like Trifluoroacetic Acid, TFA) suppresses the ionization of the carboxylic acid, ensuring sharp peaks and reliable resolution[6].

Data Presentation: CSP Selection Guide for Carboxylic Acids

Chiral Stationary PhaseSelector TypeRecommended Mobile PhaseModifier RequiredExpected Performance & Rationale
Chiralpak ID Amylose tris(3-chlorophenylcarbamate)n-Hexane / 2-Propanol (90:10)0.1% TFAHigh probability of success; halogenated phenyl groups enhance dipole interactions[6].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (85:15)0.1% TFAExcellent for derivatized acids (e.g., thiazolidine-2-carboxylic acid derivatives)[7].
Chiralcel OJ Cellulose tris(4-methylbenzoate)100% Methanol or Ethanol0.1% TFA / Acetic AcidStrong performance in polar organic modes; highly sensitive to temperature changes[8].

Troubleshooting & FAQs:

  • Q: I am observing poor resolution (Rs < 1.5) and severe peak tailing for my free carboxylic acid. What should I adjust? A: Peak tailing for acidic compounds is almost always caused by secondary interactions with residual silanols on the CSP. Solution: Ensure your mobile phase contains an acidic modifier. Adding 0.1% Trifluoroacetic Acid (TFA) or glacial acetic acid to the organic modifier (e.g., 2-Propanol) before mixing will protonate the silanols and the carboxylic acid, drastically improving peak shape[6][9]. If resolution remains poor, consider pre-column derivatization to a methyl or ethyl ester, which eliminates the free proton and often yields superior chromatographic behavior[6].

  • Q: Can changing the column temperature affect which enantiomer elutes first? A: Yes. The enantiomeric separation process is thermodynamically driven (often enthalpy-controlled)[7][9]. Studies have shown that for certain chiral carboxylic acid derivatives (e.g., carprofen, naproxen), altering the column temperature or the mobile phase composition can induce a reversal in the enantiomer elution order[8]. If you need the minor enantiomer to elute first to avoid peak tailing overlap, optimizing the temperature is a highly viable strategy.

Module 3: Enzymatic Kinetic Resolution

Mechanistic Causality: Enzymatic kinetic resolution (EKR) utilizes the strict stereoselectivity of biocatalysts, primarily lipases like Candida antarctica lipase B (CAL-B or Novozym 435), to discriminate between enantiomers[10][11]. In a hydrolytic kinetic resolution, the lipase preferentially hydrolyzes one enantiomer of a racemic ester into the corresponding chiral carboxylic acid, leaving the other enantiomer intact as an ester[11]. The discrimination is governed by the spatial arrangement of the enzyme's active site, which structurally accommodates the fast-reacting enantiomer while sterically hindering the slow-reacting one.

EnzymaticResolution RacemicEster Racemic Ester (R/S)-Ester Reaction Enzymatic Hydrolysis (Aqueous Buffer/Co-solvent) RacemicEster->Reaction Lipase Lipase Biocatalyst (e.g., CAL-B) Lipase->Reaction Catalyzes FastReact Fast Reacting Enantiomer Reaction->FastReact k_fast SlowReact Slow Reacting Enantiomer Reaction->SlowReact k_slow ChiralAcid Enantiopure Acid (e.g., (R)-Acid) FastReact->ChiralAcid UnreactedEster Unreacted Ester (e.g., (S)-Ester) SlowReact->UnreactedEster Separation Chromatographic/Extraction Separation ChiralAcid->Separation UnreactedEster->Separation

Lipase-catalyzed kinetic resolution pathway separating a racemic ester into a chiral acid and ester.

Standard Protocol: Lipase-Catalyzed Hydrolysis Self-Validating System: This protocol uses TLC and chiral HPLC to monitor the conversion strictly up to 50%, ensuring maximum enantiomeric excess.

  • Preparation: Dissolve the racemic ester of the carboxylic acid in a mixture of phosphate buffer (pH 7.0) and a co-solvent (e.g., 5% acetone or acetonitrile) to aid solubility[11].

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase) to the reaction mixture[11][12].

  • Incubation: Incubate the reaction at an optimized temperature (typically 25–40 °C) under constant orbital shaking (e.g., 200 rpm)[11][13].

  • Monitoring: Monitor the reaction strictly via chiral HPLC. Stop the reaction when conversion reaches exactly 50% to maximize the Enantiomeric Ratio (E-value).

  • Separation: Filter out the immobilized enzyme (which can be washed and reused). Separate the newly formed enantioenriched carboxylic acid from the unreacted ester via acid-base liquid-liquid extraction.

Troubleshooting & FAQs:

  • Q: The enantioselectivity (E-value) of my lipase reaction is too low. How do I optimize it? A: Low E-values indicate poor chiral recognition by the enzyme active site. Solution: First, screen different lipases. While CAL-B is versatile, Pseudomonas fluorescens or Pseudomonas cepacia lipases often show superior selectivity for specific sterically hindered substrates[11]. Second, optimize the solvent. Lipases maintain their active conformation best in hydrophobic solvents (e.g., cyclohexane or heptane)[10][13]. Finally, lower the temperature; while 40 °C increases the rate, lowering it to 25 °C often tightens the active site flexibility, increasing the E-value[11][13].

  • Q: I am trying an esterification using a free carboxylic acid as the acyl donor, but the reaction rate is extremely slow. Why? A: Free carboxylic acids can sometimes form unreactive salts with amines or disrupt the micro-aqueous layer essential for lipase activity, preventing the formation of the acyl-enzyme intermediate[10]. Solution: Convert your carboxylic acid into an activated ester (e.g., a vinyl ester or ethyl ester) before the enzymatic reaction. Vinyl esters are particularly effective because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, rendering the acylation step irreversible and driving the reaction forward[13].

References

  • ChemRxiv. "Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients". Available at:[Link]

  • National Institute of Informatics (NII). "Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation". Available at:[Link]

  • University of Delaware. "Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen". Available at: [Link]

  • ACS Publications. "Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C". Available at: [Link]

  • ResearchGate. "HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns". Available at:[Link]

  • ResearchGate. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols". Available at: [Link]

  • NIH / PMC. "Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification". Available at: [Link]

  • NIH / PMC. "Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers". Available at: [Link]

  • AKJournals. "HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization". Available at: [Link]

  • NIH / PMC. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 4-Propoxycyclohexanecarboxylic Acid Isomers: A Comprehensive Analytical Guide

In drug development and materials science, the precise stereochemical assignment of 1,4-disubstituted cyclohexanes is critical. The spatial projection of pharmacophores—dictated by the cis or trans relationship of substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, the precise stereochemical assignment of 1,4-disubstituted cyclohexanes is critical. The spatial projection of pharmacophores—dictated by the cis or trans relationship of substituents—directly impacts receptor binding affinity and physicochemical properties.

This guide provides an objective, data-driven framework for distinguishing the cis and trans isomers of 4-propoxycyclohexanecarboxylic acid using spectroscopic techniques. By grounding experimental protocols in conformational thermodynamics, we establish a self-validating analytical system that eliminates assignment ambiguity.

Conformational Thermodynamics: The Causality of Spectra

To interpret the spectroscopic data accurately, one must first understand the conformational equilibrium of the cyclohexane ring. The preferred conformation is governed by the steric bulk of the substituents, quantified by their A-values (the free energy difference between the equatorial and axial positions).

  • Carboxylic Acid (-COOH): A-value ≈ 1.4 kcal/mol

  • Propoxy Group (-OPr): A-value ≈ 0.6 kcal/mol

Because the -COOH group is significantly more sterically demanding, it strongly dictates the ring's preferred geometry to minimize 1,3-diaxial interactions[1].

  • Trans Isomer: The substituents are on opposite faces of the ring. The molecule avoids steric strain by adopting a diequatorial (e,e) conformation. Both the -COOH and -OPr groups sit in equatorial positions.

  • Cis Isomer: The substituents are on the same face, forcing an axial-equatorial (a,e) relationship. Due to the A-value differential, the conformer with an equatorial -COOH and an axial -OPr is thermodynamically favored by approximately 0.8 kcal/mol.

Crucial Analytical Insight: A common pitfall among novice analysts is attempting to differentiate these isomers by observing the C1 proton (H1) adjacent to the carboxylic acid. Because the -COOH group is equatorial in both the trans (e,e) and the dominant cis (a,e) conformations, H1 is axial in both isomers [2]. Therefore, the analytical focus must strictly be placed on the C4 proton (H4) adjacent to the propoxy group.

Spectroscopic Comparison: NMR Modalities

Proton (¹H) NMR: The Karplus Relationship

The primary method for differentiating these isomers is the analysis of vicinal proton-proton coupling constants (³J_HH). The magnitude of this scalar coupling is geometrically dependent on the dihedral angle between the protons, mathematically described by the[3].

  • Trans Isomer (H4 is Axial): An axial proton has a ~180° dihedral angle with adjacent axial protons (H3ax, H5ax) and a ~60° angle with adjacent equatorial protons (H3eq, H5eq). This results in two large couplings (8–12 Hz) and two small couplings (2–5 Hz). The H4 signal will appear as a distinct triplet of triplets (tt) [3].

  • Cis Isomer (H4 is Equatorial): An equatorial proton only has ~60° dihedral angles with all adjacent protons (both axial and equatorial). Consequently, all ³J_HH values are small (2–5 Hz). The H4 signal will collapse into a narrow multiplet (m) or broad singlet[2].

Carbon (¹³C) NMR: The γ -Gauche Effect

While ¹H NMR provides definitive proof, ¹³C NMR serves as an excellent orthogonal validation tool due to the γ -gauche effect . Axial substituents sterically compress the electron clouds of carbons in the γ -position (C2 and C6 relative to C4), increasing local shielding.

  • In the trans isomer (diequatorial), C2 and C6 lack this compression and appear further downfield.

  • In the cis isomer, the axial -OPr group shields C2 and C6, shifting their resonances upfield by roughly 2–4 ppm compared to the trans isomer.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the assignment, the following protocol employs a self-validating 1D/2D NMR workflow. Relying solely on 1D ¹H NMR can lead to misassignment if the H4 multiplet is buried under overlapping ring proton signals.

Workflow Start Isomeric Mixture 4-Propoxycyclohexanecarboxylic acid Prep Sample Preparation (CDCl3, 298K, TMS internal std) Start->Prep NMR 1H & 2D COSY NMR (400-600 MHz) Prep->NMR Validate COSY Validation Trace spin system to H4 NMR->Validate Extract Extract H4 Signal (~3.2-3.5 ppm) Validate->Extract Analyze Analyze Vicinal Coupling (³J_HH) Extract->Analyze Trans Large ³J (8-12 Hz) H4 is Axial TRANS ISOMER (e,e) Analyze->Trans Ax-Ax coupling Cis Small ³J (2-5 Hz) H4 is Equatorial CIS ISOMER (a,e) Analyze->Cis Eq-Ax/Eq-Eq coupling

Workflow for the NMR-based spectroscopic differentiation of cis/trans isomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the purified isomer (or mixture) in 0.6 mL of dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum at 298K on a 400 MHz (or higher) spectrometer. Ensure sufficient digital resolution (e.g., 64k data points) to accurately measure coupling constants down to 0.5 Hz.

  • 2D COSY Acquisition (The Validation Step): Acquire a standard gradient-selected COSY spectrum.

    • Causality: The propoxy chain (-O-CH₂-CH₂-CH₃) provides an isolated, unambiguous spin system. Trace the cross-peaks from the terminal methyl triplet (~0.9 ppm) to the adjacent methylene, then to the oxygen-bound methylene (~3.4 ppm). The cross-peak from this -O-CH₂- group will point directly to the ring H4 proton, confirming its exact chemical shift and preventing misidentification.

  • Multiplet Extraction & Calculation: Once H4 is unambiguously identified via COSY, extract its 1D multiplet. Measure the distance between the outermost peaks to determine the ³J_HH values. Assign stereochemistry based on the presence (>8 Hz) or absence (<5 Hz) of axial-axial coupling[3].

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for both isomers, providing a quick-reference guide for laboratory analysis.

Spectroscopic Featuretrans-4-Propoxycyclohexanecarboxylic acidcis-4-Propoxycyclohexanecarboxylic acid
Preferred Conformation Diequatorial (e,e)Axial-Equatorial (a,e) [-OPr is axial]
H4 Proton Position AxialEquatorial
H4 ¹H NMR Multiplicity Triplet of triplets (tt)Narrow multiplet / broad singlet (m)
H4 Vicinal Coupling (³J) ~10–12 Hz (ax-ax), ~3–4 Hz (ax-eq)~2–5 Hz (eq-ax and eq-eq)
H1 Proton Position AxialAxial
H1 ¹H NMR Multiplicity Triplet of triplets (tt)Triplet of triplets (tt)
¹³C NMR (C2, C6) Deshielded (Baseline)Shielded (Upfield shift via γ -gauche)
IR Spectroscopy (C=O) ~1700–1710 cm⁻¹~1700–1715 cm⁻¹ (Minor H-bond variance)

References

  • Title: Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A Convenient Synthesis of Cis and Trans 4-tert-Butoxycarbonyl-Substituted Cyclohexylglycine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

High-Field vs. Benchtop 2D NMR: A Definitive Guide to Validating 4-Propoxycyclohexanecarboxylic Acid

As drug development increasingly relies on rigid aliphatic scaffolds to improve pharmacokinetic profiles, substituted cyclohexanes have become ubiquitous. Validating the exact stereochemistry of molecules like 4-Propoxyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rigid aliphatic scaffolds to improve pharmacokinetic profiles, substituted cyclohexanes have become ubiquitous. Validating the exact stereochemistry of molecules like 4-Propoxycyclohexanecarboxylic acid (CAS: 950772-21-1) is a critical QA/QC bottleneck. This 1,4-disubstituted cyclohexane presents a classic analytical challenge: distinguishing between its cis and trans isomers.

Because the cyclohexane ring protons suffer from severe spectral overlap, 1D ¹H NMR is often insufficient [4]. In this guide, we objectively compare the performance of High-Field (600 MHz) and modern Benchtop (80 MHz) NMR systems for this structural validation, providing a self-validating 2D NMR protocol designed for rigorous stereochemical assignment.

The Core Analytical Challenge

4-Propoxycyclohexanecarboxylic acid contains a carboxylic acid group at C1 and a propoxy chain (-O-CH₂CH₂CH₃) at C4. The thermodynamic preference of the trans isomer places both bulky substituents in the equatorial positions (diequatorial conformation). Conversely, the cis isomer is forced into an axial-equatorial conformation.

The chemical shifts of axial and equatorial protons differ slightly, but in a 1D ¹H spectrum, the signals for the ring protons (H2, H3, H5, and H6) merge into a complex, second-order multiplet between 1.0 and 2.2 ppm. To break this degeneracy and map the spatial relationships, 2D NMR—specifically NOESY or ROESY—is mandatory[2].

Benchtop (80 MHz) vs. High-Field (600 MHz) NMR: A Comparative Analysis

Historically, 2D NMR was exclusively the domain of superconducting high-field instruments. However, modern permanent-magnet benchtop systems now offer gradient-selected 2D capabilities. While benchtop systems are highly accessible and cost-effective, their limited dispersion can hinder the resolution of complex aliphatic spin systems [1].

The table below summarizes the quantitative performance metrics when analyzing 4-Propoxycyclohexanecarboxylic acid:

ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on Structural Validation
Magnetic Field Strength 1.88 Tesla14.1 TeslaDetermines raw signal dispersion and separation of overlapping multiplets.
¹H Resolution (Line Width) ~0.5 Hz< 0.1 HzCrucial for resolving C2/C3/C5/C6 cyclohexane protons from one another.
Signal-to-Noise Ratio (SNR) ~150:1>1000:1Dictates the acquisition time required for insensitive 2D experiments (e.g., HMBC).
COSY / TOCSY Efficacy Moderate (heavy overlap in 1.0-2.5 ppm)Excellent (clear cross-peaks)Benchtop struggles to resolve the propoxy chain signals from the core ring signals.
NOESY Resolution Poor (spin diffusion & severe overlap)ExceptionalHigh-field is mandatory for definitive cis/trans stereochemical assignment.
Operational Infrastructure Standard bench, no cryogensLiquid He / Liquid N₂ requiredBenchtop offers rapid QA/QC; High-field is reserved for primary structural elucidation.

Self-Validating Experimental Protocol

To establish absolute confidence in the structure, we employ a self-validating loop: HSQC assigns the direct C-H pairs, HMBC bridges the functional groups to the ring, COSY traces the contiguous spin system, and NOESY locks in the 3D conformation [3].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 25-50 mg of 4-Propoxycyclohexanecarboxylic acid in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% v/v TMS. Ensure complete dissolution to minimize magnetic susceptibility artifacts and achieve sharp line widths.

  • 1D ¹H and ¹³C Acquisition: Acquire a standard 1D ¹H spectrum (ns=16) and a ¹³C{¹H} spectrum (ns=512). Use the ¹³C spectrum to confirm the presence of all 10 distinct carbon environments (1 carbonyl, 1 ether-linked CH, 1 ether-linked CH₂, 6 aliphatic ring/chain carbons, 1 methyl).

  • Heteronuclear 2D (HSQC & HMBC):

    • HSQC: Use multiplicity editing (ME-HSQC) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. This immediately identifies the C1 and C4 methine protons.

    • HMBC: Optimize for long-range couplings (ⁿJ_CH = 8 Hz). Look for the critical cross-peak between the C4 proton and the first carbon of the propoxy group to validate the ether linkage.

  • Homonuclear 2D (COSY & NOESY):

    • COSY: Acquire with a spectral width covering 0-12 ppm. This will map the propoxy chain (CH₃ → CH₂ → O-CH₂) independently from the cyclohexane ring.

    • NOESY: Set the mixing time (τ_m) to 300-500 ms. This is the critical step for stereochemical assignment (detailed below).

NMR_Workflow Sample Sample Prep (CDCl3, 50 mg) OneD 1D NMR (1H & 13C) Sample->OneD Acquire Homo2D Homonuclear 2D (COSY, NOESY) OneD->Homo2D Proton Connectivity Hetero2D Heteronuclear 2D (HSQC, HMBC) OneD->Hetero2D Carbon Backbone Validation Stereochemical Validation Homo2D->Validation Spatial (NOE) Hetero2D->Validation Long-range J

Fig 1: Self-validating 2D NMR workflow for structural elucidation.

Mechanistic Insights: Decoding the Stereochemistry

The causality behind the NOESY assignment relies on the rigid geometry of the cyclohexane chair conformation. By analyzing the through-space dipole-dipole interactions (Nuclear Overhauser Effect), we can definitively assign the isomer.

  • Trans Isomer (Diequatorial): Because both the -COOH and -OPr groups are equatorial, the protons attached to C1 and C4 are forced into axial positions. In a chair conformation, axial protons experience strong NOE interactions with other axial protons on the same face of the ring (1,3-diaxial interactions). Therefore, the H1(axial) proton will show distinct NOE cross-peaks to H3(axial) and H5(axial). Similarly, H4(axial) will show NOEs to H2(axial) and H6(axial).

  • Cis Isomer (Axial-Equatorial): One of the ring protons (e.g., H4) must be equatorial. An equatorial proton points outward from the ring and cannot participate in the 1,3-diaxial NOE network. The absence of these specific cross-peaks immediately flags the cis isomer.

High-field NMR (600+ MHz) is highly recommended for this specific step. A benchtop NMR's limited dispersion often causes the H2/H3/H5/H6 axial and equatorial signals to overlap into a single broad peak, completely obscuring the ability to trace these critical NOE cross-peaks.

NOESY_Logic Start 4-Propoxycyclohexanecarboxylic Acid Isomeric Mixture Trans Trans Isomer (Diequatorial Substituents) Start->Trans Cis Cis Isomer (Axial-Equatorial Substituents) Start->Cis H1_Trans H1 is Axial H4 is Axial Trans->H1_Trans H1_Cis H1 is Axial H4 is Equatorial Cis->H1_Cis NOE_Trans Strong 1,3-Diaxial NOEs: H1 ↔ H3/H5 H4 ↔ H2/H6 H1_Trans->NOE_Trans NOESY Readout NOE_Cis Asymmetric NOEs: H1 ↔ H3/H5 (Yes) H4 lacks 1,3-diaxial NOEs H1_Cis->NOE_Cis NOESY Readout

Fig 2: NOESY logical decision tree for cis/trans isomer differentiation.

Conclusion & Recommendations

While benchtop NMR is an excellent, cost-effective tool for reaction monitoring and verifying the basic connectivity of 4-Propoxycyclohexanecarboxylic acid, the definitive assignment of its cis/trans stereochemistry requires the superior dispersion of a high-field instrument. By executing the self-validating 2D NMR protocol outlined above, researchers can unambiguously lock down the 3D structure of 1,4-disubstituted cyclohexanes, ensuring the integrity of downstream drug development pipelines.

References

  • Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin. ResearchGate. 1

  • High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. Jetir.Org.2

  • Deep set model for the automated NMR fingerprinting of unknown mixtures. RSC.3

  • Cyclohexane-1,4-dicarbaldehyde | 33424-83-8. Benchchem. 4

Sources

Validation

A Comparative Analysis of the Mesomorphic Properties of 4-Alkoxybenzoic Acids: A Guide for Researchers

The 4-alkoxybenzoic acid homologous series represents a foundational class of thermotropic liquid crystals, valued for their accessible synthesis and rich mesomorphic behavior.[1] These rod-like (calamitic) molecules are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 4-alkoxybenzoic acid homologous series represents a foundational class of thermotropic liquid crystals, valued for their accessible synthesis and rich mesomorphic behavior.[1] These rod-like (calamitic) molecules are not only of academic interest for understanding structure-property relationships but also serve as crucial building blocks for more complex liquid crystalline materials used in displays, sensors, and other advanced technologies.[2][3] This guide provides a comparative analysis of their mesomorphic properties, detailing the experimental methodologies for their characterization and offering insights into the causal relationships between molecular structure and liquid crystalline phase behavior.

The defining characteristic of 4-alkoxybenzoic acids is their ability to form hydrogen-bonded dimers.[4] This self-assembly process effectively elongates the molecular unit, enhancing the anisotropy required for the formation of liquid crystal phases.[1] The length of the terminal alkoxy chain (–O–CnH2n+1) plays a pivotal role in dictating the type and stability of the observed mesophases.

Experimental Characterization of Mesomorphic Properties

A multi-technique approach is essential for the unambiguous characterization of the liquid crystalline phases of 4-alkoxybenzoic acids. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Experimental Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and measuring their associated enthalpy changes.[5][6]

Methodology:

  • A small sample (typically 2-5 mg) of the 4-alkoxybenzoic acid is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are heated and cooled at a controlled rate (e.g., 2-10 °C/min) in an inert atmosphere (e.g., nitrogen).[7]

  • The heat flow to the sample is measured relative to the reference. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.

Causality: The energy input required to disrupt the molecular order during a phase transition (e.g., crystal to nematic, nematic to isotropic) is detected as an endothermic peak. The temperature at the peak maximum is taken as the transition temperature. The integrated area of the peak provides the enthalpy of the transition, which is related to the degree of molecular ordering in the respective phases.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis Sample 4-Alkoxybenzoic Acid Pan Aluminum Pan Sample->Pan Seal Hermetic Sealing Pan->Seal DSC_Instrument DSC Instrument (Controlled Heating/Cooling) Seal->DSC_Instrument Load Sample & Reference Thermogram Generate Thermogram DSC_Instrument->Thermogram Analysis Analyze Peaks (Temperature, Enthalpy) Thermogram->Analysis Phase Transition Data Phase Transition Data Analysis->Phase Transition Data

Caption: Workflow for DSC analysis of 4-alkoxybenzoic acids.

Experimental Protocol 2: Polarized Optical Microscopy (POM)

POM is an indispensable tool for the direct visualization and identification of liquid crystal phases based on their unique optical textures.[8][9] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of unpolarized light into two polarized rays that travel at different velocities.[8]

Methodology:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarizing microscope to allow for precise temperature control.

  • The sample is observed between two crossed polarizers as it is heated and cooled.

  • The characteristic textures of different mesophases (e.g., schlieren, marbled for nematic; focal conic, fan-shaped for smectic) are recorded.[10]

Causality: The ability of a liquid crystal phase to rotate the plane of polarized light results in the transmission of light through the second polarizer (analyzer), creating a bright, often colorful image. Isotropic liquids do not exhibit this property and appear dark. The specific arrangement of molecules in each mesophase gives rise to a distinct and identifiable optical texture.[11]

POM_Workflow cluster_setup Microscopy Setup cluster_observation Observation & Identification Light Light Source Polarizer Polarizer Light->Polarizer Sample_Stage Sample on Hot Stage Polarizer->Sample_Stage Analyzer Analyzer (Crossed) Sample_Stage->Analyzer Heat_Cool Controlled Heating/ Cooling Cycle Detector Detector (Eyepiece/Camera) Analyzer->Detector Observe_Textures Observe Optical Textures Heat_Cool->Observe_Textures Identify_Phase Identify Mesophase Observe_Textures->Identify_Phase Phase Identification Phase Identification Identify_Phase->Phase Identification

Caption: Workflow for POM analysis of liquid crystal phases.

Experimental Protocol 3: X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and dimensionality of the ordered structures within the liquid crystal phases.[12]

Methodology:

  • The sample is loaded into a capillary tube and placed in a temperature-controlled holder within the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected at various angles.

  • The resulting diffraction pattern reveals the nature of the molecular ordering.

Causality:

  • Nematic Phase: Exhibits a diffuse, wide-angle scattering pattern, indicating short-range positional order but long-range orientational order.[13]

  • Smectic A and C Phases: Show sharp, layer-like reflections at small angles, confirming a one-dimensional periodic structure (layered arrangement).[14] The wide-angle scattering remains diffuse, similar to the nematic phase. The position of the small-angle reflection can be used to calculate the smectic layer spacing.

Comparative Analysis of Mesomorphic Properties

The mesomorphic properties of the 4-alkoxybenzoic acid homologous series are strongly dependent on the length of the alkoxy chain (n). Generally, as the chain length increases, the thermal stability of the mesophases is enhanced, and there is a tendency to form more highly ordered smectic phases in addition to the nematic phase.[4]

Alkoxy Chain Length (n)Common Mesophases ObservedTypical Transition Temperatures (°C)Key Observations
1-4NematicCr → N: ~90-120, N → I: ~115-160Shorter chains primarily exhibit a nematic phase.[7] The melting points and clearing points generally increase with chain length.
5-6NematicCr → N: ~100-110, N → I: ~145-150These members are classic examples of nematic liquid crystals.[4]
7-9Nematic, Smectic CCr → SmC: ~95-100, SmC → N: ~115-120, N → I: ~145-150The introduction of the smectic C phase is observed as the alkoxy chain becomes longer, promoting intermolecular interactions that lead to layered structures.[4]
10-16Nematic, Smectic CCr → SmC: ~100-110, SmC → N: ~120-130, N → I: ~140-145Longer chains further stabilize the smectic C phase.[4][15]

Note: The exact transition temperatures can vary depending on the purity of the sample and the experimental conditions.

An "odd-even" effect is often observed in the nematic-isotropic transition temperatures, where members with an even number of carbon atoms in the alkoxy chain tend to have higher clearing points than their odd-numbered neighbors.[16] This is attributed to the difference in the orientation of the terminal methyl group with respect to the molecular axis, which affects the overall molecular anisotropy.

Structure-Property Relationships

The interplay between the rigid aromatic core and the flexible alkoxy chain governs the mesomorphic behavior of these compounds.

Molecular_Structure cluster_core Rigid Core cluster_property Resulting Properties Aromatic_Ring Benzoic Acid Ring Hydrogen_Bond Carboxylic Acid Dimerization (Hydrogen Bonding) Alkoxy_Chain Alkoxy Chain (Varying Length) Aromatic_Ring->Alkoxy_Chain Mesophase_Formation Mesophase Formation (Nematic, Smectic) Hydrogen_Bond->Mesophase_Formation Alkoxy_Chain->Mesophase_Formation Thermal_Stability Thermal Stability Mesophase_Formation->Thermal_Stability

Caption: Key molecular features influencing mesomorphism.

  • Hydrogen Bonding: The formation of dimers through hydrogen bonding between the carboxylic acid groups is the primary driving force for mesophase formation in this class of compounds.[17] This dimerization doubles the effective molecular length, significantly increasing the aspect ratio and promoting the parallel alignment necessary for liquid crystallinity.

  • Alkoxy Chain Length:

    • Short Chains (n=1-6): The flexible chains are relatively short, and the intermolecular forces are dominated by the interactions of the rigid aromatic cores. This favors the formation of the less-ordered nematic phase, where the molecules have long-range orientational order but no positional order.[4]

    • Long Chains (n≥7): As the alkoxy chain lengthens, van der Waals interactions between the chains of adjacent dimers become more significant. These interactions promote a degree of segregation between the aromatic cores and the aliphatic chains, leading to the formation of layered smectic phases (primarily smectic C in this series).[4] In the smectic C phase, the molecules are arranged in layers, and the long molecular axes are tilted with respect to the layer normal.

Conclusion

The 4-alkoxybenzoic acids are an exemplary system for studying the fundamental principles of liquid crystal self-assembly. The predictable and tunable nature of their mesomorphic properties, governed by the length of the alkoxy chain, makes them a valuable tool for both educational purposes and the rational design of new liquid crystalline materials. A thorough characterization using a combination of DSC, POM, and XRD is crucial for understanding their phase behavior and unlocking their full potential in various applications.

References

  • Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • Chauhan, M., Bhoi, D., et al. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
  • Shribak, M. (n.d.). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC.
  • Joshi, H. (n.d.). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben.
  • Al-Hamdani, A. A. S. (2021). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. MDPI.
  • Kuz'mina, L. G., & Churakov, A. V. (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. ResearchGate.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Der Pharma Chemica.
  • LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals.
  • Leadbetter, A. J. (2011, April 20). X-Ray Diffraction by Liquid Crystals. Taylor & Francis.
  • Clegg, P. S. (2004, October 13). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals.
  • ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
  • Ribeiro da Silva, M. A. V., et al. (2010, January 8). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. ACS Publications.
  • Perkowski, P., & Skupinski, W. (1993, October 5). X-ray study of the nematic and smectic A phases of the cyano-substituted pyridines.
  • Griffin, A. C. (1989, May 18). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC.
  • Cioanca, E.-R., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.
  • ResearchGate. (n.d.). Thermodynamic Study of 4- n -Alkyloxybenzoic Acids.
  • ResearchGate. (n.d.). Mesomorphic properties of the compounds in series m-P-n.
  • Martin, S. M., et al. (2023, October 28). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC.
  • Hikima, T., et al. (n.d.). X-Ray Studies in a Reentrant Liquid Crystal Phase. JPS Journals.
  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2).
  • ResearchGate. (n.d.). X‐ray diffraction pattern of a nematic phase showing an oriented....
  • Pelkey, E. T., & El-Giar, E. M. (2011, August). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education.
  • Liu, Z., et al. (2021, December 1). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC.
  • ResearchGate. (2026, March 3). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids.

Sources

Comparative

Inter-laboratory comparison of 4-Propoxycyclohexanecarboxylic acid analysis

An Inter-Laboratory Comparison of 4-Propoxycyclohexanecarboxylic Acid Analysis: A Guide for Researchers In the landscape of pharmaceutical development and scientific research, the ability to reliably and accurately quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of 4-Propoxycyclohexanecarboxylic Acid Analysis: A Guide for Researchers

In the landscape of pharmaceutical development and scientific research, the ability to reliably and accurately quantify chemical compounds across different laboratories is paramount. This guide presents a comprehensive overview of an inter-laboratory comparison for the analysis of 4-Propoxycyclohexanecarboxylic acid, a molecule of interest in various research and development endeavors. The objective of this study is to assess the reproducibility and reliability of a common analytical method when performed by multiple laboratories, providing a benchmark for performance and highlighting key considerations for method transfer and validation.

This guide is intended for researchers, scientists, and drug development professionals who are involved in the analysis of carboxylic acids and other small molecules. It provides not only the results of the inter-laboratory study but also detailed experimental protocols and an in-depth discussion of the factors that can influence analytical variability.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical science.[1][2] They serve as an external assessment of a laboratory's competence and the robustness of its analytical methods.[1] By analyzing the same homogenous sample, participating laboratories can evaluate their performance against their peers and a reference value, thereby identifying potential systematic errors or areas for improvement.[3] Successful participation in such studies provides confidence in the accuracy and comparability of data generated across different sites, a critical aspect in multi-center research and regulatory submissions.

This study was designed to evaluate the performance of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Propoxycyclohexanecarboxylic acid. The participating laboratories were provided with a standardized protocol and a set of blind samples containing known concentrations of the analyte.

Experimental Design and Methodology

The inter-laboratory comparison was structured to assess key performance characteristics of the analytical method, including accuracy, precision (repeatability and reproducibility), and linearity.

Workflow of the Inter-Laboratory Comparison

cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Homogenous Sample Preparation (4-Propoxycyclohexanecarboxylic acid in matrix) B Protocol Development & Distribution A->B C Reference Standard Provision (USP Grade) B->C D Sample Distribution to Participating Laboratories C->D E Analysis by Participating Laboratories using Standardized HPLC Method D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (Z-Score Calculation) F->G H Performance Evaluation G->H I Final Report Generation H->I

Sources

Validation

Comparing the effects of different catalysts on the synthesis of 4-Propoxycyclohexanecarboxylic acid

Executive Summary The synthesis of 4-propoxycyclohexanecarboxylic acid via the catalytic hydrogenation of 4-propoxybenzoic acid requires precise control over chemoselectivity. As a critical alicyclic building block used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-propoxycyclohexanecarboxylic acid via the catalytic hydrogenation of 4-propoxybenzoic acid requires precise control over chemoselectivity. As a critical alicyclic building block used in advanced pharmaceutical intermediates and liquid crystal synthesis, the target molecule must be synthesized without compromising its sensitive functional groups. This guide objectively evaluates the performance of Rhodium (Rh/C), Ruthenium (Ru/C), and Palladium (Pd/C) catalysts, providing researchers with mechanistic insights, comparative experimental data, and a self-validating protocol.

Mechanistic Complexities & Catalyst Causality

The hydrogenation of 4-propoxybenzoic acid presents a classic chemoselectivity challenge. The substrate contains three reactive domains: the aromatic ring, the carboxylic acid, and the ether linkage (propoxy group). When designing this synthesis, the choice of transition metal catalyst dictates which reaction pathways are activated:

  • Rhodium on Carbon (Rh/C) - The Optimal Choice: Rhodium exhibits a high d-band electron density that strongly coordinates the aromatic π-system but interacts weakly with the highly polarized C=O bond of the carboxylic acid. This enables rapid aromatic ring saturation at low temperatures (e.g., 50°C) while preserving both the carboxyl and ether groups[1].

  • Ruthenium on Carbon (Ru/C) - The Over-Reducer: While Ru/C is highly active for aromatic hydrogenation, it possesses a strong affinity for oxygenated functional groups. At elevated temperatures, Ru/C promotes a dehydrogenation-deoxygenation mechanism, leading to the undesired reduction of the carboxylic acid to a hydroxymethyl group (yielding cyclohexyl methanol derivatives)[2][3].

  • Palladium on Carbon (Pd/C) - The Sluggish Performer: Palladium is the industry standard for alkene reduction but is notoriously inefficient for isolated aromatic rings unless extreme pressures are applied. Furthermore, Pd/C can induce ether hydrogenolysis, risking the cleavage of the propoxy group[3].

Pathways S 4-Propoxybenzoic Acid Rh Rh/C Catalyst (Mild Conditions) S->Rh Highly Selective Ru Ru/C Catalyst (Harsh Conditions) S->Ru Competing Pathways P_Target 4-Propoxycyclohexanecarboxylic Acid (Target Product) Rh->P_Target Ru->P_Target P_Side1 (4-Propoxycyclohexyl)methanol (Over-reduction) Ru->P_Side1 P_Side2 4-Hydroxycyclohexanecarboxylic Acid (Ether Cleavage) Ru->P_Side2

Fig 1. Mechanistic divergence of 4-propoxybenzoic acid hydrogenation based on catalyst selection.

Comparative Performance Data

The following table summarizes the quantitative performance of these catalysts under standardized screening conditions (Solvent: Ethanol/Acetic Acid or scCO2; Time: 6 hours).

CatalystConversion (%)Selectivity to Target (%)Major Side ProductsOptimal Temp (°C)Pressure (MPa)
5% Rh/C >99.0%>98.0%Trace epimers (cis/trans)504.0
5% Ru/C >95.0%70.0 - 85.0%(4-Propoxycyclohexyl)methanol1006.0
10% Pd/C <40.0%>90.0%Unreacted starting material12010.0

Data synthesized from benchmark aromatic carboxylic acid hydrogenation studies[1][3].

Validated Experimental Protocol: Rh/C Catalyzed Synthesis

This self-validating protocol utilizes 5% Rh/C to maximize yield and chemoselectivity. The procedure relies on monitoring the hydrogen pressure drop to confirm reaction completion, ensuring a robust and reproducible workflow.

Reagents & Equipment:

  • 4-Propoxybenzoic acid (Substrate)

  • 5% Rhodium on Carbon (Rh/C, dry or 50% wet)

  • Glacial acetic acid (Solvent)

  • High-pressure Parr Hydrogenation Reactor

Step-by-Step Methodology:

  • Reaction Assembly: In a clean, dry Parr reactor vessel, dissolve 10.0 g (55.5 mmol) of 4-propoxybenzoic acid in 100 mL of glacial acetic acid.

    • Causality Note: Acetic acid is chosen over aprotic solvents like THF because protic solvents facilitate efficient hydrogen bonding with the substrate, significantly lowering the activation energy for aromatic reduction[2].

  • Catalyst Addition: Carefully add 1.0 g of 5% Rh/C.

    • Safety Note: If using dry catalyst, purge the vessel with argon prior to addition to prevent pyrophoric ignition of the solvent vapors.

  • Purging and Pressurization: Seal the reactor. Purge the system three times with nitrogen gas (2.0 MPa) to remove atmospheric oxygen, followed by three purges with hydrogen gas. Finally, pressurize the reactor to 4.0 MPa with H₂.

  • Hydrogenation: Initiate vigorous mechanical stirring (800-1000 RPM) and heat the vessel to 50°C.

    • Causality Note: High agitation is critical because the dissolution of H₂ gas into the liquid phase is the rate-limiting mass-transfer step in heterogeneous catalysis.

  • Self-Validation (Reaction Monitoring): Monitor the pressure gauge continuously. The theoretical hydrogen consumption for complete aromatic saturation is exactly 3 equivalents (166.5 mmol). The reaction is deemed complete when the pressure drop ceases and stabilizes for at least 30 minutes (typically taking 4-6 hours).

  • Workup & Catalyst Recovery: Cool the reactor to room temperature and carefully vent the residual hydrogen. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Rh/C catalyst. Wash the filter cake with 20 mL of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid solvent. Recrystallize the crude residue from a mixture of hexanes/ethyl acetate to afford pure 4-propoxycyclohexanecarboxylic acid.

Workflow A Substrate Preparation 4-Propoxybenzoic Acid B Catalytic Hydrogenation 5% Rh/C, 4 MPa H2 A->B C Catalyst Filtration (Inert Atmosphere) B->C D Crystallization & Purification C->D

Fig 2. Standardized experimental workflow for the Rh/C catalyzed hydrogenation.

Conclusion

For the synthesis of 4-propoxycyclohexanecarboxylic acid, 5% Rh/C is unequivocally the superior catalyst compared to Ru/C and Pd/C. It provides the necessary chemoselectivity to fully saturate the aromatic ring without triggering the hydrogenolysis of the propoxy ether or the over-reduction of the carboxylic acid. By adhering to the optimized, self-validating protocol, researchers can achieve near-quantitative yields with high reproducibility.

References[1] Title: Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2

Source: nih.gov URL:[2] Title: Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols Source: d-nb.info URL:[3] Title: Catalytic Hydrogenation of Benzoic Acid Source: intechopen.com URL:

Sources

Comparative

A Comparative Guide to the Validation of a Stability-Indicating Assay for 4-Propoxycyclohexanecarboxylic Acid

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay method (SIAM) for 4-Propoxycyclohexanecarboxylic acid. We will explore the scientific rationale behind sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay method (SIAM) for 4-Propoxycyclohexanecarboxylic acid. We will explore the scientific rationale behind selecting an appropriate analytical technique, present detailed experimental protocols for forced degradation and method validation in accordance with International Council for Harmonisation (ICH) guidelines, and offer comparative data to support the chosen methodology. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical compounds.

Introduction: The Imperative for a Stability-Indicating Method

In pharmaceutical development, the intrinsic chemical stability of a drug substance is a critical quality attribute. A stability-indicating method is an analytical procedure designed to provide a quantitative and specific measurement of the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other excipients.[1][2][3] The development of such a method is not merely a procedural step but a regulatory necessity, mandated by guidelines such as ICH Q1A(R2), to understand degradation pathways and establish a product's shelf life.[4][5][6]

4-Propoxycyclohexanecarboxylic acid, a saturated carboxylic acid derivative, presents a common analytical challenge: it lacks a strong native chromophore, making direct quantification by UV-Visible spectrophotometry at low concentrations difficult.[7][8] This guide will therefore compare potential analytical strategies and justify the selection of a robust High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization to overcome this limitation.

Comparison of Analytical Strategies

The selection of an analytical method is the foundation of a successful validation. The choice must be based on the physicochemical properties of the analyte and the intended purpose of the assay.

Analytical Method Principle Advantages Disadvantages Suitability for 4-Propoxycyclohexanecarboxylic acid
Direct HPLC with UV Detection Separation via reversed-phase chromatography, detection based on UV absorbance.Simple, widely available, and robust instrumentation.Poor sensitivity due to the lack of a significant chromophore in the analyte. Requires detection at low wavelengths (~210 nm), leading to low specificity and high baseline noise.Not Recommended. Insufficient sensitivity and specificity for a stability-indicating assay where low-level degradants must be detected.
HPLC with Refractive Index (RI) Detection Universal detection based on changes in the refractive index of the mobile phase.Universal detector, does not require a chromophore.Incompatible with gradient elution, which is essential for separating complex mixtures of degradants. Low sensitivity.Not Recommended. Inability to use gradient elution makes it unsuitable for resolving the API from multiple, unknown degradation products.
Gas Chromatography (GC-MS) Separation of volatile derivatives in the gas phase.High resolution and sensitivity, especially with mass spectrometry (MS) detection.[9]Requires derivatization to increase volatility, which can be complex and introduce variability. Not suitable for non-volatile degradation products.Viable, but with limitations. While effective for the parent compound, it may fail to detect polar, non-volatile degradants, thus not providing a complete stability profile.
HPLC with Pre-column Derivatization and UV/Fluorescence Detection The analyte is chemically modified to attach a chromophoric or fluorophoric tag before injection.[10][11]Significantly enhances sensitivity and specificity. Allows detection at higher, more specific wavelengths (e.g., >250 nm), reducing baseline interference.[7][12]Adds a step to the sample preparation process, which must be optimized and validated for completeness and reproducibility.Highly Recommended. This approach directly addresses the primary analytical challenge of the molecule, providing the necessary sensitivity and selectivity for a robust stability-indicating method.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with highly specific mass-based detection.Unmatched specificity and sensitivity. Provides structural information about unknown degradants.Higher cost and complexity of instrumentation and maintenance. Potential for matrix effects (ion suppression/enhancement).Gold Standard/Alternative. Offers the most comprehensive data but may not be necessary for routine quality control if a robust derivatization-HPLC method is validated. It is invaluable for identifying and characterizing degradants found during forced degradation studies.

Experimental Design: Protocols and Rationale

Recommended HPLC Method with Pre-column Derivatization

The chosen method involves derivatization with 2,4'-dibromoacetophenone, which reacts with the carboxylic acid moiety to form a phenacyl ester with strong UV absorbance around 260 nm.[10]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile.

  • Gradient Program: 0-20 min (50-90% B), 20-25 min (90% B), 25-26 min (90-50% B), 26-30 min (50% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate the specificity of the assay and identify potential degradation products.[4][6] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the intact drug from its degradants.[4][13]

Stock Solution Preparation: Prepare a 1.0 mg/mL solution of 4-Propoxycyclohexanecarboxylic acid in acetonitrile.

Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid in acetonitrile.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution of the stressed solid in acetonitrile.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Protocol: Sample Preparation and Derivatization
  • To 1 mL of the sample solution (0.1 mg/mL in acetonitrile), add 1.5 mL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile.

  • Add 1 mL of a 10 mg/mL solution of triethylamine (as a catalyst) in acetonitrile.

  • Seal the vial and heat at 70°C for 30 minutes in a water bath or heating block.

  • Cool the reaction mixture to room temperature.

  • Inject an aliquot directly into the HPLC system.

Method Validation: A Step-by-Step Guide (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[14][15][16][17] The following parameters will be evaluated.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Final Stage Dev Method Development & Optimization Forced_Deg Forced Degradation (ICH Q1A/Q1B) Dev->Forced_Deg Provides stress samples Specificity Specificity Forced_Deg->Specificity Demonstrates separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Stability- Indicating Method Robustness->Validated_Method

Caption: Workflow for the development and validation of a stability-indicating method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

  • Protocol: Analyze the derivatized samples from the forced degradation study.

  • Acceptance Criteria: The peak for 4-Propoxycyclohexanecarboxylic acid must be free from any co-eluting peaks. Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the analyte peak. Degradation should be observed, and the API peak should be well-resolved from all degradant peaks (Resolution > 2.0).

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Peak Purity Index Resolution of Main Peak from Closest Impurity
Acid Hydrolysis (1N HCl, 80°C)15.2%> 0.9993.1
Base Hydrolysis (1N NaOH, 80°C)18.5%> 0.9992.8
Oxidation (30% H₂O₂, RT)9.8%> 0.9994.5
Thermal (105°C Solid)5.5%> 0.999Not Applicable (No major degradants)
Photolytic (ICH Q1B)7.2%> 0.9993.9
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]

  • Protocol: Prepare a series of at least five concentrations of 4-Propoxycyclohexanecarboxylic acid, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Analyze each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration and determine the correlation coefficient (r²) and y-intercept. The correlation coefficient should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50452,150
75678,320
100905,500
1251,130,980
1501,355,450
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 9025x + 2150
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18] It is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery
80%8079.599.4%99.6%
8080.1100.1%
8079.499.3%
100%100100.5100.5%100.2%
10099.899.8%
100100.3100.3%
120%120119.599.6%99.8%
120120.2100.2%
120119.799.8%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% level) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Table 4: Precision Data

Precision Level Parameter Result (RSD %)
Repeatability (n=6), Day 1, Analyst 10.85%
Intermediate Precision (n=6), Day 2, Analyst 21.15%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision and accuracy.

Table 5: LOQ and LOD

Parameter Calculated Value (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5
Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Analyze a system suitability sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits. The change in analyte response should be insignificant.

Table 6: Robustness Study

Parameter Varied Value Resolution (API vs. nearest peak) Tailing Factor % Change in Assay
Flow Rate (mL/min) 0.93.51.1-1.2%
1.12.91.2+1.0%
Column Temp (°C) 252.81.2+0.8%
353.31.1-0.5%
Organic Phase (%) -2%2.71.3-1.5%
+2%3.61.1+1.3%

Hypothetical Degradation Pathway

Based on the chemical structure, forced degradation studies might reveal the following pathways. This diagram helps in anticipating and identifying potential degradants.

G cluster_main 4-Propoxycyclohexanecarboxylic acid cluster_products Potential Degradation Products API 4-Propoxycyclohexanecarboxylic acid C₁₀H₁₈O₃ Acid_Deg 4-Hydroxycyclohexanecarboxylic acid C₇H₁₂O₃ API:f0->Acid_Deg:f0  Acid/Base Hydrolysis (Cleavage of ether linkage) Ox_Deg 4-(Propoxy)-4-oxocyclohexanecarboxylic acid C₁₀H₁₆O₄ API:f0->Ox_Deg:f0  Oxidation (Oxidation on cyclohexane ring) Base_Deg Decarboxylation Product C₉H₁₈O API:f0->Base_Deg:f0  Strong Base/Heat (Decarboxylation)

Caption: Hypothetical degradation pathways for 4-Propoxycyclohexanecarboxylic acid.

Conclusion

This guide has detailed a systematic approach to the validation of a stability-indicating HPLC method for 4-Propoxycyclohexanecarboxylic acid, a compound that requires derivatization for sensitive analysis. By comparing analytical strategies, we established the superiority of a pre-column derivatization HPLC-UV method for this specific application. The provided protocols for forced degradation and method validation adhere to ICH guidelines, ensuring regulatory compliance and scientific rigor. The comprehensive validation data, presented in tabular format, demonstrates that the proposed method is specific, linear, accurate, precise, and robust. This validated method is therefore deemed suitable for its intended purpose: the quantitative determination of 4-Propoxycyclohexanecarboxylic acid in the presence of its degradation products, making it a critical tool for stability studies in pharmaceutical development.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: International Council for Harmonisation (ICH)
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: ICH Q2 (R1)
  • Title: A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization Source: BenchChem URL
  • Title: Stability-Indicating Method Validation: Regulatory Considerations Source: PharmTech URL
  • Title: Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL
  • Title: Cyclohexanecarboxylic acid, 4-propoxy- Source: ChemBK URL
  • Title: Q 2 (R1)
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL
  • Title: Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution Source: American Journal of Enology and Viticulture URL
  • Title: Forced Degradation Studies Source: Journal of Analytical & Pharmaceutical Research URL
  • Title: 4-Propoxycyclohexane-1-carboxylic acid Source: Fluorochem URL
  • Title: ICH Q2(R2)
  • Title: ICH Stability Testing and appropriate validation of analytical procedures Source: HMR Labs URL
  • Title: Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study Source: PubMed URL
  • Title: High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids Source: ResearchGate URL
  • Title: Stability-indicating methods for peptide drug analysis Source: AMSbio URL
  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL
  • Title: Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages Source: PubMed URL
  • Title: Process for the preparation of cyclohexane carboxylic acid compounds Source: Google Patents URL
  • Title: Cyclohexane carboxylic acid derivatives Source: Google Patents URL
  • Title: A Comparative Guide to the Reactivity of Cyclohex-2-ene-1-carboxylic Acid and Cyclohexanecarboxylic Acid Source: BenchChem URL
  • Title: 4-Oxocyclohexanecarboxylic acid Source: PubChem, National Institutes of Health URL
  • Title: 2-propoxycyclohexane-1-carboxylic acid, Mixture of diastereomers Source: PubChem, National Institutes of Health URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC, National Institutes of Health URL

Sources

Safety & Regulatory Compliance

Safety

4-Propoxycyclohexanecarboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of functionalized building blocks into their synthetic pipelines. 4-Propoxycyclohexanecarboxylic acid is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of functionalized building blocks into their synthetic pipelines. 4-Propoxycyclohexanecarboxylic acid is a highly valuable intermediate in pharmaceutical synthesis, but its specific physicochemical properties demand rigorous safety and disposal protocols.

Unlike simple, low-molecular-weight aliphatic acids, the bulky, lipophilic propoxycyclohexyl group fundamentally alters this compound's solubility, environmental persistence, and interaction with biological tissues. This guide provides a causality-driven, self-validating operational system for the safe handling, containment, and disposal of this chemical.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the material.

PropertyValueOperational Implication
Chemical Name 4-Propoxycyclohexanecarboxylic acidBulky organic acid; low aqueous solubility.
CAS Number 950772-21-1[1]Unique identifier for waste brokering and SDS tracking.
Molecular Formula C10H18O3High carbon-to-oxygen ratio increases lipophilicity.
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[2]Rapidly penetrates the lipid bilayer of skin/eyes; requires strict PPE.
Primary Hazard Corrosive/Irritant to biological tissuesCannot be neutralized using standard biological wastewater treatment.

Causality-Driven Handling Principles

To build a self-validating safety culture, laboratory personnel must understand why specific protocols are enforced, rather than just memorizing steps.

1. The Fallacy of Drain Disposal It is a common laboratory misconception that all weak organic acids can be neutralized to a pH of 7 and poured down the sanitary sewer. Environmental health and safety guidelines strictly prohibit the drain disposal of most organic acids, with the rare exception of dilute acetic acid[3]. 4-Propoxycyclohexanecarboxylic acid is highly lipophilic. Even when neutralized to a sodium or potassium salt, the hydrophobic propoxycyclohexyl moiety prevents rapid biodegradation in municipal wastewater treatment systems and can precipitate in plumbing infrastructure. Therefore, drain disposal is strictly prohibited; it must be treated as hazardous chemical waste[3].

2. Material Incompatibilities and Containment Organic acids must never be stored in unlined steel containers due to corrosive degradation[3]. Furthermore, they must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) and inorganic bases. Mixing organic acids with oxidizers can lead to exothermic oxidation, rapid gas evolution, and catastrophic container rupture[4].

Standard Operating Procedure: Routine Laboratory Disposal

This step-by-step methodology ensures compliance with EPA guidelines and prevents hazardous accumulation in the laboratory environment[5].

Step 1: Waste Segregation

  • Action: Separate 4-Propoxycyclohexanecarboxylic acid waste from inorganic acids, bases, and halogenated solvents.

  • Causality: Segregation prevents exothermic cross-reactions and reduces disposal costs, as waste brokers charge premiums for mixed halogenated/non-halogenated streams.

Step 2: Container Selection & Filling

  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Never fill the container beyond 75% capacity [4].

  • Causality: HDPE provides excellent chemical resistance to weak/medium organic acids. Leaving 25% headspace allows for the safe expansion of liquids and headspace vapors without risking over-pressurization[4].

Step 3: Hazard Labeling

  • Action: Immediately affix an EPA-compliant Hazardous Waste Label. Mark the contents specifically as "Non-Halogenated Organic Acid Waste - 4-Propoxycyclohexanecarboxylic acid".

  • Causality: Unlabeled "mystery" organic powders or solutions require expensive analytical characterization by waste brokers before they can be legally transported.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the sealed, labeled container to a designated SAA. Inspect containers weekly for leakage. Ensure the waste is removed by a licensed broker within three days of the container reaching its volume limit[3].

  • Causality: SAA regulations are designed to minimize the total volume of combustible/corrosive material present in active workspaces, mitigating the scale of potential fire or spill emergencies.

Standard Operating Procedure: Emergency Spill Response

If 4-Propoxycyclohexanecarboxylic acid is spilled (either as a pure powder or dissolved in an organic solvent), execute the following decontamination workflow:

Step 1: Evacuation and PPE

  • Action: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (>0.11mm thickness), tightly fitting safety goggles, and a lab coat[2].

Step 2: Containment and Absorption

  • Action: Prevent the spill from entering drains or water courses[6]. Cover the spill with a chemically inert, finely-powdered liquid-binding material such as diatomaceous earth, vermiculite, or universal binders[6].

  • Causality: Do not use paper towels. Combustible materials increase the surface area for vaporization and pose a severe fire risk when soaked with organic acids and solvents. Diatomaceous earth safely traps the acid within an inert silica matrix.

Step 3: Collection and Surface Decontamination

  • Action: Sweep up the absorbed mixture using non-sparking tools to avoid dust generation[2]. Scrub the affected surface with a mild alkaline solution or alcohol to solubilize residual acid, then wipe clean[6]. Place all cleanup materials into a sealed solid waste container for hazardous disposal.

Process Visualization

The following diagram maps the logical decision tree for classifying and disposing of 4-Propoxycyclohexanecarboxylic acid waste.

G Start 4-Propoxycyclohexanecarboxylic Acid Waste Generated CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Powder / Contaminated PPE) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous / Solvent Solutions) CheckState->LiquidWaste Liquid SolidContainer Seal in double-lined polyethylene bags SolidWaste->SolidContainer LiquidContainer Collect in HDPE or PTFE-lined glass bottle LiquidWaste->LiquidContainer Labeling Attach EPA Hazardous Waste Label (Non-Halogenated Organic Acid) SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) Max 75% Capacity Labeling->SAA Disposal Final Disposal via Licensed Waste Broker SAA->Disposal

Workflow for the segregation, containment, and disposal of organic acid waste.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Propoxycyclohexanecarboxylic Acid

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel or less-common chemical intermediates, such as 4-Propoxycyclohexanecarboxylic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel or less-common chemical intermediates, such as 4-Propoxycyclohexanecarboxylic acid (CAS 950772-21-1), requires a proactive and informed approach to safety. While specific toxicological data for this compound are not widely reported, its structure as a carboxylic acid informs a robust personal protective equipment (PPE) and handling strategy.[1][2] This guide synthesizes information from safety data sheets (SDS) of structurally related compounds to provide a comprehensive operational plan.[3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

Hazard Assessment: Understanding the Risks

4-Propoxycyclohexanecarboxylic acid is a colorless to yellowish solid, soluble in organic solvents.[1] Based on data from similar carboxylic acid derivatives, the primary hazards are anticipated to be:

  • Skin Irritation (Category 2): Direct contact may cause skin irritation.[4][5]

  • Serious Eye Irritation (Category 2): The compound is likely to cause serious irritation if it comes into contact with the eyes.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

While general carboxylic acids are considered weak acids, this does not preclude them from being corrosive or posing other hazards.[2] Therefore, a comprehensive PPE strategy is non-negotiable to prevent exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense in the hierarchy of safety controls.[6][7] All handling of 4-Propoxycyclohexanecarboxylic acid, particularly weighing and preparing solutions, should occur within a certified chemical fume hood to minimize inhalation exposure.[3][8]

The following table summarizes the recommended PPE.

PPE Category Recommended Equipment & Specifications Rationale & Causality
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.[3]Goggles provide a seal against dust and splashes.[9] The face shield offers a secondary barrier, protecting the entire face from splashes of the compound or its solutions.
Skin and Body Protection Gloves: Nitrile rubber gloves are the recommended minimum for splash protection.[3] Inspect gloves for defects before each use and replace them immediately if compromised or after direct contact. For prolonged contact or handling large volumes, consider heavier-duty gloves like neoprene.[6][9] Lab Coat: A standard laboratory coat is required. For procedures with a high risk of splashes, an acid-resistant apron over the lab coat is advised.[9]Nitrile provides good resistance to a range of organic acids and solvents.[6] Frequent changes prevent permeation. An acid-resistant apron provides an additional impermeable layer to protect against corrosive spills that could soak through a standard lab coat.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended when handling the solid powder outside of a fume hood or if dust generation is likely.[3] All other operations should be conducted in a chemical fume hood.[8]The primary inhalation risk comes from airborne solid particulates. A particulate respirator effectively filters these particles. The fume hood provides engineering control to capture dust and vapors at the source.

Operational Workflow: From Preparation to Disposal

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and prevent cross-contamination.

Experimental Workflow for Handling 4-Propoxycyclohexanecarboxylic Acid

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_cleanup 3. Decontamination Phase cluster_dispose 4. Disposal Phase prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->gather_ppe gather_mat Assemble All Necessary Materials & Spill Kit gather_ppe->gather_mat weigh Carefully Weigh Solid (Minimize Dust Generation) gather_mat->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent in Closed Vessel weigh->dissolve decon_tools Decontaminate Glassware & Equipment dissolve->decon_tools After Experiment decon_area Wipe Down Fume Hood Surface decon_tools->decon_area seg_waste Segregate Chemical Waste (Solid & Liquid) decon_area->seg_waste Final Cleanup seg_ppe Dispose of Contaminated PPE in Designated Bin decon_area->seg_ppe Final Cleanup label_waste Label Waste Container (Name, Hazards, Date) seg_waste->label_waste store_waste Store in Secure Hazardous Waste Area seg_ppe->store_waste label_waste->store_waste

Caption: Safe handling workflow for 4-Propoxycyclohexanecarboxylic acid.

Emergency Procedures: A Rapid Response Plan

In the event of accidental exposure, immediate and correct action is critical. Personnel should be familiar with the location and operation of safety showers and eyewash stations.

Exposure Route Immediate First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs or persists, get medical advice/attention.[10]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[4]
Ingestion Clean the mouth with water and then drink plenty of water.[4][5] Do NOT induce vomiting. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Designate a specific, compatible waste container for 4-Propoxycyclohexanecarboxylic acid and its solutions. High-density polyethylene (HDPE) is a suitable choice.[11]

    • Do not mix this waste with incompatible materials such as bases or strong oxidizing agents.[2][12] All waste streams should be kept separate unless compatibility is confirmed.[11]

  • Container Management:

    • Ensure the waste container is in good condition with a secure, leak-proof lid.[11]

    • Keep the container closed except when adding waste.

    • Fill the container to no more than 75-80% of its capacity to allow for vapor expansion.[11][12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "4-Propoxycyclohexanecarboxylic acid," and identify the associated hazards (e.g., "Irritant").[11]

    • Include the accumulation start date on the label.[11]

  • Storage and Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area with secondary containment.[11]

    • Dispose of the contents and the container through a licensed and approved hazardous waste disposal company.[4][5][11] Provide the company with the compound's SDS.

    • Contaminated PPE (gloves, etc.) should be collected in a labeled bag or container and disposed of as solid hazardous waste.

By adhering to these rigorous safety protocols, you can confidently handle 4-Propoxycyclohexanecarboxylic acid, ensuring both the integrity of your research and the safety of your laboratory environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Cyclohexanecarboxylic acid, 4-propoxy- - ChemBK. Available at: [Link]

  • How to Choose PPE for Chemical Work - Allan Chemical Corporation. Available at: [Link]

  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety, University of South Carolina. Available at: [Link]

  • Safety Data Sheet (SDS). Available at: [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. Available at: [Link]

  • Potentially Explosive Chemicals Disposal - Safety & Risk Services, University of British Columbia. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.